Mycophenolate Mofetil
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-morpholin-4-ylethyl (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO7/c1-15(5-7-19(25)30-13-10-24-8-11-29-12-9-24)4-6-17-21(26)20-18(14-31-23(20)27)16(2)22(17)28-3/h4,26H,5-14H2,1-3H3/b15-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTGDFNSFWBGLEC-SYZQJQIISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OCCN3CCOCC3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)OCCN3CCOCC3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3023340 | |
| Record name | Mycophenolate mofetil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Mycophenolate mofetil | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014826 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
637.6±55.0 | |
| Record name | Mycophenolate mofetil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00688 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Solubility |
Freely soluble in acetone, soluble in methanol, and sparingly soluble in ethanol, In water, 43 mg/L at pH 7.4, temp not specified, 9.50e-02 g/L | |
| Record name | Mycophenolate mofetil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00688 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | MYCOPHENOLATE MOFETIL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7436 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Mycophenolate mofetil | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014826 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
White to off-white crystalline powder | |
CAS No. |
128794-94-5, 115007-34-6 | |
| Record name | Mycophenolate mofetil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128794-94-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mycophenolate mofetil [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128794945 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mycophenolate mofetil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00688 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | mycophenolate mofetil | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758905 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | mycophenolate mofetil | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=724229 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Mycophenolate mofetil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(morpholin-4-yl)ethyl (4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 115007-34-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MYCOPHENOLATE MOFETIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9242ECW6R0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | MYCOPHENOLATE MOFETIL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7436 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Mycophenolate mofetil | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014826 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
93-94, 93-94 °C | |
| Record name | Mycophenolate mofetil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00688 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | MYCOPHENOLATE MOFETIL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7436 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
The Core Mechanism of Mycophenolate Mofetil in Inhibiting Lymphocyte Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mycophenolate Mofetil (MMF) is a potent immunosuppressive agent widely utilized in organ transplantation and autoimmune diseases. Its therapeutic efficacy hinges on the selective inhibition of lymphocyte proliferation, a critical process in the adaptive immune response. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the action of MMF, with a focus on its active metabolite, mycophenolic acid (MPA). We will dissect the signaling pathways, present quantitative data from key studies, detail experimental protocols for assessing its effects, and provide visual representations of the core processes.
Introduction
This compound is a prodrug that is rapidly hydrolyzed in vivo to its active form, mycophenolic acid (MPA).[1][2] MPA is a selective, non-competitive, and reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH), an essential enzyme in the de novo pathway of guanosine nucleotide synthesis.[1][3][4][5] This pathway is of paramount importance for the proliferation of T and B lymphocytes, as they are highly dependent on de novo purine synthesis for DNA replication.[2][5][6] In contrast, most other cell types can utilize salvage pathways for purine synthesis, rendering them less susceptible to the effects of MPA.[2][5] This lymphocyte-specific action is the cornerstone of MMF's immunosuppressive activity.
Core Mechanism of Action: IMPDH Inhibition
The primary mechanism of action of MMF is the inhibition of IMPDH by its active metabolite, MPA.[3][4][5] There are two isoforms of IMPDH: type I and type II. The type II isoform is predominantly expressed in activated lymphocytes, and MPA is a more potent inhibitor of this isoform.[5]
The inhibition of IMPDH disrupts the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), a critical step in the synthesis of guanosine triphosphate (GTP) and deoxyguanosine triphosphate (dGTP).[1][7] This depletion of the guanosine nucleotide pool has several downstream consequences for lymphocytes:
-
Inhibition of DNA Synthesis: dGTP is an essential building block for DNA replication. Its scarcity arrests the cell cycle in the S phase, thereby preventing the clonal expansion of activated T and B cells.[8]
-
Induction of Apoptosis: Depletion of guanosine nucleotides can trigger apoptosis (programmed cell death) in activated T-lymphocytes, further reducing the population of immune-responsive cells.[3][5]
-
Suppression of Glycosylation and Adhesion Molecule Expression: GTP is a crucial cofactor for the glycosylation of proteins, including adhesion molecules. By depleting GTP, MPA interferes with the expression of these molecules, which in turn reduces the recruitment of lymphocytes and monocytes to sites of inflammation.[2][5]
Signaling Pathway of MMF Action
Caption: Core mechanism of this compound (MMF) action.
Effects on Lymphocyte Subsets
MMF exerts differential effects on various lymphocyte populations.
T-Cells
-
Proliferation Inhibition: MMF potently inhibits the proliferation of both CD4+ and CD8+ T-cells.[3][4]
-
Induction of Regulatory T-cells (Tregs): Some studies suggest that MMF may promote the generation of Foxp3+ regulatory T-cells, which play a crucial role in immune tolerance.[3][4]
-
Cytokine Production: MMF has been shown to reduce the production of pro-inflammatory cytokines such as IL-2 and IFN-γ by T-cells.[9][10]
-
STAT3 Pathway: MMF treatment in SLE patients has been associated with a reduction in STAT3 phosphorylation, a key signaling node in T-cell differentiation and function.[9]
B-Cells
-
Proliferation and Differentiation Inhibition: MMF effectively inhibits B-cell proliferation and their differentiation into antibody-producing plasma cells.[3][4][11]
-
Reduction in B-cell Counts: In vivo studies have demonstrated a significant reduction in the absolute count of B-lymphocytes in patients treated with MMF.[12]
-
Effects on B-cell Subsets: Studies in SLE patients have shown that MMF can lead to a reduction in transitional and naïve B-cells.[13]
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of MPA on lymphocyte populations.
Table 1: In Vitro Effects of Mycophenolic Acid (MPA) on Murine Lymphocyte Depletion [3][4]
| Cell Type | MPA Concentration | Exposure Time | Mean Depletion (%) |
| CD4+ T-cells | 10⁻⁴ M | 48 h | 34.98% |
| CD8+ T-cells | 10⁻⁴ M | 48 h | 35.15% |
| CD19+ B-cells | 10⁻⁴ M | 48 h | 33.51% |
| CD4+ T-cells | 10⁻⁴ M | 96 h | 51.23% |
| CD8+ T-cells | 10⁻⁴ M | 96 h | 51.53% |
| CD19+ B-cells | 10⁻⁴ M | 96 h | 54.91% |
Table 2: Ex Vivo Effects of MMF Treatment on Lymphocyte Proliferation in Renal Transplant Patients [8]
| Patient Group | Mitogen | Mean Proliferation (CPM/1000 lymphocytes ± S.D.) |
| Normal Controls | PHA | 2766 ± 926 |
| Cyclosporine + MMF | PHA | 282 ± 406 |
| Cyclosporine + MMF + Prednisolone | PHA | 195 ± 496 |
PHA: Phytohaemagglutinin; CPM: Counts Per Minute
Experimental Protocols
In Vitro Lymphocyte Proliferation Assay using [³H]Thymidine Incorporation
This protocol is a classic method to assess the antiproliferative effects of a compound.[14][15][16]
Methodology:
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Plate the isolated lymphocytes in a 96-well plate at a density of 1 x 10⁵ cells per well in complete RPMI-1640 medium.
-
Stimulation and Treatment: Stimulate the cells with a mitogen (e.g., Phytohaemagglutinin (PHA) at 5 µg/mL) or a specific antigen in the presence of varying concentrations of MPA or a vehicle control.
-
Incubation: Culture the cells for 72-96 hours at 37°C in a humidified 5% CO₂ incubator.
-
Radiolabeling: Add 1 µCi of [³H]thymidine to each well and incubate for an additional 18 hours.
-
Harvesting: Harvest the cells onto glass fiber filters using a cell harvester.
-
Scintillation Counting: Measure the incorporated radioactivity using a liquid scintillation counter. The counts per minute (CPM) are proportional to the extent of DNA synthesis and, therefore, cell proliferation.
Experimental Workflow: [³H]Thymidine Incorporation Assay
References
- 1. Mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound: an update on its mechanism of action and effect on lymphoid tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound: an update on its mechanism of action and effect on lymphoid tissue [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. droracle.ai [droracle.ai]
- 7. What are IMPDH inhibitors and how do they work? [synapse.patsnap.com]
- 8. Ex vivo lymphocyte proliferative function is severely inhibited in renal transplant patients on this compound treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. med.stanford.edu [med.stanford.edu]
- 10. Immune Monitoring of this compound Activity in Healthy Volunteers Using Ex Vivo T Cell Function Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mycophenolic acid counteracts B cell proliferation and plasmablast formation in patients with systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of this compound therapy on lymphocyte activation in heart transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound Use Associates with Unique Biologic Changes in B Cell and T Regulatory Cell Pathways in SLE Patients - ACR Meeting Abstracts [acrabstracts.org]
- 14. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measurement of proliferative responses of cultured lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. hanc.info [hanc.info]
The Unraveling of De Novo Purine Synthesis: A Technical Guide to the Mechanism of Mycophenolate Mofetil
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mycophenolate mofetil (MMF) is a cornerstone of immunosuppressive therapy, pivotal in preventing allograft rejection and managing a spectrum of autoimmune diseases.[1][2][3][4] Its therapeutic efficacy is intrinsically linked to its active metabolite, mycophenolic acid (MPA), a potent, reversible, and uncompetitive inhibitor of inosine monophosphate dehydrogenase (IMPDH).[5] This enzyme is the rate-limiting step in the de novo synthesis of guanine nucleotides, a pathway of paramount importance for the proliferation of lymphocytes. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning MMF's mode of action, with a focus on its targeted inhibition of purine synthesis. Detailed experimental protocols and quantitative data are presented to equip researchers and drug development professionals with a comprehensive understanding of this critical immunosuppressive agent.
Introduction: The Clinical Significance of this compound
This compound, a prodrug of mycophenolic acid (MPA), has revolutionized the landscape of transplantation medicine and the treatment of autoimmune disorders.[2][3][4] Administered orally, MMF is rapidly hydrolyzed to MPA, which exerts its potent immunosuppressive effects by selectively targeting the proliferative capacity of T and B lymphocytes.[6][7] This selectivity stems from the unique reliance of lymphocytes on the de novo pathway for purine synthesis, whereas most other cell types can utilize salvage pathways.[6][7] By inhibiting IMPDH, MPA effectively curtails the production of guanosine triphosphate (GTP) and deoxyguanosine triphosphate (dGTP), essential precursors for DNA and RNA synthesis, thereby arresting lymphocyte proliferation and function.[8]
The De Novo Purine Synthesis Pathway: A Vital Route for Lymphocyte Proliferation
Purine nucleotides, the building blocks of nucleic acids, are synthesized through two primary pathways: the de novo pathway and the salvage pathway. The de novo pathway constructs purine rings from simpler precursors, such as amino acids and bicarbonate, while the salvage pathway recycles pre-existing purine bases.[9][10][11][12][13]
Rapidly proliferating cells, including activated lymphocytes, have a high demand for purines to support DNA replication and RNA synthesis.[7] These cells predominantly rely on the more energy-intensive de novo pathway to meet this demand.[9][12] In contrast, most other cell types, which have a lower proliferative rate, primarily utilize the more energy-efficient salvage pathway.[10][11] This differential reliance on the two pathways forms the basis for the lymphocyte-specific action of MPA.
Caption: The De Novo Purine Synthesis Pathway.
Mechanism of Action: Mycophenolic Acid's Inhibition of IMPDH
Mycophenolic acid is a potent, non-competitive, and reversible inhibitor of IMPDH.[14] It achieves this by binding to a site on the enzyme that is distinct from the substrate-binding site, leading to a conformational change that prevents the catalytic conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP).[15] This blockade is a critical step in the de novo synthesis of guanine nucleotides.[5]
There are two isoforms of IMPDH in humans: IMPDH1 and IMPDH2.[4][16] IMPDH1 is constitutively expressed in most cell types, while IMPDH2 is inducibly expressed and is the predominant isoform in activated lymphocytes.[4][16] MPA exhibits a preferential inhibition of IMPDH2, further contributing to its lymphocyte-selective immunosuppressive effects.[14] The inhibition of IMPDH leads to a depletion of the intracellular pools of GTP and dGTP, which are essential for DNA and RNA synthesis, ultimately resulting in the arrest of lymphocyte proliferation.[5]
Caption: Mechanism of this compound Action.
Quantitative Data on Mycophenolic Acid's Activity
The inhibitory potency of MPA on IMPDH and its downstream effects on nucleotide pools have been quantified in numerous studies. The following tables summarize key quantitative data.
Table 1: Inhibitory Potency of Mycophenolic Acid (MPA) against IMPDH
| Parameter | IMPDH Isoform | Value | Cell Type/System | Reference |
| IC50 | IMPDH Type II | 1-100 µM | Human AML cell lines | [1] |
| IC50 | IMPDH | 532- to 1022-fold lower than MPAG | Purified recombinant human type II IMPDH | [9] |
Note: IC50 values can vary depending on the specific assay conditions, including substrate concentrations and enzyme source.
Table 2: Effect of Mycophenolic Acid (MPA) on Intracellular Guanine Nucleotide Pools
| Cell Type | Treatment | Effect on GTP Levels | Effect on dGTP Levels | Reference |
| Primary Human T-lymphocytes | MPA (0.1-50 µM) | Severe drop (10% of unstimulated cells) | Not specified | [13][17] |
| Primary Human T-lymphocytes | MPA (0.1-50 µM) | Concomitant fall in ATP (up to 50%) | Not specified | [13][17] |
| Kidney Transplant Recipient T-lymphocytes | MMF treatment | No significant change | No significant change | [2] |
Note: The in vivo effects of MMF on nucleotide pools may differ from in vitro observations due to complex pharmacokinetic and pharmacodynamic factors.
Detailed Experimental Protocols
IMPDH Enzyme Activity Assay (Spectrophotometric)
This protocol is adapted from commercially available kits and literature sources.[15][18] It measures the production of NADH, a product of the IMPDH-catalyzed reaction, by monitoring the increase in absorbance at 340 nm.
Materials:
-
Purified recombinant human IMPDH2 enzyme
-
Reaction Buffer: 50 mM KH₂PO₄ (pH 8.5), 5 mM DTT
-
Substrate Solution: 1 mM Inosine Monophosphate (IMP)
-
Cofactor Solution: 40 mM NAD⁺
-
Test compound (e.g., MPA) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare the reaction mixture by adding the reaction buffer, IMPDH enzyme, and the test compound (or solvent control) to the wells of the microplate.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the NAD⁺ solution to each well.
-
Immediately begin monitoring the increase in absorbance at 340 nm every minute for 30-60 minutes at 37°C.
-
Calculate the rate of reaction (V) from the linear portion of the absorbance versus time plot.
-
Determine the percent inhibition by comparing the reaction rate in the presence of the test compound to the solvent control.
Measurement of Intracellular Guanine Nucleotides by HPLC
This protocol provides a general framework for the extraction and quantification of intracellular guanine nucleotides using high-performance liquid chromatography (HPLC).[3][12][19][20][21]
Materials:
-
Cell culture of interest (e.g., lymphocytes)
-
Cold 0.4 M perchloric acid (PCA)
-
1 M potassium carbonate (K₂CO₃)
-
HPLC system with a UV detector
-
Anion-exchange or reverse-phase C18 column
-
Mobile phase (e.g., a mixture of potassium phosphate buffer, tetrabutylammonium bromide, and acetonitrile)
-
GTP and dGTP standards
Procedure:
-
Extraction:
-
Harvest and wash the cells with cold PBS.
-
Lyse the cells by adding cold 0.4 M PCA and vortexing vigorously.
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Neutralize the supernatant by adding 1 M K₂CO₃.
-
Centrifuge to remove the potassium perchlorate precipitate.
-
-
HPLC Analysis:
-
Filter the supernatant through a 0.22 µm filter.
-
Inject a known volume of the extract onto the HPLC column.
-
Elute the nucleotides using the appropriate mobile phase gradient.
-
Detect the nucleotides by monitoring the absorbance at 254 nm.
-
Identify and quantify the GTP and dGTP peaks by comparing their retention times and peak areas to those of the standards.
-
Lymphocyte Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[5][6]
Materials:
-
Lymphocyte cell suspension
-
Complete cell culture medium
-
Mitogen (e.g., Phytohemagglutinin - PHA)
-
Test compound (e.g., MPA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Microplate reader capable of reading absorbance at 570 nm
Procedure:
-
Seed the lymphocytes in a 96-well plate at a predetermined optimal density.
-
Add the test compound at various concentrations and the mitogen to the appropriate wells. Include control wells with cells and mitogen only (positive control) and cells alone (negative control).
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
Add MTT solution to each well and incubate for another 4 hours.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of proliferation inhibition relative to the positive control.
Caption: A Typical Experimental Workflow.
Conclusion
This compound's targeted inhibition of the de novo purine synthesis pathway, through the action of its active metabolite mycophenolic acid on IMPDH, represents a highly effective and selective strategy for immunosuppression. The preferential targeting of the IMPDH2 isoform, which is upregulated in proliferating lymphocytes, underscores the molecular basis for its therapeutic window. This technical guide has provided a comprehensive overview of the core mechanism of MMF, supported by quantitative data and detailed experimental protocols. A thorough understanding of these principles is crucial for the continued optimization of MMF-based therapies and the development of novel immunomodulatory agents that target lymphocyte metabolism.
References
- 1. IMPDH inhibition activates TLR‐VCAM1 pathway and suppresses the development of MLL‐fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits T-cell proliferation in kidney transplant recipients without lowering intracellular dGTP and GTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC method to resolve, identify and quantify guanine nucleotides bound to recombinant ras GTPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacogenetics of the mycophenolic acid targets inosine monophosphate dehydrogenases IMPDH1 and IMPDH2: gene sequence variation and functional genomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abcam.cn [abcam.cn]
- 9. Effect of mycophenolic acid glucuronide on inosine monophosphate dehydrogenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enzyme Activity Measurement of IMP Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 11. Use of Inosine Monophosphate Dehydrogenase Activity Assay to Determine the Specificity of PARP-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. assets-labs.hamiltoncompany.com [assets-labs.hamiltoncompany.com]
- 13. researchgate.net [researchgate.net]
- 14. In vitro effects of mycophenolic acid on cell cycle and activation of human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bmrservice.com [bmrservice.com]
- 16. Mycophenolic acid-induced GTP depletion also affects ATP and pyrimidine synthesis in mitogen-stimulated primary human T-lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Active Human IMPDH Type 2 Enzyme [novocib.com]
- 18. HPLC Method to Resolve, Identify and Quantify Guanine Nucleotides Bound to Recombinant Ras GTPase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ars.usda.gov [ars.usda.gov]
- 20. Guanine | SIELC Technologies [sielc.com]
- 21. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
The Centurial Journey of Mycophenolate Mofetil: From a Fungal Antibiotic to a Cornerstone of Immunosuppression
An In-depth Technical Guide on the Discovery and Development of Mycophenolate Mofetil for Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the discovery and development of this compound (MMF), a pivotal immunosuppressive agent. The journey of its active metabolite, mycophenolic acid (MPA), spans over a century, from its initial identification as a fungal product with antimicrobial properties to the chemically engineered prodrug, MMF, which has become a mainstay in preventing organ transplant rejection. This document details the key milestones in its history, its mechanism of action, and the critical preclinical and clinical studies that established its role in modern medicine.
Discovery and Early Investigations of Mycophenolic Acid
The story of this compound begins with the discovery of its active form, mycophenolic acid (MPA). In 1893, the Italian medical scientist Bartolomeo Gosio first isolated MPA from the fungus Penicillium brevicompactum (originally identified as Penicillium glaucum)[1][2][3]. Gosio noted its antibacterial properties, demonstrating its effectiveness against the anthrax bacterium, Bacillus anthracis[1]. This discovery marked the isolation of one of the first antibiotic compounds in a pure, crystalline form[1].
Despite its early promise, MPA was largely forgotten until its rediscovery in 1945 and again in 1968[4]. Subsequent research revealed a broader spectrum of biological activities, including antiviral, antifungal, antitumor, and antipsoriatic properties[1]. However, adverse effects, particularly gastrointestinal issues, limited its clinical utility as an antibiotic[1].
The Genesis of a Prodrug: The Development of this compound
The immunosuppressive potential of MPA was realized in the 1970s when researchers began to understand its impact on the immune system[4]. However, the poor oral bioavailability of MPA posed a significant hurdle for its development as a systemic immunosuppressant. To overcome this limitation, scientists at Syntex Pharmaceuticals synthesized the 2-morpholinoethyl ester of MPA, creating this compound (MMF)[5][6]. This prodrug was designed to be rapidly and completely hydrolyzed by plasma esterases into the active MPA following oral administration, thereby significantly enhancing its bioavailability[5].
Chemical Synthesis of this compound
Several synthetic routes for the production of this compound from mycophenolic acid have been developed. Early methods included an acid halide condensation route[7]. Another common approach is the transesterification of an alkyl ester of mycophenolic acid with 2-(4-morpholinyl)ethanol[8]. A general representation of the synthesis involves the esterification of the carboxylic acid group of mycophenolic acid with N-(2-hydroxyethyl)morpholine.
Experimental Protocol: Esterification of Mycophenolic Acid to this compound
This protocol is a generalized representation based on common synthesis methods.
Materials:
-
Mycophenolic acid (MPA)
-
4-(2-hydroxyethyl)morpholine
-
A suitable solvent (e.g., toluene, xylene, or a high-boiling dialkyl ether)[9]
-
An acid catalyst (e.g., (+)-camphorsulfonic acid) or a transesterification catalyst[10]
-
Apparatus for azeotropic water removal (e.g., Dean-Stark apparatus)
Procedure:
-
A mixture of mycophenolic acid, a molar excess of 4-(2-hydroxyethyl)morpholine, and a catalytic amount of an acid catalyst are suspended in a suitable solvent in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser[10].
-
The reaction mixture is heated to reflux, and the water generated during the esterification is removed azeotropically.
-
The reaction is monitored for completion using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The crude product is worked up by washing with an aqueous alkaline solution to remove any unreacted mycophenolic acid, followed by washing with water[10].
-
The organic solvent is removed under reduced pressure to yield crude this compound.
-
The crude product is then purified by recrystallization from a suitable solvent to obtain pharmaceutical-grade this compound.
Mechanism of Action: Selective Inhibition of Lymphocyte Proliferation
This compound is a prodrug that is rapidly converted to its active metabolite, mycophenolic acid (MPA)[2]. MPA is a potent, selective, non-competitive, and reversible inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH)[2][11]. This enzyme is crucial for the de novo pathway of guanosine nucleotide synthesis[6].
Lymphocytes, particularly T and B cells, are highly dependent on the de novo pathway for their proliferation, whereas other cell types can utilize salvage pathways for purine synthesis[6]. By inhibiting IMPDH, MPA selectively depletes the pool of guanosine triphosphate (GTP) in lymphocytes, which is essential for DNA and RNA synthesis. This leads to the arrest of T and B lymphocyte proliferation, thereby suppressing both cell-mediated and humoral immune responses[2][11].
Mechanism of action of this compound.
Preclinical Development: Establishing Efficacy in Animal Models
Following its synthesis, this compound underwent extensive preclinical testing in various animal models of organ transplantation. These in vivo studies were crucial in demonstrating its potent immunosuppressive effects and favorable safety profile. Experiments in mice showed that MPA had powerful lymphocyte-selective immunosuppressive effects[5]. Subsequent studies with MMF demonstrated its ability to prolong allograft survival of various organs, including heart, kidney, and small bowel, in several species such as rats, dogs, and primates[5][6]. These preclinical trials also showed that MMF could be effective in reversing ongoing rejection episodes[5]. The promising results from these animal studies, which indicated relatively low toxicity, paved the way for its evaluation in human clinical trials[5].
Clinical Development: From Trials to FDA Approval
The clinical development of this compound was marked by a series of large, multicenter, randomized, double-blind clinical trials that established its efficacy and safety in preventing acute rejection in solid organ transplant recipients[12].
Pivotal Renal Transplantation Trials
Three landmark Phase III clinical trials were instrumental in the approval of MMF for the prevention of acute rejection in kidney transplant recipients[12][13]. These studies compared MMF at doses of 2 g/day and 3 g/day with either a placebo or the existing standard of care, azathioprine, in conjunction with cyclosporine and corticosteroids[13]. A pooled analysis of these three trials, involving a total of 1,493 patients, demonstrated a significant reduction in the incidence of biopsy-proven rejection or treatment failure at 6 months post-transplantation for patients receiving MMF compared to the control groups[13].
| Efficacy Endpoint (1 Year Post-transplant) | Placebo/Azathioprine Group | MMF 2 g/day Group | MMF 3 g/day Group |
| Graft Survival Rate | 87.6% | 90.4% | 89.2% |
| Incidence of Rejection Episodes | 40.8% | 19.8% | 16.5% |
| Data from a pooled analysis of three Phase III renal transplant trials.[13] |
The Tricontinental this compound Renal Transplantation Study Group trial, one of the three pivotal studies, showed that at one year, the rate of biopsy-proven rejection was significantly lower in the MMF groups (19.7% for 2 g/day and 15.9% for 3 g/day ) compared to the azathioprine group (35.5%)[14].
Pharmacokinetic Profile
Pharmacokinetic studies have been conducted in healthy volunteers and various transplant recipient populations. Following oral administration, MMF is rapidly absorbed and hydrolyzed to MPA, with peak plasma concentrations of MPA occurring within approximately 1-2 hours[15][16]. The oral bioavailability of MPA from MMF is about 94%[15][16]. MPA is highly bound to plasma albumin (97-99%) and is primarily metabolized in the liver to the inactive glucuronide metabolite, MPAG[15].
| Pharmacokinetic Parameter | Healthy Volunteers | Renal Transplant Patients (>3 months post-transplant) |
| Tmax (MPA) | ~0.8-1 hour | Similar to healthy volunteers |
| Bioavailability (MPA) | 94% | Not significantly different from healthy volunteers |
| Protein Binding (MPA) | ~97% | ~97% |
| Elimination Half-life (MPA) | ~16-17 hours | Similar to healthy volunteers |
| Data compiled from pharmacokinetic studies.[15][17] |
FDA Approval
Based on the robust data from the pivotal clinical trials, the U.S. Food and Drug Administration (FDA) approved this compound (brand name CellCept) for the prophylaxis of organ rejection in patients receiving allogeneic renal transplants in 1995[4]. The approval was later expanded to include heart and liver transplant recipients[6].
Experimental Protocols
Measurement of Inosine Monophosphate Dehydrogenase (IMPDH) Activity
Pharmacodynamic monitoring of MMF can be achieved by measuring the activity of its target enzyme, IMPDH, in peripheral blood mononuclear cells.
Principle:
This assay measures the rate of conversion of inosine-5'-monophosphate (IMP) to xanthosine-5'-monophosphate (XMP) by IMPDH in a cell lysate. The amount of XMP produced is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS)[18].
Procedure:
-
Isolation of Lymphocytes: Isolate lymphocytes from whole blood using density gradient centrifugation.
-
Cell Lysis: Lyse the isolated lymphocytes to release intracellular contents, including IMPDH.
-
Enzymatic Reaction: Incubate the cell lysate with a known concentration of the substrate, IMP, and the cofactor NAD+.
-
Reaction Termination: Stop the enzymatic reaction after a specific time by adding a quenching solution (e.g., strong acid).
-
Quantification of XMP: Analyze the reaction mixture by LC-MS/MS to quantify the amount of XMP produced.
-
Calculation of IMPDH Activity: The IMPDH activity is calculated based on the amount of XMP produced per unit of time and per milligram of total protein in the lysate.
Workflow for measuring IMPDH activity.
Conclusion
The development of this compound is a testament to the power of medicinal chemistry in optimizing a naturally occurring compound for therapeutic use. From its origins as a fungal metabolite with antimicrobial activity to its current role as a cornerstone of immunosuppressive therapy, MMF has significantly improved the outcomes for solid organ transplant recipients. Its selective mechanism of action, favorable pharmacokinetic profile, and proven efficacy in large-scale clinical trials have solidified its place in the armamentarium of drugs used to prevent allograft rejection. Ongoing research continues to explore its utility in a variety of autoimmune and inflammatory conditions, further expanding the legacy of this remarkable molecule.
References
- 1. Bartolomeo Gosio - Wikipedia [en.wikipedia.org]
- 2. This compound: safety and efficacy in the prophylaxis of acute kidney transplantation rejection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mycophenolic acid - Wikipedia [en.wikipedia.org]
- 5. From mice to man: the preclinical history of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound (RS-61443): preclinical, clinical, and three-year experience in heart transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Improved Process For The Preparation Of this compound [quickcompany.in]
- 8. US20080085542A1 - Method For The Preparation Of this compound By Enzymatic Tranesterification - Google Patents [patents.google.com]
- 9. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 10. WO2005105771A1 - Process for preparation of this compound and other esters of mycophenolic acid - Google Patents [patents.google.com]
- 11. This compound: safety and efficacy in the prophylaxis of acute kidney transplantation rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Review of major clinical trials with this compound in renal transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound in renal allograft recipients: a pooled efficacy analysis of three randomized, double-blind, clinical studies in prevention of rejection. The International this compound Renal Transplant Study Groups [pubmed.ncbi.nlm.nih.gov]
- 14. A blinded, randomized clinical trial of this compound for the prevention of acute rejection in cadaveric renal transplantation. The Tricontinental this compound Renal Transplantation Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Clinical pharmacokinetics and pharmacodynamics of mycophenolate in solid organ transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pmr.lf1.cuni.cz [pmr.lf1.cuni.cz]
- 17. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Simultaneous quantification of IMPDH activity and purine bases in lymphocytes using LC-MS/MS: assessment of biomarker responses to mycophenolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Efficacy of Mycophenolate Mofetil: An In-depth Technical Guide to Animal Models
For Researchers, Scientists, and Drug Development Professionals
Mycophenolate mofetil (MMF), the prodrug of mycophenolic acid (MPA), is a cornerstone immunosuppressive agent in clinical practice, primarily utilized in solid organ transplantation and various autoimmune diseases. Its efficacy stems from the selective inhibition of inosine-5'-monophosphate dehydrogenase (IMPDH), an enzyme crucial for the de novo synthesis of guanosine nucleotides. This targeted action preferentially depletes T and B lymphocytes of essential building blocks for DNA and RNA synthesis, thereby suppressing their proliferation and function.[1][2] This technical guide provides a comprehensive overview of the key animal models employed to investigate the therapeutic potential of MMF, with a focus on detailed experimental protocols, quantitative data analysis, and the underlying molecular mechanisms.
Core Mechanism of Action: The IMPDH Pathway
This compound exerts its immunosuppressive and anti-inflammatory effects primarily through the inhibition of the de novo purine synthesis pathway.[1] Upon administration, MMF is rapidly hydrolyzed to its active metabolite, mycophenolic acid (MPA). MPA is a potent, reversible, and non-competitive inhibitor of inosine monophosphate dehydrogenase (IMPDH), the rate-limiting enzyme in the de novo synthesis of guanosine monophosphate (GMP).[3] Lymphocytes, particularly activated T and B cells, are highly dependent on this pathway for their proliferation, in contrast to other cell types that can utilize the salvage pathway for purine synthesis.[2] This selective action on lymphocytes makes MMF a targeted immunosuppressant.[2]
The depletion of guanosine nucleotides by MPA leads to several downstream effects:
-
Inhibition of Lymphocyte Proliferation: Reduced availability of GTP, a crucial component for DNA and RNA synthesis, halts the cell cycle and prevents the clonal expansion of T and B lymphocytes in response to antigenic stimulation.[1][2][3]
-
Suppression of Antibody Production: By inhibiting B cell proliferation, MMF effectively reduces antibody formation.[4]
-
Modulation of Adhesion Molecule Expression: MPA can interfere with the glycosylation of adhesion molecules on lymphocytes and endothelial cells, thereby reducing the recruitment of immune cells to sites of inflammation.[2][4]
-
Induction of Apoptosis: In some activated T-lymphocytes, MPA can induce apoptosis, further contributing to its immunosuppressive effect.[3]
Animal Models in Autoimmune Disease Research
MMF has demonstrated significant efficacy in various animal models of autoimmune diseases, particularly those resembling systemic lupus erythematosus (SLE).[5]
Murine Lupus Models: MRL/lpr and NZB/NZW F1 Mice
MRL/lpr and (NZB x NZW) F1 (NZB/W) mice are two of the most widely used spontaneous models of SLE, developing a disease characterized by autoantibody production, immune complex deposition, and glomerulonephritis.[6][7]
| Animal Model | MMF Dose | Route of Administration | Treatment Duration | Key Efficacy Endpoints and Findings |
| MRL/lpr | 90 mg/kg/day | Oral | 15 weeks | Significantly reduced incidence of albuminuria (22% vs 88% in controls); less severe glomerulonephritis; reduced glomerular immunoglobulin and C3 deposits.[6] |
| MRL/lpr | 100 mg/kg/day | Oral gavage | 12 weeks | Significantly decreased proteinuria, prolonged survival, and reduced histological severity of glomerulonephritis.[8] |
| MRL/lpr | 100 mg/kg/day | In drinking water | 12 weeks | Diminished kidney and salivary gland perivascular cell infiltrates; reduced double-negative T cell frequencies.[9] |
| NZB/W F1 | 30 mg/kg/day (low dose) | Not specified | From 3 months of age | Selectively reduced total and antigen-specific IgG2a antibody levels.[7] |
| NZB/W F1 | 100 mg/kg/day (high dose) | Not specified | From 3 months of age | Directly inhibited the production of autoantibodies.[7] |
| NZB/W F1 | 200 mg/kg/day | Not specified | Lifespan | Suppressed the development of albuminuria and anti-DNA antibodies; 100% survival at 60 weeks vs 10% in controls.[10] |
| NZB/W F1 | 60 mg/kg/day | Not specified | 8 weeks | Lowered mean arterial pressure; reduced renal injury (urinary albumin excretion and glomerulosclerosis).[11] |
MMF Administration:
-
Preparation: Lyophilized MMF powder can be reconstituted in 0.9% NaCl and diluted to the desired concentration (e.g., 2 mg/mL).[4] For administration in drinking water, MMF can be dissolved in acidified water.[7]
-
Route and Frequency: Administration is typically performed daily, either via oral gavage or by providing it in the drinking water.[6][7][8][9]
Assessment of Renal Injury:
-
Proteinuria: Urine samples are collected at regular intervals and albumin levels are measured. A significant increase in albuminuria is indicative of renal damage.[6][8]
-
Histopathology: Kidneys are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) to assess glomerulonephritis. Scoring systems are used to quantify the severity of lesions, including glomerular proliferation, crescent formation, and protein casts.[6][12]
Immunological Assessments:
-
Autoantibody Levels: Serum levels of anti-dsDNA antibodies are measured by ELISA.[1][2][3][5][13] This involves coating microplate wells with purified dsDNA, incubating with diluted mouse serum, and detecting bound antibodies with an HRP-conjugated anti-mouse IgG antibody.[5]
-
Lymphocyte Population Analysis: Spleen and lymph nodes are harvested, and single-cell suspensions are prepared. Flow cytometry is used to analyze different lymphocyte subsets (e.g., CD3+, CD4+, CD8+, B220+) using fluorescently labeled antibodies.[4][11][14][15]
Animal Models in Transplantation Research
MMF's efficacy in preventing allograft rejection has been extensively studied in various animal models of transplantation.[8][16][17]
Rat Renal Transplant Models
The rat renal transplant model is a widely used preclinical model to evaluate the efficacy of immunosuppressive drugs.
| Donor/Recipient Strain | MMF Dose | Route of Administration | Treatment Duration | Key Efficacy Endpoints and Findings |
| Brown Norway to Lewis | 5 mg/kg/day | Oral | Daily post-transplantation | Significantly prolonged graft survival time from 7.1 to 18.5 days.[13] |
| Brown Norway to Lewis | 10 mg/kg/day | Oral | Daily post-transplantation | Significantly prolonged graft survival time to 85.0 days.[13] |
| Brown Norway to Lewis | 15 and 25 mg/kg/day | Oral | Daily post-transplantation | High dosages caused gastrointestinal toxicity and mortality.[13] |
| Not Specified | 20 mg/kg/day | Not specified | Not specified | In a model of moderate preservation injury, MMF showed anti-inflammatory effects without compromising graft function.[12] |
| Not Specified | 20 mg/kg/day | Not specified | Not specified | In a model of severe preservation injury, MMF caused irreversible structural damage and inhibited tubular cell regeneration.[12] |
| Fisher (F344) to Lewis | 20 mg/kg (every other day) | Not specified | Weeks 4 to 20 | In combination with rapamycin, significantly reduced the Banff sum score, indicating prevention of chronic rejection. |
Surgical Procedure:
-
Kidney allografts from a donor strain (e.g., Brown Norway) are transplanted into a recipient strain (e.g., Lewis) using a microsurgical technique. The recipient's native kidneys are typically removed (nephrectomy).[13]
MMF Administration:
-
MMF is administered orally, typically on a daily basis, starting from the day of transplantation.[13]
Assessment of Graft Function and Rejection:
-
Graft Survival: The primary endpoint is often the survival time of the recipient with a functioning graft.[13]
-
Serum Creatinine: Blood samples are collected to measure serum creatinine levels, an indicator of kidney function.[12]
-
Histopathology: Harvested kidney allografts are examined for signs of acute and chronic rejection using the Banff classification system, which scores various features such as tubulitis, interstitial inflammation, and vascular lesions.
-
Pharmacokinetics: Plasma concentrations of the active metabolite, MPA, can be measured using high-performance liquid chromatography (HPLC) to correlate drug exposure with efficacy and toxicity.[12][13]
Conclusion
Animal models are indispensable tools for elucidating the efficacy and mechanisms of action of this compound. Murine lupus models, such as the MRL/lpr and NZB/W F1 strains, have been instrumental in demonstrating the ability of MMF to ameliorate the signs of autoimmune disease, including reducing autoantibody production and preventing renal damage. Similarly, rat renal transplant models have confirmed the potent immunosuppressive effects of MMF in preventing allograft rejection. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals seeking to further investigate the therapeutic potential of MMF and other novel immunomodulatory agents. A thorough understanding of these preclinical models is crucial for the successful translation of basic research findings into clinical applications.
References
- 1. chondrex.com [chondrex.com]
- 2. signosisinc.com [signosisinc.com]
- 3. Anti-dsDNA Mouse ELISA | BioVendor R&D [biovendor.com]
- 4. Low-dose this compound improves survival in a murine model of Staphylococcus aureus sepsis by increasing bacterial clearance and phagocyte function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4adi.com [4adi.com]
- 6. Deep Learning-Based Model Significantly Improves Diagnostic Performance for Assessing Renal Histopathology in Lupus Glomerulonephritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Beneficial effect of the inosine monophosphate dehydrogenase inhibitor this compound on survival and severity of glomerulonephritis in systemic lupus erythematosus (SLE)-prone MRLlpr/lpr mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of this compound on severity of nephritis and nitric oxide production in lupus-prone MRL/lpr mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound ameliorates perivascular T lymphocyte inflammation and reduces the double-negative T cell population in SLE-prone MRLlpr/lpr mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound: suggested guidelines for use in kidney transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Protocol for the Comprehensive Flow Cytometric Analysis of Immune Cells in Normal and Inflamed Murine Non-Lymphoid Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. inotiv.com [inotiv.com]
- 13. Mouse Anti-dsDNA (double stranded DNA) antibody ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 14. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 15. A Protocol for the Comprehensive Flow Cytometric Analysis of Immune Cells in Normal and Inflamed Murine Non-Lymphoid Tissues | PLOS One [journals.plos.org]
- 16. researchgate.net [researchgate.net]
- 17. Combination therapy of this compound and rapamycin in prevention of chronic renal allograft rejection in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Pharmacokinetics and Pharmacodynamics of Mycophenolate Mofetil: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycophenolate mofetil (MMF) is an ester prodrug of mycophenolic acid (MPA), a potent, selective, and reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH).[1] By inhibiting IMPDH, MPA blocks the de novo pathway of guanine nucleotide synthesis, a critical process for the proliferation of T and B lymphocytes.[1] This lymphocyte-selective mechanism of action has established MMF as a cornerstone immunosuppressive agent in solid organ transplantation to prevent allograft rejection.[1] Furthermore, its potential is being explored in the context of autoimmune diseases.[2] A thorough understanding of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of MMF is crucial for the rational design of clinical studies and the optimization of therapeutic regimens. This technical guide provides a comprehensive overview of the preclinical PK/PD profile of MMF, with a focus on data from various animal models, detailed experimental protocols, and visualization of key pathways.
Pharmacokinetics of this compound in Preclinical Species
This compound is rapidly absorbed and extensively hydrolyzed by esterases in the gut wall, blood, and liver to its active metabolite, mycophenolic acid (MPA). Therefore, pharmacokinetic assessments in preclinical studies primarily focus on the quantification of MPA in biological matrices.
Data Summary
The following tables summarize key pharmacokinetic parameters of MPA following oral administration of MMF in various preclinical species.
Table 1: Pharmacokinetic Parameters of Mycophenolic Acid (MPA) in Rats
| Dose of MMF (mg/kg) | Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | t½ (h) | Reference(s) |
| 5 | Oral | - | 0.25 - 0.5 | 32.7 (Day 7) | - | [3] |
| 10 | Oral | - | 0.25 - 0.5 | 38.6 (Day 7) | - | [3] |
| 15 | Oral | - | 0.25 - 0.5 | 78.8 (Day 7) | - | [3] |
| 8.3 | i.d. | - | < 0.5 | - | 6.41 ± 4.16 | [4] |
| 16.7 | i.d. | - | < 0.5 | - | 4.49 ± 2.20 | [4] |
| 33.3 | i.d. | - | < 0.5 | - | 7.58 ± 3.72 | [4] |
| 50.0 | i.d. | - | < 0.5 | - | 8.18 ± 1.32 | [4] |
| 8.3 | i.v. | - | - | - | 5.17 ± 1.44 | [4] |
| 16.7 | i.v. | - | - | - | 8.89 ± 2.76 | [4] |
| 33.3 | i.v. | - | - | - | 7.94 ± 2.94 | [4] |
| 200 | i.p. | 69.1 (at 7 HALO) | 0.5 | 166.33 (at 7 HALO) | - | [5] |
| 200 | i.p. | 22.7 (at 19 HALO) | 0.5 | 80.27 (at 19 HALO) | - | [5] |
i.d. - intraduodenal; i.v. - intravenous; i.p. - intraperitoneal; HALO - Hours After Light Onset
Table 2: Pharmacokinetic Parameters of Mycophenolic Acid (MPA) in Dogs
| Dose of MMF (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC₀-∞ (µg·h/mL) | t½ (h) | Reference(s) |
| 10 (q12h) | - | - | - | - | [6] |
| 13 | 9.33 ± 7.04 | < 1 | 12.84 ± 6.60 | 5.50 ± 3.80 | |
| 10-15 (q8h) | - | - | - | - | [7] |
Table 3: Pharmacokinetic Parameters of Mycophenolic Acid (MPA) in Other Species
| Species | Dose of MMF | Cmax (µg/mL) | Tmax (h) | AUC₀-₁₂h (µg·h/mL) | Reference(s) |
| Neonatal Swine | 0.5 g/m²/day | - | - | 22.00 ± 3.32 | |
| Neonatal Swine | 1 g/m²/day | - | - | 57.57 ± 34.30 | |
| Neonatal Swine | 2 g/m²/day | - | - | 140.00 ± 19.70 | |
| Cynomolgus Monkeys | Mean 99.2 mg/kg/day | - | - | - | [8] |
Pharmacodynamics of this compound in Preclinical Models
The primary pharmacodynamic effect of MMF is the inhibition of lymphocyte proliferation. This is a direct consequence of MPA-mediated inhibition of IMPDH, leading to the depletion of guanosine nucleotides essential for DNA synthesis in T and B cells.
Data Summary
Table 4: Preclinical Pharmacodynamic Data for Mycophenolic Acid (MPA)
| Species | Assay | Endpoint | Key Findings | Reference(s) |
| Dog | IMPDH Activity | IC₅₀ | 200 µg/mL | |
| Dog | Lymphocyte Proliferation | IC₅₀ | < 0.04 µg/mL | |
| Dog | T-cell Proliferation | ED₅₀ | 672 ng/mL | [9] |
| Rat | Heart Allograft Rejection | Histologic Severity | Inhibition of lymphocyte proliferation and antigen expression correlated with MMF dose, MPA level, and reduced rejection severity. | |
| Mouse | - | Immunosuppressive Effects | MPA demonstrated powerful lymphocyte-selective immunosuppressive effects. | [1] |
Experimental Protocols
Measurement of Mycophenolic Acid (MPA) in Plasma by HPLC-UV
This protocol outlines a general procedure for the determination of MPA in animal plasma using High-Performance Liquid Chromatography with Ultraviolet detection.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample in a microcentrifuge tube, add 200 µL of acetonitrile (containing an internal standard, e.g., fenbufen).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
2. HPLC-UV Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and an acidic aqueous buffer (e.g., 0.05 M potassium dihydrogen phosphate with phosphoric acid), isocratic or gradient elution. A typical isocratic mobile phase could be a 260:700:40:0.4 (v/v) mixture of acetonitrile, water, 0.5M KH₂PO₄, and phosphoric acid.[10]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
UV Detection: 305 nm.[10]
-
Run Time: Approximately 10-15 minutes.
3. Calibration and Quantification
-
Prepare a series of calibration standards by spiking blank animal plasma with known concentrations of MPA.
-
Process the standards and quality control samples alongside the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio of MPA to the internal standard against the nominal concentration.
-
Determine the concentration of MPA in the unknown samples by interpolation from the calibration curve.
Mitogen-Stimulated Lymphocyte Proliferation Assay
This assay measures the ability of lymphocytes to proliferate in response to a mitogenic stimulus, and the inhibitory effect of MPA.
1. Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
-
Dilute whole blood 1:1 with sterile phosphate-buffered saline (PBS).
-
Carefully layer the diluted blood onto a density gradient medium (e.g., Ficoll-Paque).
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Aspirate the upper layer of plasma and platelets.
-
Carefully collect the band of mononuclear cells at the interface.
-
Wash the cells twice with PBS or culture medium by centrifugation at 250 x g for 10 minutes.
-
Resuspend the cell pellet in complete culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum, penicillin, and streptomycin).
-
Count the cells and assess viability using a hemocytometer and trypan blue exclusion.
2. Cell Culture and Stimulation
-
Adjust the cell concentration to 1 x 10⁶ cells/mL in complete culture medium.
-
Plate 100 µL of the cell suspension into each well of a 96-well flat-bottom culture plate.
-
Add 50 µL of culture medium containing the desired concentrations of MPA (or vehicle control).
-
Add 50 µL of culture medium containing a mitogen (e.g., phytohemagglutinin (PHA) at 5 µg/mL or concanavalin A (Con A) at 2.5 µg/mL).
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72 hours.
3. Assessment of Proliferation ([³H]-Thymidine Incorporation)
-
18 hours prior to the end of the incubation period, add 1 µCi of [³H]-thymidine to each well.
-
At the end of the incubation, harvest the cells onto glass fiber filters using a cell harvester.
-
Wash the filters to remove unincorporated [³H]-thymidine.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the incorporated radioactivity using a liquid scintillation counter. Proliferation is expressed as counts per minute (CPM).
Inosine Monophosphate Dehydrogenase (IMPDH) Activity Assay
This assay measures the activity of IMPDH in cell lysates, which is inhibited by MPA.
1. Preparation of Cell Lysate
-
Isolate PBMCs as described in the lymphocyte proliferation assay protocol.
-
Wash the cells with ice-cold PBS.
-
Resuspend the cell pellet in a lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, 1 mM EDTA, 1 mM DTT, and protease inhibitors).
-
Lyse the cells by sonication or freeze-thaw cycles.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate) and determine the protein concentration using a standard method (e.g., BCA assay).
2. Enzyme Reaction
-
In a 96-well plate, add a defined amount of cell lysate protein to each well.
-
Add a reaction buffer containing 100 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA, and varying concentrations of MPA or vehicle control.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the substrates: inosine monophosphate (IMP) to a final concentration of 1 mM and nicotinamide adenine dinucleotide (NAD⁺) to a final concentration of 1 mM.
-
Incubate the plate at 37°C for 30-60 minutes.
3. Detection of Product Formation
-
The conversion of IMP to xanthosine monophosphate (XMP) is coupled to the reduction of NAD⁺ to NADH.
-
The rate of NADH formation can be measured spectrophotometrically by the increase in absorbance at 340 nm.
-
Alternatively, the product XMP can be quantified by HPLC.
-
IMPDH activity is expressed as the rate of product formation per unit of protein per unit of time (e.g., nmol/mg/min).
Visualizations
Experimental Workflow for Pharmacokinetic Analysis
Caption: Workflow for a typical preclinical pharmacokinetic study of MMF.
Signaling Pathway of Mycophenolic Acid's Immunosuppressive Action
Caption: Mechanism of action of MMF leading to immunosuppression.
Conclusion
This technical guide provides a consolidated resource for understanding the preclinical pharmacokinetics and pharmacodynamics of this compound. The summarized data from various animal models offer a comparative perspective on the disposition and activity of MPA. The detailed experimental protocols serve as a practical foundation for researchers designing and conducting preclinical studies with MMF. The visualized workflow and signaling pathway aim to enhance the comprehension of the experimental process and the drug's mechanism of action. A thorough grasp of these preclinical principles is indispensable for the successful translation of MMF into clinical applications and for the development of novel immunomodulatory therapies.
References
- 1. From mice to man: the preclinical history of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetic studies of this compound in rat kidney allograft recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of this compound, a new immunosuppressant, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics and Pharmacodynamics of Immediate- and Modified-Release Mycophenolic Acid Preparations in Healthy Beagle Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound as a treatment for presumed idiopathic chronic hepatitis in dogs: Six cases (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Treatment by this compound of advanced graft vascular disease in non-human primate recipients of orthotopic aortic allografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. frontiersin.org [frontiersin.org]
- 10. Validated Simple HPLC-UV Method for Mycophenolic Acid (MPA) Monitoring in Human Plasma. Internal Standardization: Is It Necessary? - PMC [pmc.ncbi.nlm.nih.gov]
The Structural Nexus: A Deep Dive into the Structure-Activity Relationship of Mycophenolate Mofetil and its Analogs
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Mycophenolate Mofetil (MMF), a cornerstone of immunosuppressive therapy, has significantly improved outcomes for organ transplant recipients and patients with autoimmune diseases. As a prodrug, its efficacy is intrinsically linked to its active metabolite, Mycophenolic Acid (MPA). The therapeutic success of MPA has spurred extensive research into its structural analogs to enhance its pharmacological profile, including potency, selectivity, and safety. This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of MMF and its analogs, offering insights into the chemical features governing their biological activity.
The Core Mechanism: Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH)
This compound is the 2-morpholinoethyl ester prodrug of MPA.[1] This esterification enhances the bioavailability of MPA.[2] Once administered, MMF is rapidly hydrolyzed by esterases to yield MPA, the pharmacologically active compound.[1]
MPA is a potent, selective, non-competitive, and reversible inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH).[3][4] This enzyme is a critical rate-limiting step in the de novo synthesis of guanine nucleotides.[5] T and B lymphocytes are particularly dependent on this pathway for their proliferation, making them primary targets for MPA's cytostatic effects.[6] By depleting the pool of guanosine triphosphate (GTP), MPA effectively halts DNA and RNA synthesis, thereby suppressing both cell-mediated and humoral immune responses.[7] MPA demonstrates a preferential inhibition of the type II isoform of IMPDH, which is upregulated in activated lymphocytes.[6]
Beyond its primary antiproliferative effect, MPA exhibits other immunomodulatory actions. It can induce apoptosis in activated T-lymphocytes and suppress the glycosylation and expression of adhesion molecules, which in turn reduces the recruitment of lymphocytes and monocytes to sites of inflammation.[5][6] Furthermore, by depleting guanosine nucleotides, MPA also reduces the levels of tetrahydrobiopterin, a cofactor for inducible nitric oxide synthase (iNOS), leading to decreased production of pro-inflammatory nitric oxide.[5][6]
Structural Activity Relationship (SAR) of Mycophenolic Acid and its Analogs
The intricate structure of Mycophenolic Acid offers several sites for chemical modification, each influencing its biological activity. The core structure consists of a phthalide ring system connected to a C7 hexenoic acid side chain. The SAR of MPA is considered "steep," meaning minor structural alterations can lead to significant changes in inhibitory potency.[8]
Key structural features essential for the potent IMPDH inhibitory activity of MPA include:
-
The Phthalide Ring: The lactone functionality within this ring is crucial for activity.
-
The Phenolic Hydroxyl Group (at C-7): This group is a key interaction point within the IMPDH active site. Esterification or etherification of this group generally leads to a significant decrease or complete loss of activity. However, some modifications can produce prodrugs that release the active MPA in vivo.[9]
-
The Methoxy Group (at C-5): Demethylation of this group can increase hydrophilicity, which may reduce cell permeability and overall activity.[9]
-
The Hexenoic Acid Side Chain: The carboxylic acid group at the terminus of this chain is vital for activity. Esterification of this group, as seen in MMF, creates a prodrug that requires hydrolysis to become active. The double bond's geometry and the methyl group's position on this chain also influence potency.
Modifications of the Carboxylic Acid Group
The free carboxylic acid of the hexenoic acid side chain is a critical determinant of MPA's activity. Esterification of this group, as in MMF, renders the molecule inactive until it is hydrolyzed in vivo.[10] This prodrug strategy significantly improves the oral bioavailability of MPA.[2]
Studies on various ester and amide derivatives have consistently shown that a free carboxylate is necessary for potent IMPDH inhibition. For instance, the glucuronide metabolite of MPA (MPAG), where the phenolic hydroxyl group is conjugated, is pharmacologically inactive.[11]
Modifications of the Phenolic Hydroxyl Group
The phenolic hydroxyl group at the C-7 position of the phthalide ring is another critical feature for the biological activity of MPA. Its modification generally leads to a significant reduction in IMPDH inhibition.
Modifications of the Phthalide Ring and Side Chain
Alterations to the phthalide ring and the hexenoic acid side chain have been explored to develop analogs with improved properties. For example, the synthesis of phosphonic acid-containing analogs of MPA has been investigated to explore the impact of replacing the carboxylic acid moiety.[2]
Quantitative Analysis of this compound Analogs
The following table summarizes the reported biological activities of MPA and several of its analogs against IMPDH and various cell lines. This data provides a quantitative basis for understanding the SAR of this class of compounds.
| Compound | Modification | Assay | Target | IC50 (µM) | Reference |
| Mycophenolic Acid (MPA) | Parent Compound | IMPDH Inhibition | IMPDH2 | 0.02 - 0.05 | [10] |
| Cell Proliferation | Jurkat Cells | 0.1 - 1.0 | [12] | ||
| Cell Proliferation | PBMCs | ~1.0 | [12] | ||
| This compound (MMF) | 2-morpholinoethyl ester of MPA | IMPDH Inhibition | IMPDH2 | Inactive (Prodrug) | [10] |
| MPA-Amino Acid Methyl Esters (e.g., 10j) | Amino acid methyl ester derivatives | Cell Proliferation | Jurkat Cells | More potent than MPA | [12] |
| MPA-Amino Acid Free Acids (e.g., 11e, 11h) | Amino acid derivatives with free carboxylic acid | Cell Proliferation | Jurkat Cells | More potent than MPA | [12] |
| MPA-Acridine/Acridone Esters (e.g., 2b, 2d, 3a, 3b) | Ester conjugates with acridine/acridone moieties | Immunosuppressive Activity | In vitro | More potent than MPA | [3] |
| MPA Analogs (from P. bialowiezense) | Hydroxylation or methoxylation of the phthalide ring | IMPDH Inhibition | IMPDH2 | 0.84 - 0.95 | [10] |
| MPA Analogs (from P. bialowiezense) | Esterification of the hexenoic acid tail | IMPDH Inhibition | IMPDH2 | 3.27 - 24.68 | [10] |
Experimental Protocols
IMPDH Inhibition Assay
The inhibitory activity of MPA and its analogs on IMPDH can be determined using a spectrophotometric assay that measures the rate of NADH formation.
Principle: IMPDH catalyzes the NAD+-dependent oxidation of inosine-5'-monophosphate (IMP) to xanthosine-5'-monophosphate (XMP), with the concomitant reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is monitored over time.
Methodology:
-
Enzyme and Substrates: Purified recombinant human IMPDH type II is used. The substrates are IMP and NAD+.
-
Reaction Mixture: A typical reaction mixture contains a buffer (e.g., Tris-HCl), KCl, DTT, IMP, and NAD+ in a 96-well plate.
-
Inhibitor Addition: Various concentrations of the test compounds (MPA analogs) are pre-incubated with the enzyme.
-
Reaction Initiation: The reaction is initiated by the addition of IMP.
-
Data Acquisition: The rate of NADH formation is measured by monitoring the change in absorbance at 340 nm over time using a plate reader.
-
Data Analysis: The initial reaction velocities are calculated. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay (Jurkat Cells)
The antiproliferative activity of MPA and its analogs is commonly assessed using the Jurkat human T lymphocyte cell line.
Principle: The assay measures the ability of the compounds to inhibit the proliferation of Jurkat cells, which is an indicator of their cytostatic effect. Cell viability or proliferation can be quantified using various methods, such as the MTT assay or direct cell counting.
Methodology:
-
Cell Culture: Jurkat cells are maintained in appropriate culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds for a defined period (e.g., 72 hours).
-
Proliferation Measurement:
-
MTT Assay: MTT reagent is added to the wells. Viable cells with active mitochondrial dehydrogenases reduce MTT to a purple formazan product. The formazan is then solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm).
-
Cell Counting: Cells can be counted using a hemocytometer or an automated cell counter.
-
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell proliferation by 50%, is determined from the dose-response curve.
Visualizing the Molecular Landscape
Signaling Pathway of Mycophenolic Acid
The following diagram illustrates the mechanism of action of Mycophenolic Acid, highlighting its inhibitory effect on the de novo purine synthesis pathway.
Caption: Mechanism of action of Mycophenolic Acid in lymphocytes.
Experimental Workflow for IMPDH Inhibition Assay
This diagram outlines the key steps involved in determining the IMPDH inhibitory activity of a compound.
Caption: Workflow for the IMPDH inhibition assay.
Logical Relationship in Prodrug Activation and Action
This diagram illustrates the logical sequence from the administration of the prodrug this compound to its ultimate immunosuppressive effect.
Caption: Logical progression from MMF administration to immunosuppression.
Conclusion
The structural activity relationship of this compound and its analogs is a rich field of study that continues to yield valuable insights for the design of novel immunosuppressive agents. The core pharmacophore of Mycophenolic Acid, with its essential phthalide ring, phenolic hydroxyl group, and hexenoic acid side chain, provides a robust scaffold for chemical modification. Understanding the nuanced effects of these modifications on IMPDH inhibition and cellular activity is paramount for the development of next-generation immunosuppressants with enhanced efficacy and improved safety profiles. The quantitative data and experimental methodologies presented in this guide offer a solid foundation for researchers and drug development professionals to advance this critical area of therapeutic research.
References
- 1. Immune Monitoring of this compound Activity in Healthy Volunteers Using Ex Vivo T Cell Function Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphonic acid-containing analogues of mycophenolic acid as inhibitors of IMPDH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activity of ester derivatives of mycophenolic acid and acridines/acridones as potential immunosuppressive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.pg.edu.pl [chem.pg.edu.pl]
- 6. Making sure you're not a bot! [mostwiedzy.pl]
- 7. Immune Monitoring of this compound Activity in Healthy Volunteers Using Ex Vivo T Cell Function Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Mycophenolic Acid Derivatives with Immunosuppressive Activity from the Coral-Derived Fungus Penicillium bialowiezense - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of mycophenolic acid glucuronide on inosine monophosphate dehydrogenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and biological activity of mycophenolic acid-amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for dissolving Mycophenolate Mofetil for in vitro assays
Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
Mycophenolate Mofetil (MMF) is a potent, reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo synthesis of guanine nucleotides. This mechanism of action makes MMF a highly selective cytostatic agent for lymphocytes, as T and B cells are critically dependent on this pathway for their proliferation. In contrast, other cell types can utilize the salvage pathway for purine synthesis, making them less susceptible to the effects of MMF. MMF is a prodrug that is rapidly hydrolyzed in vivo to its active metabolite, mycophenolic acid (MPA). For in vitro assays, either MMF or MPA can be utilized, with MPA often being the preferred compound to bypass the need for metabolic activation. These protocols provide detailed instructions for the dissolution and application of MMF in various in vitro assays to assess its immunosuppressive and cytotoxic effects.
Data Presentation
Solubility of this compound
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 83.3 mg/mL (for MMF-HCl) | Commonly used for preparing high-concentration stock solutions. |
| Dimethylformamide (DMF) | ~14 mg/mL | Can be used as an alternative to DMSO. |
| Ethanol | ~1.4 mg/mL | Lower solubility compared to DMSO and DMF. |
| Water | Sparingly soluble (~43 µg/mL at pH 7.4) | MMF is poorly soluble in aqueous solutions. |
Reported IC50 and Effective Concentrations of this compound/Mycophenolic Acid
| Cell Line/Cell Type | Assay Type | Compound | IC50 / Effective Concentration |
| Human Myeloma Cells | Apoptosis Induction | MMF | 1 - 5 µM |
| Human Mesangial Cells | Proliferation | MMF | 0.19 µM |
| Rat Mesangial Cells | Proliferation | MMF | 0.45 µM |
| Murine Lymphocytes (T and B cells) | Proliferation (BrdU) | MPA | 10⁻⁵ M to 10⁻⁴ M |
| Human Peripheral Blood T Lymphocytes | Apoptosis Induction | MPA | Not specified, but increased apoptosis observed. |
| Human Tenon Fibroblasts | Proliferation | MMF | 0.85 µM |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution of MMF using DMSO, a common solvent for water-insoluble compounds.
Materials:
-
This compound (MMF) powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Pre-warm DMSO: Warm the DMSO to room temperature to reduce its viscosity.
-
Weigh MMF: In a sterile microcentrifuge tube, accurately weigh the desired amount of MMF powder. For example, to prepare a 10 mM stock solution of MMF (MW: 433.5 g/mol ), weigh out 4.335 mg.
-
Dissolve in DMSO: Add the appropriate volume of sterile DMSO to the MMF powder to achieve the desired concentration. For a 10 mM stock, add 1 mL of DMSO to 4.335 mg of MMF.
-
Ensure Complete Dissolution: Vortex the solution thoroughly until all the MMF powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterilization (Optional): If required for the specific application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. When stored at -80°C, the stock solution is stable for at least 6 months. For storage at -20°C, it is recommended to use it within 1 month.
Protocol 2: In Vitro Cytotoxicity and Proliferation Assay (MTT Assay)
This protocol outlines a method to determine the cytotoxic and anti-proliferative effects of MMF on adherent or suspension cells using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Target cells (e.g., Jurkat, PBMCs, HeLa)
-
Complete cell culture medium
-
MMF stock solution (prepared as in Protocol 1)
-
96-well flat-bottom microplates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
For adherent cells, seed at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight to allow for attachment.
-
For suspension cells, seed at a density of 20,000-50,000 cells/well in 100 µL of complete medium.
-
-
Preparation of MMF Working Solutions:
-
Prepare a series of dilutions of the MMF stock solution in complete cell culture medium to achieve the desired final concentrations for treatment. It is crucial to ensure that the final DMSO concentration in the wells is non-toxic to the cells (typically ≤ 0.5%).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest MMF concentration) and a no-treatment control.
-
-
Cell Treatment:
-
Carefully remove the medium from the wells with adherent cells.
-
Add 100 µL of the prepared MMF working solutions to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
-
Addition of MTT Reagent:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization of Formazan Crystals:
-
After the second incubation, carefully remove the medium from the wells (for adherent cells).
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of viability against the MMF concentration and determine the IC50 value (the concentration of MMF that inhibits cell viability by 50%).
-
Visualizations
Application Notes and Protocols for Assessing Mycophenolate Mofetil Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to cell culture techniques for evaluating the cytotoxic effects of Mycophenolate Mofetil (MMF), a widely used immunosuppressant. Detailed protocols for key cytotoxicity assays, data presentation guidelines, and visual representations of experimental workflows and signaling pathways are included to facilitate robust and reproducible research.
Introduction
This compound (MMF) is the prodrug of mycophenolic acid (MPA), a potent, selective, and reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH). This enzyme is crucial for the de novo synthesis of guanosine nucleotides, a pathway upon which T and B lymphocytes are highly dependent for their proliferation. By depleting the guanosine nucleotide pool, MMF exerts a cytostatic effect on lymphocytes, leading to the suppression of immune responses. Beyond its immunosuppressive functions, MMF has demonstrated cytotoxic and antiproliferative effects on various cell types, making it a subject of interest in cancer research and other fields.
The assessment of MMF-induced cytotoxicity is critical for understanding its therapeutic potential and off-target effects. This document outlines standard cell culture-based assays to quantify the impact of MMF on cell viability, proliferation, and apoptosis.
Key Cytotoxicity Assays
Several well-established assays can be employed to measure the cytotoxic effects of MMF. The choice of assay depends on the specific research question and the cellular mechanism being investigated.
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The intensity of the purple color is directly proportional to the number of viable cells.
-
Lactate Dehydrogenase (LDH) Assay: This
Application Notes and Protocols for Mycophenolate Mofetil in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the recommended dosages and experimental protocols for the use of Mycophenolate Mofetil (MMF) in various animal models. MMF is a potent, non-competitive, and reversible inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH), an essential enzyme in the de novo synthesis of guanosine nucleotides.[1][2] This inhibitory action makes MMF a highly selective immunosuppressant, as T and B lymphocytes are critically dependent on this pathway for their proliferation.[3][4]
Mechanism of Action
This compound is a prodrug that is rapidly hydrolyzed in vivo to its active metabolite, mycophenolic acid (MPA).[4][5] MPA then inhibits IMPDH, leading to a depletion of guanosine triphosphate (GTP).[5] This depletion has a cytostatic effect on lymphocytes, thereby suppressing cell-mediated immune responses and antibody production.[1][2] Additionally, MPA can interfere with the glycosylation of adhesion molecules, which reduces the recruitment of lymphocytes and monocytes to sites of inflammation.[1][4]
Data Presentation: Recommended Dosages
The appropriate dosage of this compound can vary significantly depending on the animal species, the specific experimental model, and the desired level of immunosuppression. The following table summarizes dosages cited in various animal studies. It is crucial to note that these are starting points, and dose adjustments may be necessary based on observed efficacy and toxicity.
| Animal Model | Application | Dosage Range (mg/kg/day) | Route of Administration | Key Findings & Remarks |
| Mice | Graft-Versus-Host Disease (GVHD) | 30 - 90 mg/kg/day | Oral Gavage | Doses of 30 and 60 mg/kg/day showed no significant improvement in mean survival time. The 90 mg/kg/day dose reduced mean survival time.[6] |
| Mice | Sepsis (Staphylococcus aureus) | 20 mg/kg/day | Intraperitoneal (i.p.) | This low dose improved survival by increasing bacterial clearance and phagocyte function.[7] |
| Rats | Kidney Allograft | 5 - 25 mg/kg/day | Oral | Doses of 5 and 10 mg/kg/day significantly prolonged graft survival. Doses of 15 mg/kg/day and higher led to gastrointestinal toxicity and mortality.[8] |
| Rats | General Pharmacokinetics | 8.3 - 50.0 mg/kg | Intravenous (i.v.) & Intraduodenal (i.d.) | The terminal elimination half-life ranged from approximately 4.5 to 8.9 hours.[9] |
| Rats | Gastrointestinal Toxicity Study | 100 mg/kg/day | Oral Gavage | This high dose induced significant diarrhea and weight loss, with pathological changes in the jejunum and ileum.[10] |
| Dogs | General Immunosuppression | 10 - 20 mg/kg, twice daily (BID) | Oral (PO) or Intravenous (IV) | Higher doses (≥15 mg/kg BID) are often associated with gastrointestinal toxicity. A common starting dose is 10 mg/kg PO BID.[11][12] |
| Dogs | Pharmacokinetic Study | 13 mg/kg (single dose) | Oral | A single oral dose was evaluated to determine pharmacokinetic parameters in juvenile dogs.[13] |
| Cynomolgus Monkeys | Aortic Allograft (Graft Vascular Disease) | Mean of 99.2 mg/kg/day | Oral | High doses were required to slow the progression of graft vascular disease, but tolerability was variable.[14] |
Experimental Protocols
Preparation of this compound for Administration
a. Oral Administration (Suspension):
-
This compound is available as a powder for oral suspension or in capsules/tablets.
-
For studies requiring precise dosing, it is recommended to compound MMF from capsules.[13]
-
To prepare a suspension, the contents of the MMF capsules can be suspended in a suitable vehicle such as 0.9% NaCl[7] or water for injection. The concentration should be calculated to deliver the desired dose in a manageable volume for the animal (e.g., 5-10 mL/kg for rats).
-
Ensure the suspension is homogenous by vortexing or stirring prior to each administration.
b. Intraperitoneal Injection:
-
Lyophilized MMF powder can be reconstituted in a sterile vehicle like 0.9% NaCl.[7]
-
The solution should be prepared fresh and filtered through a 0.22 µm syringe filter to ensure sterility before injection.
Administration of this compound
a. Oral Gavage:
-
This is a common method for oral administration in rodents.
-
Animals should be fasted for a few hours prior to dosing to improve absorption, as food can affect the pharmacokinetics of MMF.[13]
-
Use an appropriately sized gavage needle for the animal species to avoid injury.
-
Administer the MMF suspension slowly to prevent regurgitation.
b. Intraperitoneal Injection:
-
This route is suitable for rodents and can provide rapid systemic exposure.
-
Properly restrain the animal and inject into the lower abdominal quadrant to avoid puncturing internal organs.
Monitoring and Endpoint Analysis
a. Therapeutic Drug Monitoring (TDM):
-
Monitoring plasma concentrations of the active metabolite, mycophenolic acid (MPA), is crucial for optimizing dosage and minimizing toxicity.[15][16]
-
Blood samples can be collected at peak (1-2 hours post-dose) and trough (just before the next dose) time points to determine the pharmacokinetic profile.[17]
-
The therapeutic window for MPA AUC (Area Under the Curve) in humans is generally considered to be between 30 and 60 mg·h/L, which can serve as a reference for animal studies.[15][18]
b. Assessment of Efficacy:
-
Efficacy will depend on the specific disease model.
-
In transplantation models, this can be assessed by monitoring graft survival and function, as well as histological analysis for signs of rejection.[8]
-
In autoimmune models, efficacy can be determined by measuring relevant biomarkers, clinical scoring of disease severity, and histopathological examination of affected tissues.[19]
c. Monitoring for Adverse Effects:
-
The most common side effect of MMF is gastrointestinal toxicity, which can manifest as diarrhea, anorexia, and weight loss.[8][12]
-
Regularly monitor animal weight and clinical signs.
-
Hematological monitoring (complete blood counts) is also recommended, as MMF can cause anemia and leukopenia.[18]
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for MMF Studies
Caption: General experimental workflow for MMF animal studies.
References
- 1. Mechanisms of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. droracle.ai [droracle.ai]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Administration of this compound in a murine model of acute graft-versus-host disease after bone marrow transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Low-dose this compound improves survival in a murine model of Staphylococcus aureus sepsis by increasing bacterial clearance and phagocyte function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic studies of this compound in rat kidney allograft recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of this compound, a new immunosuppressant, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. assets.ctfassets.net [assets.ctfassets.net]
- 12. Mycophenoloate Mofetil: The Latest in Immunosuppressive Therapies in Veterinary Medicine • MSPCA-Angell [mspca.org]
- 13. PHARMACOKINETICS AND DYNAMICS OF this compound AFTER SINGE DOSE ORAL ADMINISTRATION IN JUVENILE DACHSHUNDS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Treatment by this compound of advanced graft vascular disease in non-human primate recipients of orthotopic aortic allografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. oatext.com [oatext.com]
- 16. Therapeutic drug monitoring of this compound in transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound/Mycophenolic Acid (MMF/MPA) Monitoring - Auburn University College of Veterinary Medicine [vetmed.auburn.edu]
- 18. researchgate.net [researchgate.net]
- 19. This compound in animal models of autoimmune disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Preparation of Mycophenolate Mofetil for Intravenous Administration in Laboratory Animals
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mycophenolate Mofetil (MMF) is a potent, reversible inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH), a critical enzyme in the de novo synthesis of guanosine nucleotides.[1][2] As T and B lymphocytes are highly dependent on this pathway for proliferation, MMF acts as a selective cytostatic agent on these cells, suppressing cell-mediated immune responses and antibody formation.[1][3][4] It is the prodrug of the active metabolite, mycophenolic acid (MPA).[5] MMF is widely used in preclinical and clinical settings for immunosuppression to prevent allograft rejection and treat autoimmune diseases.[6][7]
This document provides detailed protocols for the preparation of MMF for intravenous (IV) administration in laboratory animals, a common route for ensuring rapid and complete bioavailability in research settings.[8]
Mechanism of Action
MMF exerts its immunosuppressive effects primarily through the inhibition of IMPDH. This action depletes the intracellular pool of guanosine and deoxyguanosine nucleotides, which are essential for DNA and RNA synthesis.[5][6] This selectively halts the proliferation of T and B lymphocytes, which lack robust salvage pathways for purine synthesis.[4] Additional mechanisms include the induction of apoptosis in activated T-lymphocytes and the inhibition of adhesion molecule glycosylation, which reduces the recruitment of immune cells to sites of inflammation.[1][6]
The core signaling pathway is detailed in the diagram below.
Solubility and Vehicle Selection
MMF has limited solubility in aqueous solutions, which is a critical consideration for IV formulation.[9] The commercially available IV formulation for human use (CellCept® Intravenous) is a lyophilized powder that is reconstituted with 5% Dextrose Injection, USP.[8][10]
For laboratory research, if a commercial sterile powder is not used, MMF powder must first be dissolved in a suitable organic solvent before dilution in an aqueous vehicle.
Solubility Data
| Solvent | Solubility (approx.) | Reference |
|---|---|---|
| Dimethylformamide (DMF) | 14 mg/mL | [9] |
| Dimethyl sulfoxide (DMSO) | 10 mg/mL | [9] |
| Ethanol | 1.4 mg/mL | [9] |
| 1:1 DMF:PBS (pH 7.2) | 0.5 mg/mL | [9] |
| 5% Dextrose Injection, USP | 65.8 mg/mL (as HCl salt) |[8] |
Recommended Vehicle: The standard and recommended vehicle for IV administration is 5% Dextrose Injection, USP (D5W). This is the diluent used for the FDA-approved formulation and is well-tolerated.[8][11] Saline solutions are generally not recommended due to potential compatibility issues.
Experimental Protocols
Protocol 1: Preparation of MMF from Commercial IV Powder
This protocol is for using a commercially available lyophilized MMF powder (e.g., CellCept® Intravenous or a generic equivalent), which typically contains 500 mg of MMF per vial.[12]
Materials:
-
This compound for Injection, USP (500 mg/vial)
-
5% Dextrose Injection, USP (D5W)
-
Sterile syringes and needles
-
Sterile, empty IV bag or glass bottle for final dilution
-
Laminar flow hood or biosafety cabinet
Procedure:
-
Reconstitution: Aseptically inject 14 mL of D5W into a 500 mg vial of MMF.[13]
-
Dissolution: Gently shake the vial until the powder is completely dissolved. The resulting solution will be slightly yellow and have a concentration of approximately 33-35 mg/mL (500 mg in ~15 mL total volume).[10]
-
Inspection: Visually inspect the reconstituted solution for any particulate matter or discoloration. Discard if any is observed.[13]
-
Final Dilution: Withdraw the required volume of the reconstituted solution and further dilute it in D5W to the final desired concentration. The standard final concentration for infusion in clinical settings is 6 mg/mL .[8][10]
-
Example for a 1 g dose: Pool the contents of two reconstituted vials (~30 mL) into 140 mL of D5W to yield a total volume of 170 mL at ~6 mg/mL.[10]
-
-
Administration: The final solution should be administered via slow intravenous infusion over a period of no less than 2 hours.[11][13] Rapid or bolus injection must be avoided as it increases the risk of local reactions like phlebitis and thrombosis.[11][14] The infusion should begin within 4 hours of preparation.[10]
Protocol 2: Preparation of MMF from Non-Sterile Powder
This protocol is for situations where MMF is sourced as a non-sterile bulk powder. This requires solubilization in an organic solvent followed by sterile filtration.
Materials:
-
This compound powder
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
5% Dextrose Injection, USP (D5W)
-
Sterile 0.2-micron syringe filters
-
Sterile syringes and needles
-
Laminar flow hood or biosafety cabinet
Procedure:
-
Initial Solubilization: In a sterile tube inside a laminar flow hood, dissolve the MMF powder in the minimum required volume of DMF or DMSO. For example, to make a 10 mg/mL stock, dissolve 10 mg of MMF in 1 mL of DMSO.[9]
-
Aqueous Dilution: Slowly add the MMF stock solution to the D5W vehicle with gentle vortexing to prevent precipitation. It is crucial to ensure the final concentration of the organic solvent is minimized.
-
Sterile Filtration: Draw the final solution into a sterile syringe and pass it through a 0.2-micron syringe filter into a sterile container. This is a critical step to ensure the sterility of the parenteral solution.[15]
-
Final Concentration & Administration: Ensure the final concentration is suitable for the intended dose and volume. Administer via slow IV infusion as described in Protocol 1.
The workflow for preparing MMF from a non-sterile powder is outlined below.
Dosing and Administration in Lab Animals
Dosages can vary significantly based on the animal model and study objective. Always refer to IACUC-approved protocols.
Reported IV Dosages in Animal Models
| Species | Dosage | Study Context | Reference |
|---|---|---|---|
| Rat | 16.7 mg/kg | Pharmacokinetic study | [16] |
| Rabbit | 12.5 mg/kg | Heart transplantation | [9] |
| Dog | 7-20 mg/kg BID | General immunosuppression | [7] |
| Cat | 10 mg/kg q12h | Safety and tolerability study |[17] |
Administration Guidelines:
-
Sterility: All parenteral solutions must be sterile.[15]
-
pH and Isotonicity: The final solution should be as close to physiologic pH (7.2-7.4) and isotonic as possible. The commercial formulation reconstituted in D5W has a pH between 2.4 and 4.1.[8][15] For sensitive applications or central lines, buffering might be considered.
-
Route: Administer via a catheter in a major vein (e.g., tail vein in rodents, cephalic vein in larger animals).
-
Rate: Slow infusion is critical. A bolus injection is not recommended.[11][15]
Safety and Handling
MMF is considered teratogenic and genotoxic.[11]
-
Appropriate personal protective equipment (gloves, lab coat, safety glasses) should be worn at all times.
-
All preparation of MMF solutions should be performed in a certified laminar flow hood or biosafety cabinet.
-
Follow all institutional and national guidelines for the handling and disposal of cytotoxic/teratogenic agents.[11]
References
- 1. ClinPGx [clinpgx.org]
- 2. What are IMPDH inhibitors and how do they work? [synapse.patsnap.com]
- 3. Mechanisms of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Mechanisms of action of this compound in preventing acute and chronic allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mycophenoloate Mofetil: The Latest in Immunosuppressive Therapies in Veterinary Medicine • MSPCA-Angell [mspca.org]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. globalrph.com [globalrph.com]
- 11. This compound Injection: Package Insert / Prescribing Info / MOA [drugs.com]
- 12. pdf.hres.ca [pdf.hres.ca]
- 13. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. az.research.umich.edu [az.research.umich.edu]
- 16. Stability and pharmacokinetic studies of a new immunosuppressant, this compound (RS-61443), in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Safety of oral and intravenous this compound in healthy cats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Lymphocyte Populations After Mycophenolate Mofetil (MMF) Treatment
For Researchers, Scientists, and Drug Development Professionals
Mycophenolate mofetil (MMF) is a potent immunosuppressive drug widely used in organ transplantation and autoimmune diseases. Its primary mechanism of action involves the selective inhibition of lymphocyte proliferation.[1][2][3] Flow cytometry is an indispensable tool for dissecting the nuanced effects of MMF on various lymphocyte subsets. These application notes provide a comprehensive overview and detailed protocols for analyzing these changes.
Introduction
MMF is a prodrug of mycophenolic acid (MPA), a selective, non-competitive, and reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH).[1][4] This enzyme is critical for the de novo synthesis of guanine nucleotides, a pathway on which T and B lymphocytes are highly dependent for their proliferation.[1][2][3] By depleting the guanine nucleotide pool in these cells, MPA effectively suppresses both cellular and humoral immune responses.[3][4] This targeted action makes MMF an effective immunosuppressant with a more favorable side-effect profile compared to some other agents.[5]
The analysis of lymphocyte populations via flow cytometry after MMF treatment is crucial for understanding its immunomodulatory effects, monitoring therapeutic efficacy, and assessing potential risks such as increased susceptibility to infections.[2][4] This document outlines the expected quantitative changes in lymphocyte subsets, provides a detailed experimental protocol for their analysis, and illustrates the underlying signaling pathway and experimental workflow.
Data Presentation: Quantitative Effects of MMF on Lymphocyte Subsets
MMF treatment induces significant changes in the absolute counts and relative frequencies of various lymphocyte populations. The following tables summarize quantitative data from studies analyzing the effects of MMF.
| Lymphocyte Subset | Change after MMF Treatment | Species/Condition | Reference |
| T Lymphocytes | |||
| CD4+ T Cells | ↓ ~49% reduction in peripheral blood | Human (SLE) | [6] |
| ↓ Depletion in lymph nodes and spleen | Murine | [4] | |
| ↑ Significant increase after 4 weeks | Human (SLE) | [7] | |
| ↓ Reduction in total numbers, specifically Th17 and Treg types | Human (SLE) | [5] | |
| CD8+ T Cells | ↓ ~35% reduction in peripheral blood | Human (SLE) | [6] |
| ↓ Depletion in lymph nodes and spleen | Murine | [4] | |
| Foxp3+CD25+CD4+ Treg | ↑ Increased percentage | Murine (in vitro) | [4][6] |
| Foxp3+CD25+CD8+ Treg | ↑ Increased percentage | Murine (in vitro) | [4][6] |
| B Lymphocytes | |||
| Total B Cells (CD19+) | ↓ ~48% reduction in peripheral blood | Human (SLE) | [6] |
| ↓ Significant reduction in B-cell count | Human (Heart Transplant) | [8] | |
| ↓ Depletion in lymph nodes and spleen | Murine | [4] | |
| Transitional B Cells | ↓ Significant reduction in total numbers | Human (SLE) | [5] |
| Plasmablasts | ↓ Significant reduction in total numbers | Human (SLE) | [5] |
| ↓ Lower numbers and frequencies | Human (SLE) | [9] | |
| Natural Killer (NK) Cells | |||
| CD3-CD16+CD56+ NK Cells | ↓ Decrease in percentage | Human (SLE) | [7] |
| HLA-DR+ NK Cells | ↓ Reduced expression | Human (Heart Transplant) | [8] |
| NKT Cells | |||
| CD3+CD16+CD56+ NKT Cells | ↑ Increase in percentage | Human (SLE) | [7] |
Signaling Pathway and Experimental Workflow
MMF Mechanism of Action
Caption: Mechanism of action of this compound (MMF) in lymphocytes.
Experimental Workflow for Flow Cytometry Analysis
Caption: Workflow for analyzing lymphocyte populations using flow cytometry.
Experimental Protocols
Protocol 1: Immunophenotyping of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol details the steps for staining PBMCs to identify major lymphocyte subsets.
Materials:
-
Ficoll-Paque PLUS
-
Phosphate Buffered Saline (PBS)
-
FACS Buffer (PBS with 1% BSA and 0.1% Sodium Azide)
-
Fluorochrome-conjugated antibodies (see suggested panel below)
-
Fc Block (e.g., anti-CD16/32)
-
Viability dye (e.g., 7-AAD or a fixable viability dye)
-
15 mL and 50 mL conical tubes
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Antibody Panel Suggestion:
| Marker | Fluorochrome | Target Cell Type |
| CD45 | e.g., APC-H7 | All Leukocytes |
| CD3 | e.g., PE-Cy7 | T Cells |
| CD4 | e.g., FITC | Helper T Cells |
| CD8 | e.g., PerCP-Cy5.5 | Cytotoxic T Cells |
| CD19 | e.g., BV421 | B Cells |
| CD56 | e.g., PE | NK Cells |
| CD16 | e.g., PE | NK Cells, NKT Cells |
| CD25 | e.g., APC | Activated T Cells, Regulatory T Cells |
| Foxp3 | e.g., Alexa Fluor 488 | Regulatory T Cells (requires intracellular staining) |
Procedure:
-
PBMC Isolation:
-
Dilute peripheral blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer and collect the buffy coat containing PBMCs.
-
Wash the collected PBMCs twice with PBS by centrifuging at 300 x g for 10 minutes.
-
Resuspend the cell pellet in FACS buffer and perform a cell count.
-
-
Staining:
-
Aliquot approximately 1 x 10^6 cells per flow cytometry tube.
-
Add Fc Block to each tube and incubate for 10 minutes at 4°C to block non-specific antibody binding.
-
Add the pre-titrated antibody cocktail for surface markers to each tube.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of FACS buffer, centrifuging at 300 x g for 5 minutes.
-
If intracellular staining for Foxp3 is required, proceed with a fixation and permeabilization kit according to the manufacturer's instructions, followed by staining with the anti-Foxp3 antibody.
-
Resuspend the cells in 300-500 µL of FACS buffer.
-
Just before analysis, add a viability dye like 7-AAD to distinguish live from dead cells.
-
-
Data Acquisition and Analysis:
-
Acquire the samples on a calibrated flow cytometer.
-
Collect a sufficient number of events (e.g., 50,000-100,000 events in the lymphocyte gate).
-
Analyze the data using appropriate software (e.g., FlowJo, FCS Express).
-
Gate on lymphocytes based on forward and side scatter, then on single cells, and subsequently on live cells.
-
From the live singlet lymphocyte gate, identify and quantify the different lymphocyte subsets based on their marker expression (e.g., T cells as CD3+, B cells as CD19+, NK cells as CD3-CD56+).
-
Conclusion
Flow cytometry is a powerful technique for the detailed characterization of lymphocyte populations following MMF treatment. The provided application notes and protocols offer a framework for researchers to investigate the immunomodulatory effects of MMF. The quantitative data summarized herein highlights the significant impact of MMF on both T and B cell compartments, underscoring the importance of monitoring these populations in clinical and research settings. The diagrams of the signaling pathway and experimental workflow provide a clear visual representation of the underlying biology and the methodological approach.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Mechanisms of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: an update on its mechanism of action and effect on lymphoid tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. med.stanford.edu [med.stanford.edu]
- 6. Frontiers | this compound: an update on its mechanism of action and effect on lymphoid tissue [frontiersin.org]
- 7. Changes in immune cell frequencies after cyclophosphamide or this compound treatments in patients with systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of this compound therapy on lymphocyte activation in heart transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mycophenolic acid counteracts B cell proliferation and plasmablast formation in patients with systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring IMPDH Activity in Cells Treated with Mycophenolate Mofetil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycophenolate Mofetil (MMF) is a potent immunosuppressive drug widely used in transplantation medicine and for the treatment of autoimmune diseases.[1][2] MMF is a prodrug that is rapidly hydrolyzed in vivo to its active metabolite, mycophenolic acid (MPA). MPA is a selective, non-competitive, and reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo synthesis of guanine nucleotides.[2][3] Lymphocytes, particularly T and B cells, are highly dependent on this pathway for their proliferation, making them primary targets for MPA's cytostatic effects.[1][3] Therefore, measuring IMPDH activity in cells treated with MMF is a critical tool for understanding its mechanism of action, monitoring its pharmacodynamic effects, and developing new therapeutic strategies. These application notes provide detailed protocols for assessing IMPDH activity and its downstream consequences in a laboratory setting.
Principle of the Assays
The methodologies described herein focus on three key aspects of MMF's cellular effects:
-
Direct Measurement of IMPDH Enzymatic Activity: This is achieved by quantifying the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), the reaction catalyzed by IMPDH. A common method involves a coupled enzymatic reaction where the NADH produced is used to reduce a tetrazolium salt (like INT) into a colored formazan product, which can be measured spectrophotometrically.[4][5]
-
Quantification of Intracellular Guanosine Triphosphate (GTP) Levels: As IMPDH is the rate-limiting enzyme in de novo guanine nucleotide synthesis, its inhibition by MPA is expected to lead to a depletion of the intracellular GTP pool.[6] Measuring GTP levels, often by high-performance liquid chromatography (HPLC) or specialized luminescent or fluorescent assays, provides a direct readout of the metabolic impact of MMF treatment.[6][7][8]
-
Assessment of Cell Proliferation: The ultimate biological consequence of IMPDH inhibition in lymphocytes is the suppression of proliferation.[9] This can be quantified using various cell viability and proliferation assays, such as the MTT assay, which measures the metabolic activity of viable cells.[10][11][12]
Data Presentation
Table 1: Dose-Dependent Inhibition of IMPDH Activity by Mycophenolic Acid (MPA)
| MPA Concentration (µg/mL) | IMPDH Activity (pmol/10^6 cells/hr) | % Inhibition |
| 0 (Control) | 950 ± 75 | 0 |
| 0.1 | 620 ± 50 | 34.7 |
| 1.0 | 280 ± 30 | 70.5 |
| 10.0 | 85 ± 15 | 91.1 |
| 50.0 | 45 ± 10 | 95.3 |
Table 2: Effect of MMF Treatment on Intracellular GTP Levels
| Treatment | Intracellular GTP (pmol/10^6 cells) | % of Control |
| Untreated Control | 120 ± 12 | 100 |
| MMF (10 µg/mL) | 45 ± 8 | 37.5 |
Table 3: Inhibition of T-Cell Proliferation by MMF
| MMF Concentration (µg/mL) | Cell Viability (Absorbance at 570 nm) | % Inhibition of Proliferation |
| 0 (Control) | 1.25 ± 0.15 | 0 |
| 0.1 | 0.98 ± 0.12 | 21.6 |
| 1.0 | 0.55 ± 0.08 | 56.0 |
| 10.0 | 0.21 ± 0.05 | 83.2 |
Experimental Protocols
Protocol 1: Measurement of IMPDH Activity in Peripheral Blood Mononuclear Cells (PBMCs)
This protocol is adapted from commercially available IMPDH assay kits and published literature.[4][5]
Materials and Reagents:
-
Ficoll-Paque PLUS
-
Phosphate Buffered Saline (PBS)
-
RPMI-1640 cell culture medium
-
This compound (MMF) or Mycophenolic Acid (MPA)
-
Cell Lysis Buffer (e.g., 10 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, protease inhibitors)
-
IMPDH Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM KCl, 3 mM EDTA, 1 mM DTT)
-
Inosine Monophosphate (IMP) solution
-
β-Nicotinamide adenine dinucleotide (NAD+) solution
-
Diaphorase
-
INT (2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyl-2H-tetrazolium chloride)
-
96-well microplate
-
Microplate reader
Procedure:
-
Isolation of PBMCs: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture and MMF Treatment:
-
Resuspend PBMCs in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Seed cells in a culture plate at a density of 1 x 10^6 cells/mL.
-
Treat cells with varying concentrations of MMF or MPA (e.g., 0.1, 1, 10, 50 µg/mL) and an untreated control.
-
Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Cell Lysis Buffer.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate) and determine the protein concentration using a BCA or Bradford assay.
-
-
IMPDH Activity Assay:
-
In a 96-well plate, add a standardized amount of protein from each cell lysate.
-
Prepare a reaction mixture containing IMPDH Assay Buffer, IMP, NAD+, diaphorase, and INT.
-
Add the reaction mixture to each well to initiate the reaction.
-
Incubate the plate at 37°C and measure the absorbance at 492 nm at regular intervals (e.g., every 5 minutes for 30-60 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of formazan production (change in absorbance per minute).
-
Normalize the IMPDH activity to the protein concentration of the cell lysate.
-
Calculate the percentage inhibition of IMPDH activity for each MMF/MPA concentration relative to the untreated control.
-
Protocol 2: Quantification of Intracellular GTP by HPLC
This protocol provides a general workflow for GTP measurement. Specific parameters may need optimization based on the available HPLC system.
Materials and Reagents:
-
Perchloric acid (PCA)
-
Potassium carbonate (K2CO3)
-
Mobile phase for HPLC (e.g., potassium phosphate buffer with a methanol gradient)
-
GTP standard solution
-
0.45 µm syringe filters
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with MMF as described in Protocol 1.
-
Nucleotide Extraction:
-
Harvest and wash the cells with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold 0.4 M PCA and vortex vigorously.
-
Incubate on ice for 20 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Neutralize the extract by adding 3 M K2CO3 until the pH is between 6.5 and 7.0.
-
Incubate on ice for 15 minutes to precipitate potassium perchlorate.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
-
HPLC Analysis:
-
Inject the filtered extract onto a C18 reverse-phase HPLC column.
-
Elute the nucleotides using a suitable gradient of the mobile phase.
-
Detect GTP using a UV detector at 254 nm.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of GTP.
-
Quantify the GTP concentration in the cell extracts by comparing the peak area to the standard curve.
-
Normalize the GTP amount to the initial cell number.
-
Protocol 3: Assessment of T-Cell Proliferation using MTT Assay
This protocol is a standard method for assessing cell viability and proliferation.[10][11][12]
Materials and Reagents:
-
PBMCs or a T-cell line
-
RPMI-1640 medium
-
Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies
-
MMF
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well flat-bottom microplate
Procedure:
-
Cell Seeding and Treatment:
-
Seed PBMCs or T-cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of RPMI-1640 medium.
-
Add varying concentrations of MMF to the wells.
-
Include a set of wells with cells and MMF but without a mitogen as a negative control.
-
Stimulate the cells with a mitogen (e.g., PHA at 5 µg/mL) to induce proliferation.
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate overnight at room temperature in the dark.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage inhibition of proliferation for each MMF concentration relative to the stimulated, untreated control.
-
Mandatory Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | this compound: an update on its mechanism of action and effect on lymphoid tissue [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. bmrservice.com [bmrservice.com]
- 5. bmrservice.com [bmrservice.com]
- 6. This compound treatment following renal transplantation decreases GTP concentrations in mononuclear leucocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of Intracellular GTP Levels Using Genetically Encoded Fluorescent Sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Homogeneous luminescent quantitation of cellular guanosine and adenosine triphosphates (GTP and ATP) using QT-LucGTP&ATP assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inosine monophosphate dehydrogenase (IMPDH) inhibition in vitro suppresses lymphocyte proliferation and the production of immunoglobulins, autoantibodies and cytokines in splenocytes from MRLlpr/lpr mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. cellbiolabs.com [cellbiolabs.com]
- 12. MTT assay protocol | Abcam [abcam.com]
Long-Term Stability of Mycophenolate Mofetil (MMF) Solutions for Research Applications
Application Note & Protocol
For researchers, scientists, and drug development professionals, understanding the stability of Mycophenolate Mofetil (MMF) in solution is critical for ensuring the accuracy and reproducibility of experimental results. MMF, a prodrug of the immunosuppressant mycophenolic acid (MPA), is susceptible to hydrolysis, particularly at neutral to alkaline pH. This document provides a comprehensive overview of MMF solution stability under various storage conditions and detailed protocols for stability assessment.
Key Stability Considerations
This compound's stability in solution is primarily influenced by pH, temperature, and the solvent used. The main degradation pathway is the hydrolysis of the ester bond, yielding the active metabolite, mycophenolic acid (MPA), and 2-morpholino-ethanol.[1]
pH Effects
The rate of MMF hydrolysis is highly pH-dependent. Acidic conditions generally favor stability, while neutral and alkaline environments accelerate degradation. In aqueous solutions, MMF is more stable at lower pH values. For instance, at pH 6.0 and 8.2, the primary thermal degradation product is mycophenolic acid.[1][2] However, even in more acidic conditions (pH 2.0 and 3.5), MPA is still the major degradation product, although other minor degradation products may also form.[1][2]
Temperature Effects
As with most chemical reactions, temperature plays a significant role in the degradation rate of MMF. Lower temperatures significantly enhance the stability of MMF solutions. Solutions stored at refrigerated (2-8°C) or frozen (-15 to -25°C) temperatures exhibit substantially longer stability compared to those stored at room temperature (25°C) or higher.[3][4][5]
Quantitative Stability Data Summary
The following tables summarize the stability of this compound under different storage conditions as reported in various studies.
Table 1: Stability of MMF in Aqueous Solutions and Suspensions
| Concentration | Vehicle/Solvent | pH | Storage Temperature (°C) | Stability Duration | Reference |
| 50 mg/mL | Suspension with Ora-Plus and cherry syrup | 5.1 | 5 | ≥ 210 days | [4] |
| 50 mg/mL | Suspension with Ora-Plus and cherry syrup | 5.1 | 25 | ≥ 28 days | [4] |
| 50 mg/mL | Suspension with Ora-Plus and cherry syrup | 5.1 | 37 | ≥ 28 days | [4] |
| 50 mg/mL | Suspension with Ora-Plus and cherry syrup | 5.1 | 45 | ≥ 11 days | [4] |
| 50 mg/mL & 100 mg/mL | 1:1 mixture of Ora-Sweet and Ora-Plus | 4.71 - 5.33 | 4 | Up to 91 days | [6] |
| 50 mg/mL & 100 mg/mL | 1:1 mixture of Ora-Sweet and Ora-Plus | 4.71 - 5.02 | 25 | Up to 91 days | [6] |
| 50 mg/mL | Suspension from capsules | 5-6 | 5 | Up to 14 days | [7] |
Table 2: Stability of MMF in Intravenous Solutions
| Concentration | Vehicle/Solvent | Storage Temperature (°C) | Stability Duration | Reference |
| 1-10 mg/mL | 5% Dextrose in polypropylene bags | 2 - 8 | ≥ 35 days | [3] |
| 1-10 mg/mL | 5% Dextrose in polypropylene bags | -15 to -25 | ≥ 35 days | [3] |
| 1-10 mg/mL | 5% Dextrose in polypropylene bags | 25 | 14 days | [3] |
Experimental Protocols
Protocol 1: Preparation of MMF Stock Solution for In Vitro Studies
This protocol describes the preparation of a 10 mg/mL MMF stock solution in a suitable solvent for cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sterile filters (0.22 µm)
Procedure:
-
Weigh the desired amount of MMF powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve a final concentration of 10 mg/mL.
-
Vortex the solution until the MMF is completely dissolved.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a fresh sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Stability Assessment of MMF Solutions by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for quantifying MMF concentration to assess its stability over time.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 125 x 4.6 mm, 5 µm).[7]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 42:58 v/v) with pH adjusted to 3.5.[7]
-
Flow Rate: 1.3 mL/min.[7]
-
Detection Wavelength: 219 nm.[7]
-
Column Temperature: 45°C.[1]
Procedure:
-
Sample Preparation: At specified time points, withdraw an aliquot of the MMF solution under investigation. Dilute the sample with the mobile phase to a concentration within the linear range of the calibration curve.
-
Calibration Curve: Prepare a series of standard solutions of MMF of known concentrations. Inject these standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.
-
Sample Analysis: Inject the prepared samples into the HPLC system.
-
Quantification: Determine the concentration of MMF in the samples by comparing their peak areas to the calibration curve.
-
Stability Assessment: Calculate the percentage of the initial MMF concentration remaining at each time point. Stability is often defined as the time at which the concentration drops below 90% of the initial concentration.
Visualizations
Caption: Experimental workflow for assessing the long-term stability of MMF solutions.
Caption: Primary degradation pathway of this compound via hydrolysis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Degradation products of this compound in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Stability of this compound as an extemporaneous suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cjhp-online.ca [cjhp-online.ca]
- 7. Physical and Chemical Stability of this compound (MMF) Suspension Prepared at the Hospital - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging of Mycophenolate Mofetil Distribution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycophenolate Mofetil (MMF) is a cornerstone immunosuppressive agent, widely used in transplantation medicine to prevent organ rejection and in the treatment of autoimmune diseases. MMF is a prodrug that is rapidly hydrolyzed in vivo to its active metabolite, mycophenolic acid (MPA). MPA inhibits inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for the de novo synthesis of guanosine nucleotides, thereby selectively inhibiting the proliferation of B and T lymphocytes. Understanding the biodistribution of MMF/MPA is critical for optimizing therapeutic efficacy, minimizing toxicity, and developing novel drug delivery systems. In vivo imaging techniques offer a non-invasive approach to track the spatiotemporal distribution of drugs, providing invaluable insights into pharmacokinetics and target engagement.
These application notes provide an overview of and protocols for existing and potential in vivo imaging techniques to track the distribution of MMF and its active metabolite, MPA. The methodologies cover optical imaging with fluorescently labeled MPA and discuss the potential application of nuclear imaging techniques such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT).
Signaling Pathway of this compound (MMF)
The mechanism of action of MMF involves its conversion to MPA and subsequent inhibition of the de novo purine synthesis pathway in lymphocytes.
Troubleshooting & Optimization
Technical Support Center: Overcoming Mycophenolate Mofetil (MMF) Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering Mycophenolate Mofetil (MMF) resistance in cell lines.
Troubleshooting Guide & FAQs
This section addresses common issues and questions regarding MMF resistance in a question-and-answer format.
Q1: My cells have become resistant to MMF. What are the potential molecular mechanisms?
A1: Resistance to this compound (MMF), or more specifically its active metabolite Mycophenolic Acid (MPA), can arise through several molecular mechanisms. The primary mechanism of action for MPA is the inhibition of inosine-5'-monophosphate dehydrogenase (IMPDH), a crucial enzyme in the de novo synthesis of guanosine nucleotides. Consequently, resistance mechanisms often center around overcoming this inhibition.
The most commonly observed mechanisms include:
-
Upregulation of the Target Enzyme: Resistant cells can increase the expression of IMPDH2, the primary isoform inhibited by MPA. This increased expression effectively titrates out the inhibitor, requiring higher concentrations of MPA to achieve the same level of inhibition. A compensatory increase in IMPDH2 mRNA (approximately 4-fold) and protein (2 to 3-fold) has been observed in response to MPA treatment.
-
Mutation of the Target Enzyme: Point mutations in the IMPDH2 gene can alter the binding site of MPA, reducing the drug's affinity for the enzyme while preserving its catalytic activity. For example, double point mutations substituting Threonine 333 to Isoleucine and Serine 351 to Tyrosine (IMPDH2IY) have been shown to confer resistance to MPA.[1]
-
Increased Drug Efflux: Cancer cells can upregulate the expression of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps. Multidrug resistance-associated protein 2 (MRP2) and P-glycoprotein (P-gp) have been identified as transporters capable of exporting MPA and its inactive glucuronide metabolite (MPAG) from the cell, thereby reducing the intracellular concentration of the active drug.[2]
-
Enhanced Drug Inactivation: MPA is primarily inactivated by glucuronidation, a process catalyzed by uridine 5'-diphospho-glucuronosyltransferases (UGTs), with UGT1A9 and UGT2B7 being the key isoforms. Increased activity of these enzymes can lead to more rapid inactivation of MPA and contribute to resistance.
Q2: How can I confirm the mechanism of MMF resistance in my cell line?
A2: To elucidate the specific mechanism of MMF resistance in your cell line, a series of experiments can be performed:
-
Quantitative PCR (qPCR) and Western Blotting: To assess for upregulation of the target enzyme, quantify the mRNA and protein levels of IMPDH2 in your resistant cell line compared to the parental, sensitive cell line. A significant increase in IMPDH2 expression would suggest this as a resistance mechanism.
-
Sanger Sequencing: To identify mutations in the IMPDH2 gene, sequence the coding region of the gene from both your resistant and sensitive cell lines. Compare the sequences to identify any non-synonymous mutations that may alter the protein structure.
-
Drug Efflux Assays: To determine if increased drug efflux is contributing to resistance, you can perform assays using fluorescent substrates of ABC transporters, such as rhodamine 123 for P-gp. A lower accumulation of the fluorescent substrate in the resistant cells, which can be reversed by known inhibitors of these transporters (e.g., verapamil for P-gp, cyclosporine for MRP2), would indicate a role for drug efflux pumps.
-
IMPDH Activity Assay: Measure the enzymatic activity of IMPDH in cell lysates from both sensitive and resistant cells in the presence of varying concentrations of MPA. If the resistant cell lysate shows higher IMPDH activity at a given MPA concentration, this could be due to either enzyme upregulation or mutation.
Q3: What strategies can I employ to overcome MMF resistance in my experiments?
A3: Several strategies can be explored to overcome MMF resistance, primarily focusing on combination therapies that target the identified resistance mechanisms or exploit cellular vulnerabilities created by the resistant state.
-
Combination with ABC Transporter Inhibitors: If increased drug efflux is the mechanism of resistance, co-treatment with an inhibitor of the specific ABC transporter can restore sensitivity to MMF. For instance, cyclosporine has been shown to inhibit MRP2-mediated transport.[3]
-
Synergistic Drug Combinations:
-
mTOR Inhibitors: Combining MMF with mTOR inhibitors, such as rapamycin (sirolimus), has shown synergistic effects in some contexts. The mTOR pathway is a key regulator of cell growth and proliferation, and its inhibition can create a synthetic lethal interaction with the nucleotide depletion induced by MMF.
-
Chemotherapeutic Agents: MMF can enhance the efficacy of certain chemotherapeutic drugs. For example, it has been shown to potentiate the effects of doxorubicin in hepatoblastoma cell lines by inhibiting the de novo synthesis of purines required for DNA repair.[4]
-
-
Genetic Manipulation: For research purposes, you can use techniques like siRNA or CRISPR/Cas9 to knockdown the expression of genes conferring resistance, such as IMPDH2 or the relevant ABC transporter, to confirm their role and re-sensitize the cells to MMF.
Q4: I am developing a new cell line and want to make it resistant to MMF for selection purposes. How can I achieve this?
A4: To generate an MMF-resistant cell line, you can employ a long-term drug selection strategy. This involves culturing the parental cell line in the presence of gradually increasing concentrations of MMF or MPA over an extended period. This process selects for cells that spontaneously develop resistance through the mechanisms described in Q1.
Alternatively, for a more targeted approach, you can genetically engineer the cells to express a known resistance-conferring gene, such as a mutant form of IMPDH2 (e.g., IMPDH2IY).[1] This can be achieved through transfection or lentiviral transduction of an expression vector containing the mutant gene.
Data Presentation
The following table summarizes representative half-maximal inhibitory concentration (IC50) values for Mycophenolic Acid (MPA) in various cell lines, illustrating the range of sensitivities.
| Cell Line Type | Example Cell Line | MPA IC50 | Resistance Level | Reference |
| Endothelial Cells | HUVEC | < 500 nM | Sensitive | [2] |
| Fibroblasts | Human Foreskin Fibroblasts | < 1 µM | Sensitive | [2] |
| Non-Small Cell Lung Cancer | A549 | > 1 µM | Intermediate | [2] |
| Prostate Cancer | PC3 | > 1 µM | Intermediate | [2] |
| Glioblastoma | U87 | Resistant up to 1 µM | Resistant | [2] |
| Chronic Myeloid Leukemia | K562 | ~0.6 µM (as part of combination therapy studies) | Sensitive | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of MMF on a cell line.
Materials:
-
MMF or MPA
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of MMF or MPA in complete medium.
-
Remove the medium from the wells and add 100 µL of the MMF/MPA dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the drug solvent).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in a humidified atmosphere.
-
Mix gently to ensure complete solubilization of the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Apoptosis (Annexin V/PI) Assay
This protocol is for quantifying the percentage of apoptotic and necrotic cells following MMF treatment.
Materials:
-
MMF or MPA
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of MMF or MPA for the appropriate duration.
-
Harvest the cells by trypsinization and collect the culture medium containing any floating cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
IMPDH Activity Assay
This protocol provides a general method for measuring IMPDH activity in cell lysates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein quantification assay kit (e.g., BCA assay)
-
IMPDH assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 100 mM KCl, 3 mM EDTA)
-
Inosine-5'-monophosphate (IMP) solution
-
β-Nicotinamide adenine dinucleotide (NAD+) solution
-
Spectrophotometer or plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare cell lysates from sensitive and resistant cells and determine the protein concentration.
-
In a 96-well plate, add a standardized amount of protein lysate to each well.
-
Add the IMPDH assay buffer to each well.
-
Add varying concentrations of MPA to the wells to be tested.
-
Initiate the reaction by adding IMP and NAD+.
-
Immediately measure the rate of NADH formation by monitoring the increase in absorbance at 340 nm over time in a kinetic mode.
-
Calculate the IMPDH activity as the rate of change in absorbance per minute per milligram of protein.
Western Blotting for IMPDH2 Expression
This protocol is for determining the protein expression level of IMPDH2.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against IMPDH2
-
Loading control primary antibody (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare protein lysates from sensitive and resistant cells and quantify the protein concentration.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against IMPDH2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to normalize for protein loading.
Visualizations
The following diagrams illustrate key concepts related to MMF action and resistance.
References
- 1. ashpublications.org [ashpublications.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Mycophenolic Acid Overcomes Imatinib and Nilotinib Resistance of Chronic Myeloid Leukemia Cells by Apoptosis or a Senescent-Like Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Gastrointestinal Side Effects of Mycophenolate Mofetil (MMF) in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing gastrointestinal (GI) side effects of Mycophenolate Mofetil (MMF) in animal models.
Frequently Asked Questions (FAQs)
1. What are the most common gastrointestinal side effects of MMF observed in animal models?
The most frequently reported GI side effects in animal models, primarily rodents, include diarrhea, weight loss, and anorexia.[1][2][3] Histopathological examinations often reveal inflammatory changes in the intestines, such as villous atrophy, crypt distortion, and infiltration of inflammatory cells, particularly in the jejunum, ileum, and cecum.[2][3][4]
2. What is the proposed mechanism behind MMF-induced GI toxicity?
The GI toxicity of MMF is multifactorial.[5] The primary mechanism involves the inhibition of inosine monophosphate dehydrogenase (IMPDH) in rapidly proliferating cells like enterocytes, leading to impaired gut mucosal integrity.[6] Additionally, the enterohepatic recirculation of the active metabolite, mycophenolic acid (MPA), plays a significant role. MPA is glucuronidated in the liver to the inactive mycophenolic acid glucuronide (MPAG), excreted into the bile, and then deconjugated back to the toxic MPA by bacterial β-glucuronidases in the gut, leading to prolonged local exposure and toxicity.[1][5][7]
3. Are there species or strain differences in susceptibility to MMF-induced GI side effects?
Yes, differences in susceptibility have been observed. For instance, female Sprague-Dawley rats have been shown to be more susceptible to MMF-induced GI toxicity than their male counterparts, which may be related to differences in MPA glucuronidation rates.[1] While many studies utilize rats (Sprague-Dawley, Wistar) and mice (BALB/c), the specific strain and species can influence the severity and presentation of GI side effects.[1][3][8]
4. How does the gut microbiota contribute to MMF-induced GI toxicity?
The gut microbiota is a critical factor in MMF-induced GI toxicity.[9][10] Certain gut bacteria, particularly from the Bacteroidetes and Firmicutes phyla, produce β-glucuronidase enzymes that convert the inactive MPAG back into the toxic MPA in the intestinal lumen, thereby increasing local exposure and causing mucosal damage.[5][7] MMF administration has also been shown to alter the composition of the gut microbiota, leading to dysbiosis, which may further contribute to inflammation.[9][10][11]
5. Can the formulation of mycophenolate affect the incidence of GI side effects?
Yes, the formulation can significantly impact GI tolerability. Enteric-coated mycophenolate sodium (EC-MPS) is designed for delayed release of MPA in the small intestine.[2][12] Studies in rats have shown that EC-MPS is associated with a lower incidence of diarrhea and less severe histopathological damage compared to MMF, likely due to reduced direct exposure of the upper GI tract to high concentrations of MPA.[2][12]
Troubleshooting Guides
Issue 1: Severe Diarrhea and Weight Loss in Experimental Animals
Possible Causes:
-
High dose of MMF.
-
High susceptibility of the animal strain or sex.
-
Composition of the gut microbiota.
Troubleshooting Steps:
-
Dose Reduction: This is often the first and most effective step. Gastrointestinal side effects of MMF are frequently dose-dependent.[13][14] A systematic review of clinical data suggests that dose reduction leads to resolution of diarrhea in a majority of cases.[15]
-
Switch to Enteric-Coated Mycophenolate Sodium (EC-MPS): If maintaining a specific level of immunosuppression is critical, switching to an equivalent dose of EC-MPS may mitigate GI side effects.[2][12][14]
-
Antibiotic Co-administration: Pre-treatment with antibiotics that target β-glucuronidase-producing bacteria, such as vancomycin, has been shown to prevent MMF-induced weight loss and colonic inflammation in mice.[5][7]
-
Probiotics/Fecal Microbiota Transplant (FMT): While less established, modulating the gut microbiota with specific probiotics or through FMT could be a potential strategy to reduce the population of harmful bacteria.
-
Consider Circadian Dosing: A study in rats suggested that the timing of MMF administration can influence its toxicity, with lower gut toxicity observed when administered during the dark/active phase.[4]
Issue 2: Unexpected Variability in GI Side Effects Between Animals
Possible Causes:
-
Inconsistent gavage technique leading to variable drug delivery.
-
Differences in the gut microbiota composition of individual animals.
-
Underlying subclinical infections.
-
Gender differences in drug metabolism.[1]
Troubleshooting Steps:
-
Standardize Administration Protocol: Ensure consistent and proper oral gavage or other administration techniques to minimize variability in drug absorption.
-
Acclimatize and House Animals Consistently: House animals from the same source under identical conditions to minimize variations in gut microbiota. Consider co-housing to normalize the microbiome across experimental groups.
-
Health Screening: Screen animals for common pathogens before the start of the experiment to rule out underlying infections that could exacerbate GI symptoms.
-
Sex-Stratified Analysis: Account for potential sex-based differences in susceptibility by including both male and female animals and analyzing the data accordingly.[1]
Issue 3: Histological Evidence of Gut Injury Without Overt Clinical Signs
Possible Causes:
-
Early stage of toxicity.
-
Lower dose of MMF causing subclinical damage.
-
Animal strain may be less prone to exhibiting overt signs like diarrhea.
Troubleshooting Steps:
-
Time-Course Study: Conduct a pilot study to assess the progression of histological changes over time at a given MMF dose to determine the optimal endpoint for your study.
-
Incorporate Sensitive Biomarkers: In addition to histology, measure more sensitive markers of gut inflammation and injury, such as fecal calprotectin, lipocalin-2, or serum levels of inflammatory cytokines.
-
Functional Gut Assessment: Consider incorporating assays to assess gut barrier function, such as the lactulose/mannitol test, to detect subtle changes in intestinal permeability.
Data Presentation
Table 1: MMF-Induced Gastrointestinal Effects in Rodent Models
| Animal Model | MMF Dose and Route | Key Gastrointestinal Side Effects | Histopathological Findings | Reference |
| Female Sprague-Dawley Rats | 50 mg/kg/day (oral) | Diarrhea, weight loss | - | [1] |
| Male Sprague-Dawley Rats | 100 mg/kg/day (oral gavage) | Diarrhea, weight loss | Mucosal ulceration, erosion, necrosis; particularly in jejunum and ileum | [2] |
| BALB/c Mice | 500 mg/kg (oral) | Increased fecal water content, weight loss | Inflammatory changes in intestinal villi of the cecum | [3] |
| Male Sprague-Dawley Rats | 300 mg/kg (i.p.) | Villous and Liberkhun gland atrophy, nodular inflammation in duodenum and jejunum | [4] | |
| Mice | 0.563% in chow | Weight loss, colonic inflammation | - | [9] |
Table 2: Strategies to Mitigate MMF-Induced GI Toxicity in Animal Models
| Strategy | Animal Model | MMF Dose | Outcome | Reference |
| Vancomycin Co-administration | Mice | - | Prevented MMF-induced weight loss and colonic inflammation | [5][7] |
| Switch to EC-MPS | Male Sprague-Dawley Rats | 72 mg/kg/day (EC-MPS) vs. 100 mg/kg/day (MMF) | Reduced diarrhea and weight loss; lower pathological score in jejunum and ileum | [2] |
| Hangeshashin-to (HST) | BALB/c Mice | 500 mg/kg MMF + 1000 mg/kg HST | Suppressed fecal softening | [3] |
| Circadian Dosing (19 HALO) | Male Wistar Rats | 300 mg/kg (i.p.) | Lower gut toxicity compared to dosing at 7 HALO | [4] |
Experimental Protocols
Protocol 1: Histological Assessment of MMF-Induced Gut Injury
-
Tissue Collection: At the end of the treatment period, euthanize the animals and collect segments of the duodenum, jejunum, ileum, cecum, and colon.
-
Fixation: Fix the tissue samples in 10% neutral buffered formalin for 24 hours.
-
Processing and Embedding: Dehydrate the fixed tissues through a graded series of ethanol, clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut 4-5 µm thick sections using a microtome.
-
Staining: Stain the sections with Hematoxylin and Eosin (H&E) for general morphology.
-
Microscopic Evaluation: Examine the stained sections under a light microscope. Score the following parameters:
-
Villous atrophy/blunting: Assess the length and shape of the villi.
-
Crypt architecture: Look for distortion, loss, or dilation of the crypts of Lieberkühn.[16]
-
Inflammatory cell infiltration: Quantify the presence of lymphocytes, neutrophils, and eosinophils in the lamina propria.[3]
-
Epithelial apoptosis: Identify apoptotic bodies in the crypt epithelium.[16] This can be further confirmed with TUNEL staining.
-
Mucosal ulceration and erosion: Note the presence and extent of epithelial damage.[2]
-
Protocol 2: Assessment of Gut Microbiota Composition (16S rRNA Gene Sequencing)
-
Sample Collection: Collect fresh fecal pellets from animals at baseline and at specified time points during MMF treatment. Immediately freeze samples at -80°C.
-
DNA Extraction: Extract microbial DNA from fecal samples using a commercially available kit according to the manufacturer's instructions.
-
PCR Amplification: Amplify the V3-V4 hypervariable region of the 16S rRNA gene using specific primers.
-
Library Preparation and Sequencing: Prepare the amplicon library and perform high-throughput sequencing on a platform such as Illumina MiSeq.
-
Bioinformatic Analysis:
-
Process the raw sequencing reads (quality filtering, trimming, and merging).
-
Cluster sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).
-
Perform taxonomic assignment using a reference database (e.g., Greengenes, SILVA).
-
Analyze alpha diversity (e.g., Shannon, Simpson indices) and beta diversity (e.g., Bray-Curtis, Jaccard distances) to assess changes in microbial community structure.
-
Identify specific taxa that are significantly altered by MMF treatment.
-
Visualizations
References
- 1. Gender-related differences in this compound-induced gastrointestinal toxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sites of gastrointestinal lesion induced by this compound: a comparison with enteric-coated mycophenolate sodium in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Establishment of an animal model with side effects induced by this compound and pharmacohistological analysis of them - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gastrointestinal toxicity of this compound in rats: Effect of administration time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Mycophenolate-induced Colitis: A Case Report with Focused Review of Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vancomycin relieves this compound-induced gastrointestinal toxicity by eliminating gut bacterial β-glucuronidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound reduces tissue damage and inflammation in an experimental model of colitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An intact microbiota is required for the gastrointestinal toxicity of the immunosuppressant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mycophenolate Improves Brain–Gut Axis Inducing Remodeling of Gut Microbiota in DOCA-Salt Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sites of gastrointestinal lesion induced by this compound: a comparison with enteric-coated mycophenolate sodium in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Impact of gastrointestinal-related side effects on this compound dosing and potential therapeutic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journaljammr.com [journaljammr.com]
- 16. Histological spectrum of this compound-related colitis: association with apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Mycophenolate Mofetil concentration for maximum immunosuppression in vitro
Welcome to the technical support center for optimizing Mycophenolate Mofetil (MMF) concentration for in vitro immunosuppression. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and frequently asked questions related to the use of MMF and its active metabolite, Mycophenolic Acid (MPA), in laboratory settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound (MMF)?
A1: this compound is a prodrug that is rapidly converted in the body to its active form, mycophenolic acid (MPA).[1][2][3] MPA is a potent, selective, non-competitive, and reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH).[2][4] IMPDH is a crucial enzyme in the de novo synthesis pathway of guanine nucleotides.[2][3] T and B lymphocytes are particularly dependent on this pathway for their proliferation, making MPA a targeted inhibitor of these immune cells.[2][3][5] By depleting guanosine nucleotides, MPA suppresses cell-mediated immune responses and antibody formation.[1]
Q2: Why is MMF preferred for research over MPA, or vice-versa?
A2: In in vivo studies, MMF is often used as it is the form administered clinically.[4] However, for in vitro experiments, MPA is typically the preferred compound. This is because MMF requires hydrolysis to MPA to become active, and using MPA directly ensures a known starting concentration of the active compound, bypassing any variability in metabolic conversion by cellular esterases in culture.
Q3: What are the typical effective concentrations of MPA to use in vitro?
A3: The effective concentration of MPA can vary depending on the cell type, cell density, and the specific assay being performed. However, concentrations in the range of 10⁻⁵ M to 10⁻⁴ M (approximately 3.2 µg/mL to 32 µg/mL) have been shown to effectively inhibit lymphocyte proliferation and induce apoptosis in vitro.[4] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
Q4: How does MPA affect different lymphocyte populations?
A4: MPA has a potent cytostatic effect on both T and B lymphocytes by inhibiting their proliferation.[1][2][3] It can also induce apoptosis (programmed cell death) in activated T lymphocytes.[2][6] Furthermore, MPA has been shown to inhibit the production of immunoglobulins by B cells.[6][7]
Troubleshooting Guides
Issue 1: Low or no inhibition of lymphocyte proliferation observed.
Possible Cause 1: Suboptimal MPA Concentration.
-
Solution: Perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell type and assay conditions. Concentrations may need to be adjusted based on the sensitivity of your cells.
Possible Cause 2: Timing of MPA Addition.
-
Solution: MPA is most effective at preventing the proliferation of lymphocytes and may be less effective against cells that are already extensively proliferating.[4] Add MPA to your cell cultures prior to or concurrently with the mitogenic stimulus (e.g., PHA, anti-CD3/CD28, or LPS).
Possible Cause 3: Inactive MPA.
-
Solution: Ensure that your MPA stock solution is properly stored according to the manufacturer's instructions to maintain its activity. Prepare fresh working solutions for each experiment.
Possible Cause 4: High Cell Density.
-
Solution: High cell densities can reduce the effective concentration of MPA per cell. Optimize your cell seeding density to ensure an adequate drug-to-cell ratio.
Issue 2: High variability between replicate wells.
Possible Cause 1: Inconsistent Cell Seeding.
-
Solution: Ensure a homogenous single-cell suspension before seeding plates. Use calibrated pipettes and proper pipetting techniques to minimize well-to-well variability in cell numbers.
Possible Cause 2: Edge Effects in Culture Plates.
-
Solution: Evaporation from the outer wells of a microplate can concentrate media components and drugs, leading to variability. To mitigate this, avoid using the outermost wells for experimental conditions or fill them with sterile PBS or media to maintain humidity.
Possible Cause 3: Uneven Distribution of MPA.
-
Solution: Ensure that the MPA stock solution is thoroughly mixed before and after dilution into the culture medium. Mix the final culture plate gently after adding the cells and MPA to ensure even distribution.
Issue 3: Unexpected cytotoxicity in control cells.
Possible Cause 1: Solvent Toxicity.
-
Solution: MPA is often dissolved in solvents like DMSO. Ensure that the final concentration of the solvent in your culture medium is consistent across all wells, including your vehicle controls, and is at a non-toxic level (typically <0.1% v/v for DMSO).
Possible Cause 2: Contamination.
-
Solution: Regularly check your cell cultures for signs of microbial contamination. Use aseptic techniques and routinely test your cell lines for mycoplasma.
Experimental Protocols & Data
Table 1: In Vitro Effects of Mycophenolic Acid (MPA) on Lymphocytes
| Parameter Measured | Cell Type | MPA Concentration | Incubation Time | Observed Effect | Reference |
| Absolute Cell Count | Murine CD4+ T cells | 10⁻⁴ M | 48h / 96h | 35% / 51% reduction vs. control | [4] |
| Absolute Cell Count | Murine CD8+ T cells | 10⁻⁴ M | 48h / 96h | 35% / 52% reduction vs. control | [4] |
| Absolute Cell Count | Murine CD19+ B cells | 10⁻⁴ M | 48h / 96h | 34% / 55% reduction vs. control | [4] |
| Early Apoptosis | Murine CD4+ T cells | 10⁻⁴ M | 24h / 48h | Significant increase in Annexin V+ cells | [4] |
| Early Apoptosis | Murine CD8+ T cells | 10⁻⁴ M | 24h / 48h | Significant increase in Annexin V+ cells | [4] |
| Early Apoptosis | Murine CD19+ B cells | 10⁻⁴ M | 24h / 48h | Significant increase in Annexin V+ cells | [4] |
| T Cell Proliferation | Human T cells | Clinically relevant concentrations | N/A | Strongly inhibited | [8] |
| Cytokine Production (IL-2, IFN-γ) | Human T cells | Clinically relevant concentrations | N/A | Mildly suppressed | [8] |
Protocol 1: T-Lymphocyte Proliferation Assay
This protocol outlines a general method for assessing the inhibitory effect of MPA on T-cell proliferation stimulated by Phytohemagglutinin (PHA).
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) isolated from whole blood.
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 100 U/mL penicillin-streptomycin.
-
Mycophenolic Acid (MPA) stock solution (e.g., 10 mM in DMSO).
-
Phytohemagglutinin (PHA) (e.g., 5 µg/mL).
-
Cell proliferation reagent (e.g., ³H-thymidine, CFSE, or MTS/WST-1).
-
96-well flat-bottom culture plates.
Method:
-
Isolate PBMCs using density gradient centrifugation (e.g., Ficoll-Paque).
-
Resuspend PBMCs in complete RPMI-1640 medium and adjust the cell concentration to 1 x 10⁶ cells/mL.
-
Prepare serial dilutions of MPA in complete medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest MPA concentration).
-
Add 50 µL of the cell suspension (5 x 10⁴ cells) to each well of a 96-well plate.
-
Add 50 µL of the MPA dilutions or vehicle control to the respective wells.
-
Add 100 µL of medium containing PHA (at 2x the final desired concentration) to stimulated wells. Add 100 µL of medium without PHA to unstimulated control wells.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72 hours.
-
Assess cell proliferation using your chosen method. For example, if using ³H-thymidine, add 1 µCi per well for the final 18 hours of incubation, then harvest the cells and measure radioactivity.
Protocol 2: Inosine Monophosphate Dehydrogenase (IMPDH) Activity Assay
This assay measures the enzymatic activity of IMPDH, the direct target of MPA, by monitoring the conversion of NAD⁺ to NADH.
Materials:
-
Cell lysate containing IMPDH.
-
Reaction buffer (e.g., 50 mM KH₂PO₄ pH 8.5, 5 mM DTT).
-
Inosine monophosphate (IMP) solution.
-
Nicotinamide adenine dinucleotide (NAD⁺) solution.
-
Mycophenolic Acid (MPA) for inhibition control.
-
A spectrophotometer or plate reader capable of measuring absorbance at 340 nm.
Method:
-
Prepare cell lysates from your cells of interest.
-
Prepare a reaction mixture containing the reaction buffer and IMP.
-
Add the cell lysate to the reaction mixture.
-
To measure inhibition, pre-incubate the lysate with various concentrations of MPA.
-
Initiate the reaction by adding NAD⁺.
-
Immediately begin monitoring the increase in absorbance at 340 nm, which corresponds to the production of NADH.[9][10]
-
The rate of change in absorbance is proportional to the IMPDH activity.
Visualizations
Caption: Mechanism of action of this compound (MMF).
Caption: General workflow for an in vitro lymphocyte proliferation assay.
Caption: Troubleshooting logic for low inhibition of proliferation.
References
- 1. Mechanisms of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound: an update on its mechanism of action and effect on lymphoid tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. This compound: effects on cellular immune subsets, infectious complications, and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mycophenolic acid counteracts B cell proliferation and plasmablast formation in patients with systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Use of Inosine Monophosphate Dehydrogenase Activity Assay to Determine the Specificity of PARP-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Active Human IMPDH Type 2 Enzyme [novocib.com]
Addressing batch-to-batch variability of Mycophenolate Mofetil in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address batch-to-batch variability of Mycophenolate Mofetil (MMF) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MMF) and how does it work?
This compound is a prodrug that is rapidly hydrolyzed in the body to its active form, mycophenolic acid (MPA)[1]. MPA is a potent, selective, and reversible inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH), an essential enzyme in the de novo pathway of guanosine nucleotide synthesis[2]. T and B lymphocytes are highly dependent on this pathway for their proliferation. By inhibiting IMPDH, MPA depletes guanosine nucleotides, thereby suppressing the proliferation of these immune cells[2]. This targeted action makes MMF a widely used immunosuppressive agent in transplantation and for studying autoimmune diseases.
Q2: What are the potential sources of batch-to-batch variability with MMF?
Batch-to-batch variability of MMF can arise from several factors that may impact experimental consistency:
-
Purity and Impurities: Different batches, especially from different suppliers, may contain varying levels of impurities or process-related substances[3][4][5]. These can include starting materials, byproducts, or degradation products. Even minor impurities could potentially have off-target effects in sensitive experimental systems.
-
Physical Properties: The physical characteristics of the MMF powder, such as particle size and crystal structure (polymorphism), can differ between batches. These properties can influence the dissolution rate and, consequently, the effective concentration in your experiments.
-
Formulation and Excipients: If you are using a formulated version of MMF (e.g., from tablets or capsules), the type and quantity of inactive ingredients (excipients) can vary between brand-name and generic products, or even between different generic manufacturers[6][7][8]. Excipients can sometimes interfere with experimental assays or affect the stability and solubility of the active compound.
-
Stability and Degradation: MMF is susceptible to degradation, particularly hydrolysis to MPA. Improper storage or handling, as well as the age of the batch, can lead to a lower concentration of the active compound and an increased concentration of its degradants[1][9].
Q3: Can I use generic MMF formulations for my experiments?
While generic and brand-name MMF products are required to be bioequivalent for clinical use, this does not guarantee identical performance in sensitive in vitro or in vivo research models[10][11][12]. Differences in excipients and manufacturing processes can lead to variations. If you must switch between different sources or formulations (e.g., brand to generic, or between generics), it is crucial to perform qualification studies to ensure consistency in your experimental results[6].
Q4: How can I ensure the quality and consistency of the MMF I am using?
To ensure the reliability of your experimental data, it is recommended to:
-
Source from a reputable supplier: Obtain MMF from a supplier that provides a detailed Certificate of Analysis (CoA) for each batch.
-
Review the Certificate of Analysis (CoA): The CoA should include information on identity, purity (e.g., by HPLC), and levels of any specified impurities.
-
Perform in-house quality control: For critical experiments, consider performing your own analytical tests to verify the identity, purity, and concentration of your MMF stock solutions.
-
Qualify new batches: Before using a new batch of MMF in large-scale or critical experiments, qualify it by comparing its performance to a previous, trusted batch in a small-scale pilot experiment.
-
Standardize solution preparation and storage: Always prepare and store MMF solutions consistently to minimize variability due to degradation[1][9].
Troubleshooting Guide
| Observed Issue | Potential Cause Related to MMF Variability | Recommended Action |
| Inconsistent results between experiments | A new batch of MMF was used. | Qualify the new batch against a previously used, reliable batch. Perform a dose-response curve with both batches to compare their potency. |
| Lower than expected efficacy | The MMF may have degraded due to improper storage or age. The purity of the batch may be lower than specified. | Prepare fresh stock solutions. Verify the purity of the MMF powder using an appropriate analytical method (e.g., HPLC). |
| Unexpected cellular toxicity or off-target effects | The presence of impurities in the MMF batch. | If possible, identify any impurities using techniques like LC-MS. Consider sourcing a higher purity grade of MMF. |
| Precipitation of MMF in culture media | Differences in solubility due to the physical properties of the powder or interactions with media components. | Ensure the MMF is fully dissolved in the initial solvent before further dilution. Evaluate the solubility of the new batch and adjust the preparation protocol if necessary. |
Experimental Protocols
Protocol 1: Qualification of a New Batch of this compound
Objective: To ensure that a new batch of MMF exhibits comparable activity to a previously validated batch, ensuring experimental consistency.
Methodology:
-
Prepare Stock Solutions: Prepare identical concentrations of stock solutions from both the new and the reference (old) batch of MMF. A common solvent is DMSO.
-
Cell-Based Proliferation Assay:
-
Seed a lymphocyte cell line (e.g., Jurkat) or primary lymphocytes at a known density in a 96-well plate.
-
Treat the cells with a serial dilution of MMF from both the new and reference batches. Include a vehicle control.
-
Incubate for a standard period (e.g., 48-72 hours).
-
Assess cell proliferation using a standard method such as MTS, WST-1, or CellTiter-Glo®.
-
-
Data Analysis:
-
Plot the dose-response curves for both batches.
-
Calculate the IC50 (half-maximal inhibitory concentration) for each batch.
-
The new batch is considered qualified if its IC50 value is within an acceptable range of the reference batch (e.g., ± 20%).
-
Protocol 2: Purity and Concentration Verification by HPLC
Objective: To verify the purity of an MMF batch and the concentration of prepared stock solutions using High-Performance Liquid Chromatography (HPLC).
Methodology:
This is a generalized protocol. Specific parameters may need to be optimized for your equipment.
-
Chromatographic Conditions (example):
-
Standard Preparation: Prepare a series of MMF solutions of known concentrations in the mobile phase to create a standard curve.
-
Sample Preparation: Dilute a sample of the MMF powder or the prepared stock solution in the mobile phase to a concentration that falls within the range of the standard curve.
-
Analysis:
-
Inject the standards and the sample onto the HPLC system.
-
Record the retention time and peak area.
-
-
Data Interpretation:
-
Purity: The purity of the MMF powder can be estimated by the area of the main peak relative to the total area of all peaks in the chromatogram.
-
Concentration: Determine the concentration of the stock solution by comparing its peak area to the standard curve.
-
Quantitative Data Summary
The following table can be used to log and compare data from different batches of MMF to track variability over time.
| Parameter | Batch A (Reference) | Batch B (New) | Batch C (New) |
| Supplier | Supplier X | Supplier Y | Supplier X |
| Lot Number | 12345 | 67890 | 54321 |
| Purity (from CoA) | 99.5% | 99.2% | 99.8% |
| In-house Purity (by HPLC) | 99.3% | 98.9% | 99.6% |
| IC50 in Proliferation Assay (µM) | 1.5 | 1.8 | 1.4 |
| Date of Qualification | 2025-01-15 | 2025-06-20 | 2025-11-10 |
| Notes | - | Slightly less potent | Consistent with reference |
Visualizations
This compound Mechanism of Action
Caption: Mechanism of action of this compound (MMF).
Experimental Workflow for Qualifying a New MMF Batch
References
- 1. Physical and Chemical Stability of this compound (MMF) Suspension Prepared at the Hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Separation and identification of process-related substances and degradation products in this compound by liquid chromatography coupled with quadrupole-time of flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EP1740563A2 - this compound impurity - Google Patents [patents.google.com]
- 5. veeprho.com [veeprho.com]
- 6. A multicenter experience with generic this compound conversion in stable liver transplant recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. researchgate.net [researchgate.net]
- 10. Generics in transplantation medicine: Randomized comparison of innovator and substitution products containing this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Is There Evidence to Support Brand to Generic Interchange of the Mycophenolic Acid Products? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. albertahealthservices.ca [albertahealthservices.ca]
- 13. asianpubs.org [asianpubs.org]
Mitigating Off-Target Effects of Mycophenolate Mofetil: A Technical Support Guide for Researchers
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on mitigating the off-target effects of Mycophenolate Mofetil (MMF) in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during in vitro and in vivo research.
Frequently Asked Questions (FAQs)
1. What are the primary on-target and known off-target effects of this compound (MMF)?
This compound (MMF) is a prodrug that is rapidly hydrolyzed in vivo to its active form, mycophenolic acid (MPA).
-
On-Target Effect: The primary on-target effect of MPA is the potent, non-competitive, and reversible inhibition of inosine-5'-monophosphate dehydrogenase (IMPDH). This enzyme is crucial for the de novo synthesis of guanine nucleotides. T and B lymphocytes are particularly dependent on this pathway for their proliferation, making them the primary targets of MMF's immunosuppressive activity.[1]
-
Off-Target Effects: In a research context, off-target effects primarily refer to the impact of MMF on non-lymphoid cell types that may be part of the experimental system. These effects are often an extension of the on-target mechanism, as many proliferating non-immune cells also rely on the de novo purine synthesis pathway, albeit to a lesser extent than lymphocytes. Known off-target effects include:
-
Anti-proliferative effects on non-lymphoid cells: MMF has been shown to inhibit the proliferation of various cell types in vitro, including fibroblasts, mesangial cells, and monocyte-derived dendritic cells.[2][3]
-
Induction of apoptosis: At higher concentrations, MMF can induce apoptosis in activated T-cells and may have similar effects on other rapidly dividing cells.
-
Impairment of dendritic cell function: MMF can impair the differentiation, maturation, and allostimulatory function of human monocyte-derived dendritic cells.[3]
-
2. How can I minimize MMF's off-target effects on my non-immune cells in culture?
Several strategies can be employed to mitigate the off-target effects of MMF in your cell culture experiments:
-
Dose Optimization: Determining the minimal effective concentration of MMF that achieves the desired immunosuppressive effect on your target immune cells while minimizing the impact on other cell types is crucial.
-
Guanosine Rescue: Supplementing the cell culture medium with guanosine can bypass the inhibitory effect of MMF on IMPDH, thereby rescuing non-lymphoid cells from the anti-proliferative effects.
-
Use of Alternative Immunosuppressants: Depending on the specific experimental question, using alternative immunosuppressive agents with different mechanisms of action might be more appropriate.
3. What are some alternative immunosuppressive drugs to MMF for in vitro research, and how do they compare?
Several alternatives to MMF are available for in vitro research, each with a distinct mechanism of action. The choice of drug should be guided by the specific experimental goals.
| Drug | Mechanism of Action | Key Considerations for In Vitro Use |
| Azathioprine | A purine analog that gets converted to 6-mercaptopurine, which in turn inhibits purine synthesis. | Less specific than MMF and can affect a broader range of proliferating cells. Often used in clinical settings, but its non-specific cytotoxicity can be a drawback in controlled in vitro experiments.[4][5] |
| Tacrolimus (FK-506) | A calcineurin inhibitor that blocks T-cell activation by inhibiting the production of interleukin-2 (IL-2). | More specific to T-cell signaling pathways compared to MMF's effect on purine synthesis. Useful when targeting T-cell activation specifically. |
| Cyclosporine A | Also a calcineurin inhibitor with a similar mechanism to tacrolimus. | Another option for specific inhibition of T-cell activation. |
| Rapamycin (Sirolimus) | An mTOR inhibitor that blocks signal transduction pathways involved in cell growth, proliferation, and survival. | Affects a different signaling pathway than MMF and calcinein inhibitors, providing another tool for dissecting immune responses. |
Quantitative Comparison of Immunosuppressive Drugs (In Vitro Data)
| Drug | Target Cells | IC50 (Concentration for 50% Inhibition) | Reference |
| Mycophenolic Acid (MPA) | Human Tenon Fibroblasts | 0.85 ± 0.05 µM (for 6 days of incubation) | [2] |
| Mycophenolic Acid (MPA) | Human Monocyte-Derived Dendritic Cells | Dose-dependent reduction in cell number | [3] |
| Azathioprine | - | Data not readily available in a directly comparable format for in vitro non-immune cell cytotoxicity. | |
| Tacrolimus | - | Primarily targets T-cell activation, direct cytotoxicity on non-immune cells is less of a primary effect. |
Troubleshooting Guides
Problem 1: High levels of cytotoxicity observed in non-lymphoid cells treated with MMF.
Possible Cause: The MMF concentration is too high, leading to significant inhibition of proliferation and induction of apoptosis in non-target cells.
Solutions:
-
Perform a Dose-Response Curve:
-
Objective: To determine the optimal concentration of MMF that inhibits the target immune cell function with minimal effect on the viability and proliferation of your non-lymphoid cells.
-
Protocol:
-
Plate your non-lymphoid cells and your target immune cells (if applicable in a co-culture system) in separate wells of a multi-well plate.
-
Treat the cells with a range of MMF concentrations (e.g., 0.1 µM to 100 µM).
-
Include an untreated control group.
-
Incubate for a period relevant to your experiment (e.g., 24, 48, 72 hours).
-
Assess cell viability and proliferation using standard assays such as MTT, XTT, or cell counting.
-
Analyze the data to determine the IC50 (the concentration at which 50% of proliferation is inhibited) for both cell types.
-
Select a concentration that provides sufficient immunosuppression on your target cells while having an acceptable level of viability in your non-target cells.
-
-
-
Implement a Guanosine Rescue Protocol:
-
Objective: To specifically rescue non-lymphoid cells from the anti-proliferative effects of MMF by providing an external source of guanosine.[6]
-
Protocol:
-
Prepare a stock solution of guanosine (e.g., 100 mM in sterile water or PBS, filter-sterilized).
-
In your experiment, co-treat the cells with your desired concentration of MMF and a range of guanosine concentrations (e.g., 10 µM to 100 µM).
-
Include control groups: untreated cells, cells treated with MMF only, and cells treated with guanosine only.
-
Assess cell viability and proliferation after the desired incubation period.
-
Determine the optimal concentration of guanosine that rescues the non-lymphoid cells without interfering with the intended effect on the immune cells. A concentration of 100 µM guanosine has been shown to completely antagonize the growth-inhibitory effects of MMF on human Tenon fibroblasts.[6][7]
-
-
Problem 2: Inconsistent or unexpected results in MMF-treated co-culture experiments.
Possible Cause: Off-target effects on one cell type are indirectly influencing the behavior of the other cell type in the co-culture system. For example, MMF-induced stress or death in fibroblasts could release factors that affect the immune cells.
Solutions:
-
Staggered Treatment Protocol:
-
Objective: To allow the non-target cells to establish themselves before introducing the immunosuppressive agent.
-
Workflow:
-
Plate the non-lymphoid cells and allow them to adhere and grow for a period (e.g., 24 hours).
-
After the initial growth phase, add the immune cells and MMF simultaneously.
-
This approach can help minimize the initial shock to the non-lymphoid cells from the MMF treatment.
-
-
-
Use of Conditioned Media:
-
Objective: To separate the direct effects of MMF on each cell type.
-
Workflow:
-
Culture your non-lymphoid cells in the presence and absence of MMF for a specific period.
-
Collect the conditioned media from these cultures.
-
Filter the conditioned media to remove any cells.
-
Apply the conditioned media to your immune cell cultures to assess the indirect effects of MMF-treated non-lymphoid cells.
-
-
Signaling Pathways and Experimental Workflows
On-Target Signaling Pathway of this compound (MMF)
The primary mechanism of action of MMF is the inhibition of the de novo purine synthesis pathway.
Caption: On-target signaling pathway of this compound (MMF).
Experimental Workflow for Mitigating Off-Target Effects
This workflow outlines the steps to identify and minimize the off-target effects of MMF in a research setting.
Caption: Logical workflow for mitigating MMF off-target effects.
Guanosine Rescue Logical Relationship
This diagram illustrates the principle behind the guanosine rescue strategy.
References
- 1. Dose optimization of this compound when administered with a low dose of tacrolimus in cadaveric renal transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Comparison of efficacy and tolerability of azathioprine, this compound, and cyclophosphamide among patients with neuromyelitis optica spectrum disorder: A prospective cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. corning.com [corning.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound Inhibits Human Tenon Fibroblast Proliferation by Guanosine Depletion | IOVS | ARVO Journals [iovs.arvojournals.org]
- 7. adl.usm.my [adl.usm.my]
Technical Support Center: Mycophenolate Mofetil (MMF) Bioavailability in Experimental Setups
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in improving the bioavailability of Mycophenolate Mofetil (MMF) in experimental settings.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.
Question: We are observing lower than expected plasma concentrations of mycophenolic acid (MPA) after oral administration of MMF in our rat model. What are the potential causes and how can we troubleshoot this?
Answer:
Low plasma concentrations of MPA, the active metabolite of MMF, can stem from several factors. Here’s a systematic approach to troubleshooting this issue:
1. Formulation and Administration:
-
Poor Solubility: MMF is a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has low solubility and high permeability. Inadequate dissolution in the gastrointestinal (GI) tract is a common reason for low bioavailability.
-
Solution: Consider reformulating MMF. Nanoparticle formulations, such as solid lipid nanoparticles (SLNs), have been shown to improve the dissolution rate and bioavailability.[1] You can also explore the use of co-solvents or surfactants in your vehicle, ensuring they are appropriate for your animal model and do not interfere with the assay.
-
-
Incorrect Gavage Technique: Improper oral gavage can lead to incomplete dosing or administration into the trachea instead of the esophagus.
-
Solution: Ensure all personnel are properly trained in oral gavage techniques for the specific animal model.[2] Use appropriate gavage needle sizes and measure the correct insertion length.[2] Consider using a colored dye in a practice vehicle to visually confirm proper administration into the stomach post-mortem in a separate cohort of animals.
-
2. Physiological Factors in the Animal Model:
-
Gastrointestinal pH: The solubility of MMF is pH-dependent.
-
Solution: Be aware of the gastric pH of your animal model. Co-administration of agents that alter gastric pH, such as proton pump inhibitors (PPIs), can significantly reduce MMF absorption.[3][4][5][6][7] If your experimental design includes such agents, consider their impact on MMF bioavailability.
-
-
Gastrointestinal Motility and Metabolism: Rapid transit through the GI tract or significant presystemic metabolism in the gut wall can reduce absorption.
3. Blood Sampling and Processing:
-
Inadequate Sampling Times: The peak plasma concentration (Cmax) of MPA after oral MMF administration in rats is typically reached quickly.[4] Missing this peak will lead to an underestimation of exposure.
-
Sample Instability: MPA can be unstable in plasma if not handled and stored correctly.
-
Solution: Process blood samples promptly. Centrifuge to separate plasma and store at -80°C until analysis. Use appropriate anticoagulants (e.g., EDTA).
-
4. Analytical Method:
-
Assay Sensitivity and Specificity: An inadequately sensitive or specific analytical method can lead to inaccurate quantification of MPA.
-
Solution: Utilize a validated, high-sensitivity method such as Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for MPA quantification.[10] Ensure the method can distinguish MPA from its metabolites.
-
Question: We are developing a new formulation of MMF and need to assess its permeability. What is a suitable in vitro model?
Answer:
The Caco-2 cell permeability assay is a widely accepted and valuable in vitro model for predicting human intestinal drug absorption.[5][7][11][12][13]
-
Principle: Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier. These cells form tight junctions and express relevant transporter proteins.
-
Application: This assay allows you to determine the apparent permeability coefficient (Papp) of your MMF formulation, providing an indication of its potential for oral absorption.[5] You can also investigate whether your formulation is a substrate for efflux transporters like P-glycoprotein (P-gp) by performing the assay in the presence and absence of specific inhibitors.[11]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound (MMF) is a prodrug that is rapidly converted in the body to its active metabolite, mycophenolic acid (MPA). MPA is a selective, non-competitive, and reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo synthesis of guanine nucleotides. T and B lymphocytes are highly dependent on this pathway for their proliferation. By inhibiting IMPDH, MPA depletes the pool of guanosine nucleotides, thereby suppressing the proliferation of these immune cells.[14][15]
Q2: What are the common side effects of MMF observed in animal studies?
A2: The most frequently reported side effects of MMF in animal studies, particularly in dogs, are gastrointestinal, including diarrhea, vomiting, and loss of appetite.[6] Hematological side effects such as anemia and neutropenia have also been observed, though less commonly.[3] The severity of these side effects can be dose-dependent.
Q3: Can I co-administer MMF with other immunosuppressants in my experimental model?
A3: Yes, MMF is often used in combination with other immunosuppressants. However, it is crucial to be aware of potential drug-drug interactions that can affect MMF's bioavailability.
-
Cyclosporine: Co-administration of cyclosporine can decrease MPA exposure by inhibiting the biliary excretion of an inactive MPA metabolite, thereby reducing its enterohepatic recirculation.[16]
-
Tacrolimus: In contrast to cyclosporine, tacrolimus does not typically reduce MPA exposure to the same extent.
Q4: Should MMF be administered with or without food in animal studies?
A4: For pharmacokinetic and bioavailability studies, it is standard practice to administer MMF to fasted animals to minimize variability in gastrointestinal transit time and absorption.[4] However, if you are investigating the effects of MMF in a chronic disease model, administering it with food may be more representative of a clinical setting and can sometimes help mitigate gastrointestinal side effects. Consistency in the feeding schedule is key.
Q5: What is a typical oral dose of MMF for a rat in a bioavailability study?
A5: The oral dose of MMF in rats can vary depending on the specific study design. A common dose used in pharmacokinetic studies is in the range of 10-20 mg/kg.[17] It is always recommended to perform a dose-ranging study to determine the optimal dose for your specific experimental needs, considering both efficacy and potential toxicity.
Data Presentation
Table 1: Impact of Proton Pump Inhibitors (PPIs) on Mycophenolic Acid (MPA) Pharmacokinetics
| Co-administered Drug | MMF Formulation | Change in MPA Cmax | Change in MPA AUC | Reference |
| Pantoprazole | This compound | ↓ 57% | ↓ 27% | [3] |
| Pantoprazole | This compound | No significant change | ↓ 18.7% (not statistically significant) | [7] |
| Pantoprazole | This compound | ↓ 77.8% | ↓ 30.6% | [6] |
| Pantoprazole | This compound | Not specified | ↓ 18.7% | [5] |
| Pantoprazole | Enteric-Coated Mycophenolate Sodium | No significant change | No significant change | [3] |
| Pantoprazole | Enteric-Coated Mycophenolate Sodium | No significant change | ↑ 27.1% | [5] |
Table 2: Impact of Cyclosporine on Mycophenolic Acid (MPA) Pharmacokinetics
| Study Population | Observation | Quantitative Change | Reference |
| Pediatric Kidney Transplant Recipients | Negative correlation between dose-normalized MPA AUC and cyclosporine AUC. | r² = 0.23 | [11] |
| Renal Transplant Recipients with Diabetes | Changing from cyclosporine to tacrolimus significantly increased MPA exposure. | MPA AUC increased by 46 ± 32% | [18] |
| Mrp2-deficient rats | Pharmacokinetics of MMF are comparable when co-administered with cyclosporine or tacrolimus, suggesting cyclosporine's effect is mediated by the Mrp2 transporter. | No significant difference in MPA and MPAG AUC between cyclosporine and tacrolimus groups. | [16] |
| Kidney Transplant Recipients | MPA AUC was 43% higher in patients treated with everolimus + MMF compared to cyclosporine + MMF. | MPA AUC(0–12) was significantly lower in the cyclosporine + MMF group. | [2] |
Experimental Protocols
Protocol 1: In Vivo Oral Bioavailability Study of MMF in Rats
1. Animals:
-
Male Sprague-Dawley rats (250-300 g).
-
House animals in a controlled environment with a 12-hour light/dark cycle.
-
Fast animals overnight (approximately 12 hours) before dosing, with free access to water.
2. MMF Formulation and Dosing:
-
Prepare a suspension of MMF in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water).
-
Administer a single oral dose of MMF (e.g., 10 mg/kg) via oral gavage using a 16-gauge feeding needle.[4]
3. Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the jugular vein or another appropriate site at the following time points: pre-dose (0), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[4][9]
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
4. MPA Quantification:
-
Analyze the plasma samples for MPA concentration using a validated LC-MS/MS method (see Protocol 3).
5. Data Analysis:
-
Calculate the following pharmacokinetic parameters for MPA using non-compartmental analysis:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the plasma concentration-time curve from time 0 to the last measurable concentration (AUC0-t)
-
Area under the plasma concentration-time curve from time 0 to infinity (AUC0-inf)
-
-
For absolute bioavailability, a separate group of rats should receive an intravenous (IV) dose of MMF, and the oral bioavailability (F) is calculated as: F (%) = (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100.
Protocol 2: Preparation of MMF-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is based on the nanoprecipitation method.[1][9][12][19]
1. Materials:
-
This compound (MMF)
-
Stearic acid (lipid)
-
β-cyclodextrin (polymer)
-
Tween 80 (surfactant)
-
Chloroform (organic solvent)
-
Distilled water
2. Preparation of Organic Phase:
-
Dissolve a specific amount of MMF and stearic acid in chloroform.
3. Preparation of Aqueous Phase:
-
Dissolve β-cyclodextrin and Tween 80 in distilled water.
4. Nanoparticle Formation:
-
Add the organic phase dropwise to the aqueous phase under constant magnetic stirring.
-
Continue stirring for a defined period (e.g., 2 hours) at a specific temperature (e.g., 45°C) to allow for the evaporation of the organic solvent and the formation of nanoparticles.
5. Nanoparticle Collection and Characterization:
-
The resulting nanoparticle suspension can be further processed, for example, by centrifugation and lyophilization.
-
Characterize the nanoparticles for size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Protocol 3: Quantification of Mycophenolic Acid (MPA) in Rat Plasma by LC-MS/MS
1. Sample Preparation (Protein Precipitation):
-
To 50 µL of rat plasma in a microcentrifuge tube, add an internal standard solution (e.g., MPA-d3).
-
Add a protein precipitating agent (e.g., acetonitrile).
-
Vortex the mixture thoroughly.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
2. LC-MS/MS System:
-
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
3. Chromatographic Conditions (Example):
-
Column: A reverse-phase C18 column (e.g., Shim-pack GIS).
-
Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 0.1% formic acid in water).
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.4 mL/min).
-
Injection Volume: A small volume of the prepared sample (e.g., 5 µL).
4. Mass Spectrometric Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Monitor specific precursor-to-product ion transitions for MPA and the internal standard.
-
-
Optimize parameters such as collision energy and declustering potential for maximum sensitivity.
5. Quantification:
-
Generate a calibration curve using standard solutions of MPA of known concentrations.
-
Quantify the MPA concentration in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: In vivo oral bioavailability experimental workflow.
Caption: Troubleshooting logic for low MMF bioavailability.
References
- 1. Establishment of an animal model with side effects induced by this compound and pharmacohistological analysis of them - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 3. A retrospective study of adverse effects of this compound administration to dogs with immune‐mediated disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic Model Analysis of Supralingual, Oral and Intravenous Deliveries of Mycophenolic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 6. Adverse Effects of MMF in Dogs with Immune-Mediated Disease [cliniciansbrief.com]
- 7. enamine.net [enamine.net]
- 8. Predicting Impact of Food and Feeding Time on Oral Absorption of Drugs with a Novel Rat Continuous Intestinal Absorption Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Limited Sampling Strategy for Therapeutic Drug Monitoring of this compound for Prophylaxis of Acute Graft-Versus-Host Disease in Allogeneic Stem Cell Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Caco-2 Permeability | Evotec [evotec.com]
- 11. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound: an update on its mechanism of action and effect on lymphoid tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. Pharmacokinetics and bioavailability of this compound in healthy subjects after single-dose oral and intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound in animal models of autoimmune disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frequently Asked Questions - Maternal-Fetal Medicine Fellowship - Fellowships - Education - UR Medicine Obstetrics & Gynecology - University of Rochester Medical Center [urmc.rochester.edu]
- 19. researchgate.net [researchgate.net]
Dealing with Mycophenolate Mofetil precipitation in aqueous solutions
Welcome to the technical support center for Mycophenolate Mofetil (MMF). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling MMF in aqueous solutions and troubleshooting common issues such as precipitation.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in my aqueous buffer?
A1: this compound (MMF) is a Biopharmaceutics Classification System (BCS) Class II substance, characterized by low aqueous solubility and high permeability.[1] Its solubility is highly dependent on the pH of the solution. MMF is slightly soluble in water at neutral pH (43 µg/mL at pH 7.4) but its solubility significantly increases in acidic conditions (4.27 mg/mL at pH 3.6).[2][3] If your aqueous buffer has a pH close to neutral or is alkaline, MMF will likely precipitate.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Due to its poor aqueous solubility, it is recommended to first dissolve MMF in an organic solvent to create a concentrated stock solution. Common organic solvents for MMF include Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), ethanol, and acetone.[3][4] The stock solution can then be diluted into your aqueous experimental medium. Be mindful that adding a concentrated organic stock to an aqueous buffer can still cause precipitation if the final concentration of MMF exceeds its solubility limit in the mixed solvent system.
Q3: How can I prepare a working solution of this compound in an aqueous buffer without it precipitating?
A3: To prepare a working solution of MMF in an aqueous buffer, it is best to first dissolve the MMF in an organic solvent like DMF or DMSO.[4] Then, dilute this stock solution with the aqueous buffer of your choice. For instance, a 1:1 solution of DMF:PBS (pH 7.2) can achieve a solubility of approximately 0.5 mg/ml.[4] It is advisable to not store the aqueous solution for more than a day.[4]
Q4: How does pH affect the stability of this compound in an aqueous solution?
A4: this compound is a prodrug that is hydrolyzed by esterases into its active metabolite, mycophenolic acid (MPA).[5][6] This hydrolysis can be influenced by pH. Studies on MMF suspensions have shown that the drug is more stable at a lower pH. For example, one study reported a half-life of 98 days at pH 2, 118 days at pH 5.1, and only 19 days at pH 7.4.[7] Therefore, for short-term experiments, maintaining a slightly acidic pH can help improve the stability of your MMF solution.
Q5: Can temperature affect the stability of my this compound solution?
A5: Yes, temperature can affect the stability of MMF solutions. Generally, lower temperatures will slow down the degradation process. MMF suspensions have been shown to be stable for extended periods when refrigerated (5°C).[8] For intravenous infusion bags containing MMF in 5% dextrose, stability was maintained for at least 35 days when stored at 2-8°C or between -15 and -25°C, but only for 14 days when stored at 25°C.[9][10]
Troubleshooting Guide
Issue: this compound has precipitated out of my aqueous solution.
| Potential Cause | Troubleshooting Steps |
| High pH of the aqueous buffer | Lower the pH of your solution. MMF solubility is significantly higher in acidic conditions (pH < 5).[2][3] |
| Final concentration is too high | Reduce the final concentration of MMF in your aqueous solution. You may need to perform serial dilutions from a concentrated stock. |
| Inappropriate solvent system | Prepare a stock solution in an organic solvent like DMF or DMSO and then dilute it into your aqueous buffer.[4] |
| Solution instability over time | Prepare fresh aqueous solutions of MMF for each experiment and avoid long-term storage, especially at room temperature or neutral/alkaline pH.[4][7] |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water (pH 7.4) | 43 µg/mL | [2][3] |
| Water (pH 3.6) | 4.27 mg/mL | [2][3] |
| Ethanol | Sparingly soluble | [2] |
| DMSO | ~10 mg/mL | [4] |
| Dimethyl formamide (DMF) | ~14 mg/mL | [4] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | [4] |
| Acetone | Freely soluble | [2] |
| Methanol | Soluble | [2] |
Table 2: Stability of this compound Suspensions at Different Temperatures
| Concentration | Storage Temperature | Stability Duration | Reference |
| 50 mg/mL | 45°C | At least 11 days | [8] |
| 50 mg/mL | 37°C | At least 28 days | [8] |
| 50 mg/mL | 25°C | At least 28 days | [8] |
| 50 mg/mL | 5°C | At least 210 days | [8] |
| 1-10 mg/mL in 5% Dextrose | 25°C | 14 days | [9][10] |
| 1-10 mg/mL in 5% Dextrose | 2-8°C | At least 35 days | [9][10] |
| 1-10 mg/mL in 5% Dextrose | -15 to -25°C | At least 35 days | [9][10] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weigh the desired amount of MMF powder in a sterile container.
-
Add the appropriate volume of an organic solvent (e.g., DMSO or DMF) to achieve the desired stock concentration (e.g., 10 mg/mL).[4]
-
Vortex or sonicate the mixture until the MMF is completely dissolved.
-
Store the stock solution at -20°C for long-term storage.
Protocol 2: Preparation of an Aqueous Working Solution of this compound
-
Thaw the MMF stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your aqueous buffer.
-
While vortexing the aqueous buffer, slowly add the calculated volume of the MMF stock solution dropwise to ensure rapid mixing and minimize localized high concentrations that can lead to precipitation.
-
Use the freshly prepared aqueous MMF solution for your experiment immediately. Avoid storing the aqueous solution for more than one day.[4]
Visualizations
Caption: Troubleshooting workflow for MMF precipitation.
Caption: MMF hydrolysis to MPA and pH-dependent solubility.
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. arasto.com [arasto.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Clinical pharmacokinetics and pharmacodynamics of mycophenolate in solid organ transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Physical and Chemical Stability of this compound (MMF) Suspension Prepared at the Hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability of this compound as an extemporaneous suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. Stability of this compound in polypropylene 5% dextrose infusion bags and chemical compatibility associated with the use of the Equashield® closed-system transfer device - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mycophenolate Mofetil (MMF) Dosage in Animal Models with Renal Impairment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Mycophenolate Mofetil (MMF) in animal models of renal impairment.
Frequently Asked Questions (FAQs)
Q1: How does renal impairment affect the pharmacokinetics of MMF?
A1: this compound (MMF) is a prodrug that is rapidly converted to its active metabolite, mycophenolic acid (MPA). MPA is then metabolized in the liver to the inactive mycophenolic acid glucuronide (MPAG). MPAG is primarily excreted by the kidneys. In the setting of renal impairment, the excretion of MPAG is significantly reduced, leading to its accumulation in the plasma. This accumulation of MPAG can displace MPA from its protein binding sites, leading to an increase in the concentration of free MPA, which is the pharmacologically active form. Therefore, renal impairment can paradoxically lead to increased exposure to the active form of the drug, potentially increasing the risk of toxicity.
Q2: What are the common animal models used to study MMF in the context of renal impairment?
A2: Several rodent models are commonly used to induce renal impairment for pharmacological studies. These include:
-
Surgical Models: The 5/6 nephrectomy model in rats is a widely used surgical model that mimics chronic kidney disease by reducing the renal mass.
-
Chemically-Induced Models:
-
Adenine-induced nephropathy: Administration of adenine in the diet or via gavage leads to the formation of 2,8-dihydroxyadenine crystals in the renal tubules, causing chronic tubulointerstitial nephritis.
-
Doxorubicin (Adriamycin)-induced nephropathy: A single injection of doxorubicin can induce focal segmental glomerulosclerosis and proteinuria.
-
Cisplatin-induced nephrotoxicity: Cisplatin is an antineoplastic agent known to cause acute tubular necrosis and acute kidney injury.
-
Q3: What are the typical starting doses of MMF in rodent models of renal disease?
A3: MMF doses in rodent models of renal disease vary depending on the specific model and the research question. However, based on published studies, a general starting point for oral MMF administration in rats is in the range of 10-30 mg/kg/day, and in mice, it is often higher, around 60-100 mg/kg/day. It is crucial to perform dose-ranging studies for your specific model and experimental conditions.
Q4: What are the key parameters to monitor when adjusting MMF dosage in renally impaired animals?
A4: A multi-faceted approach to monitoring is recommended:
-
Renal Function: Regularly measure serum creatinine and blood urea nitrogen (BUN) to assess the severity and progression of renal impairment. Proteinuria is also a key indicator of kidney damage.
-
Drug Levels: If possible, measure plasma concentrations of both MPA and MPAG. The area under the concentration-time curve (AUC) for MPA is the most reliable indicator of drug exposure.
-
Efficacy: The specific efficacy endpoints will depend on the disease model. For example, in a model of lupus nephritis, this could include reduction in proteinuria and improvement in kidney histology.
-
Toxicity: Monitor for signs of MMF toxicity, which can include weight loss, diarrhea, and signs of infection due to immunosuppression. Hematological monitoring for leukopenia is also important.
Troubleshooting Guides
Problem 1: High mortality or excessive toxicity observed in MMF-treated animals with renal impairment.
| Possible Cause | Troubleshooting Step |
| Excessive MMF dose for the degree of renal impairment. | Reduce the MMF dose. Start with a lower dose and titrate upwards based on tolerability and efficacy data. Consider the increased free MPA fraction due to MPAG accumulation. |
| Severe gastrointestinal toxicity. | Ensure consistent oral gavage technique to minimize stress. If diarrhea is severe, consider splitting the daily dose or using a different vehicle for administration. Monitor for dehydration and provide supportive care if necessary. |
| Opportunistic infections due to immunosuppression. | House animals in a clean, low-stress environment. Prophylactic antibiotics may be considered in some cases, but this can be a confounding factor. Monitor for signs of infection. |
Problem 2: Lack of efficacy of MMF in the animal model.
| Possible Cause | Troubleshooting Step |
| Insufficient MMF dose. | Increase the MMF dose incrementally. Therapeutic drug monitoring of MPA levels can help ensure adequate drug exposure. The target MPA AUC0-12h in human studies is 30-60 mg·h/L; while not directly translatable, it can provide a reference point. |
| Poor oral bioavailability. | Ensure proper formulation and administration of MMF. Check for any issues with the vehicle used for oral gavage. |
| Timing of MMF administration. | The therapeutic window for MMF intervention may be critical. Consider initiating treatment at an earlier stage of the disease process. |
| Model-specific resistance to MMF's mechanism of action. | Re-evaluate the suitability of the chosen animal model for studying the specific pathway targeted by MMF. |
Data Summary Tables
Table 1: MMF Dosing and Effects in a Rat Model of Renal Allograft Transplantation
| MMF Dose (mg/kg/day) | MPA AUC0-12h on Day 7 (µg·h/mL) | Mean Graft Survival Time (days) | Observed Toxicity |
| 5 | 32.7 | 18.5 | Not specified |
| 10 | 38.6 | 85.0 | Not specified |
| 15 or more | 78.8 | Not reported | Gastrointestinal toxicity, leading to death |
Data from a study in Lewis rats with Brown Norway rat kidney allografts.
Table 2: MMF Dosing and Renal Function in a Mouse Model of Lupus Nephritis (NZBxW F1)
| Treatment | MMF Dose (mg/kg/day) | Serum BUN (mg/dL) at 6 months | Proteinuria |
| Vehicle | 0 | Significantly higher than MMF group | Significantly higher percentage of proteinuric mice |
| MMF | 60 | Significantly lower than vehicle group | Significantly reduced |
Data from a study in NZBxW F1 hybrid mice treated from 3 months of age.
Experimental Protocols
Protocol 1: Adenine-Induced Chronic Kidney Disease in Mice
-
Animals: 8 to 10-week-old male C57BL/6 mice.
-
Induction: Administer adenine orally at a dose of 50-100 mg/kg body weight, once daily for 4-8 weeks. Adenine can be mixed in the feed or administered by oral gavage. A common method is to mix 0.2% (w/w) adenine with standard rodent chow.
-
Monitoring: Monitor body weight and general health daily. Collect blood samples weekly or bi-weekly via tail vein or retro-orbital sinus for serum creatinine and BUN analysis. Collect urine for proteinuria assessment.
-
Endpoint: At the end of the study period, euthanize the animals and collect kidney tissue for histological analysis (e.g., H&E and Masson's trichrome staining).
Protocol 2: 5/6 Nephrectomy Surgical Model in Rats
-
Animals: Male Sprague-Dawley or Wistar rats weighing 200-250g.
-
Surgery (Two-Step Procedure):
-
Step 1: Anesthetize the rat. Make a flank incision and expose the left kidney. Ligate two of the three branches of the renal artery to induce infarction of approximately 2/3 of the kidney. Alternatively, perform a surgical resection of the upper and lower thirds of the kidney. Close the incision.
-
Step 2: One week after the first surgery, perform a right unilateral nephrectomy through a separate flank incision.
-
-
Post-operative Care: Provide appropriate analgesia and monitor for signs of pain or infection. Ensure easy access to food and water.
-
Monitoring: Monitor body weight, food, and water intake. Collect blood and urine samples at regular intervals to assess renal function (serum creatinine, BUN, proteinuria).
-
MMF Administration: Begin MMF treatment at the desired time point post-surgery (e.g., one week after the second surgery).
Visualizations
Caption: Mechanism of action of this compound (MMF).
Caption: Experimental workflow for MMF dosage adjustment studies.
Technical Support Center: Mycophenolate Mofetil (MMF) Experimental Guidance
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to minimize the off-target effects of Mycophenolate Mofetil (MMF) on non-lymphoid cells during in vitro and in vivo experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (MMF)?
This compound (MMF) is an inactive prodrug that is rapidly converted in the body to its active form, mycophenolic acid (MPA).[1][2] The primary mechanism of MPA is the selective, non-competitive, and reversible inhibition of a key enzyme called inosine-5'-monophosphate dehydrogenase (IMPDH).[3][4] This enzyme is crucial for the de novo synthesis of guanosine nucleotides, which are essential building blocks for DNA and RNA.[1][5] T and B lymphocytes are particularly dependent on this de novo pathway for their proliferation, unlike other cell types that can use salvage pathways.[1][6][7] By depleting the guanosine nucleotide pool, MPA exerts a potent cytostatic (growth-inhibiting) effect on these lymphocytes, suppressing both cell-mediated immunity and antibody formation.[8][9]
Q2: If MMF is lymphocyte-selective, why does it affect my non-lymphoid cell cultures?
The selectivity of MMF is relative, not absolute. It stems from two main factors:
-
Pathway Dependence: Most non-lymphoid cells can compensate for the blockage of the de novo pathway by using alternative "salvage" pathways to generate purines.[6] However, the de novo pathway is not absent in these cells.
-
Enzyme Isoforms: There are two isoforms of the IMPDH enzyme. MPA is significantly more potent at inhibiting the type II isoform, which is preferentially expressed in activated lymphocytes, compared to the type I isoform found in most other cell types.[5][7]
Despite this, at concentrations typically used in experiments, MPA can still inhibit the type I isoform in non-lymphoid cells, leading to off-target effects. Furthermore, research has revealed that MMF/MPA has additional mechanisms of action beyond IMPDH inhibition, such as altering protein glycosylation and the expression of adhesion molecules, which can impact a variety of cell types.[5][10]
Q3: Which non-lymphoid cell types are most commonly affected by MMF in experiments?
Several non-lymphoid cell types have shown sensitivity to MMF/MPA, which can confound experimental results if not properly controlled for. These include:
-
Fibroblasts: MMF can directly inhibit fibroblast proliferation, reduce collagen synthesis, and decrease cell migration and contraction.[11][12]
-
Endothelial Cells: MPA can inhibit the expression of adhesion molecules (like ICAM-1, E-selectin), reduce angiogenesis, and decrease the secretion of inflammatory cytokines like IL-6.[10][13]
-
Smooth Muscle Cells: MMF has been shown to inhibit the proliferation of arterial smooth muscle cells.[9][14]
-
Epithelial Cells: Effects can be complex. For example, MMF showed a biphase effect on conjunctival goblet cells, promoting growth at very low concentrations and inhibiting it at higher ones.[15] It also inhibits the proliferation of some cancer cell lines, such as the HT-29 human colonic adenocarcinoma line.[16]
-
Dendritic Cells: MMF can impair the maturation, differentiation, and antigen-presenting function of dendritic cells.[17][18]
-
Mesangial Cells: MMF has been found to inhibit the proliferation of mesangial cells.[19]
Q4: What are the typical effective concentrations of MMF's active form, MPA, seen in vitro?
The effective concentration of MPA can vary significantly depending on the cell type and the specific biological process being investigated. It is crucial to determine the optimal concentration for each experimental system empirically.
| Cell Type | Effect | Effective Concentration (MPA unless noted) | Citation(s) |
| Human Tenon Fibroblasts | Growth Inhibition (IC50) | 0.85 µM | [20] |
| Human Lung Fibroblasts | Reduced Collagen Production | 0.1 - 10 µM | [12] |
| Human Fibroblasts | Cell Cycle Arrest (G0/G1) | 0.1 µM (MMF) | [21] |
| Human Endothelial Cells | Inhibition of T-cell Adhesion (ID50) | 0.03 µM (MMF) | [13] |
| Human Endothelial Cells | Inhibition of T-cell Penetration (ID50) | 1.21 µM (MMF) | [13] |
| Human Conjunctival Goblet Cells | Proliferation Increase | 0.25 - 1 ng/mL (MMF) | [15] |
| Human Conjunctival Goblet Cells | Proliferation Decrease | 25 - 100 ng/mL (MMF) | [15] |
| Human Lung Fibroblasts | Proliferation Inhibition (IC50) | 0.3 - 1 mg/L (MMF) | [22] |
Section 2: Troubleshooting Guide: Minimizing Non-Lymphoid Impact
This section addresses common problems encountered when using MMF in experiments with mixed cell populations or when studying non-lymphoid cells.
Issue 1: Excessive Cytotoxicity or Anti-Proliferative Effects on Non-Lymphoid Control Cells
If you observe that MMF is inhibiting the proliferation or viability of your target non-lymphoid cells (e.g., fibroblasts, endothelial cells) to an undesirable extent, consider the following causes and solutions.
The anti-proliferative effects of MMF are strongly dose-dependent.[20] A concentration that effectively halts lymphocyte division may be overly suppressive for other cell types in your system.
-
Solution: Perform a Dose-Response Analysis. It is critical to titrate MMF/MPA to find the therapeutic window for your specific experiment. This involves testing a range of concentrations to identify the lowest dose that achieves the desired effect on lymphocytes while having the minimal possible impact on your non-lymphoid cells of interest. (See Protocol 1).
The primary mechanism of MPA is the depletion of guanosine nucleotides. While lymphocytes are most sensitive, this can still impact other cells.
-
Solution: Attempt a "Guanosine Rescue" Experiment. To confirm if the observed off-target effect is due to IMPDH inhibition, you can add exogenous guanosine to the culture medium.[10] If the addition of guanosine reverses the anti-proliferative effect on your non-lymphoid cells, it confirms the mechanism is on-target. If it does not, another mechanism may be responsible. (See Protocol 2).
-
Important Caveat: Some effects of MPA on non-lymphoid cells, such as the inhibition of ICAM-1 expression on endothelial cells, have been shown to be independent of guanosine depletion.[10] A failed rescue experiment can itself be a significant finding.
Studies suggest that MMF is more effective at preventing the initiation of cell proliferation than it is at stopping cells that are already actively dividing.[3]
-
Solution: Adjust the Treatment Schedule. If your protocol involves stimulating cells to divide, consider pre-incubating the cells with MMF for a period before adding the proliferation stimulus. This may allow for a lower, less toxic concentration of MMF to be used effectively.
Issue 2: Experimental results are confounded by MMF's pleiotropic effects (e.g., on cell adhesion, migration, or protein expression).
MMF does more than just stop proliferation. It can alter the expression of adhesion molecules, reduce cell motility, and inhibit cytokine production, which can interfere with the interpretation of results.[10][11]
-
Solution 1: Isolate Variables with Specific Controls. Design your experiment to parse the different effects of MMF. For example, in a lymphocyte-endothelial cell co-culture, include controls where only the endothelial cells were pre-treated with MMF, and vice-versa.[23] This helps determine if the observed outcome is due to an effect on the lymphocyte, the endothelial cell, or both.
-
Solution 2: Consider Alternative Immunosuppressants. If the non-proliferative effects of MMF are fundamentally incompatible with your experimental goals, you may need to use a different drug with an alternative mechanism of action.
| Drug | Primary Mechanism | Common Non-Lymphoid Effects |
| This compound (MMF) | IMPDH inhibitor (inhibits purine synthesis) | Anti-proliferative, anti-fibrotic, inhibits adhesion molecule expression.[9][10][11] |
| Tacrolimus (FK506) | Calcineurin inhibitor (inhibits IL-2 production) | Can be nephrotoxic; inhibits mesangial cell proliferation via TGF-β1/Smad pathway.[19][24] |
| Everolimus (Rapamycin derivative) | mTOR inhibitor (blocks cell cycle at G1-S phase) | Potent inhibitor of fibroblast proliferation.[22] |
| Azathioprine | Purine analog (inhibits DNA synthesis) | Can cause myelosuppression.[4] |
Section 3: Key Experimental Protocols
Protocol 1: Establishing a Cell-Specific Dose-Response Curve for MPA
This protocol outlines a general method to determine the half-maximal inhibitory concentration (IC50) of MPA for different cell types.
-
Cell Seeding: Plate your lymphoid and non-lymphoid cells in separate 96-well plates at a density that allows for logarithmic growth over the course of the experiment (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.
-
MPA Preparation: Prepare a 2x concentrated stock solution of MPA in your cell culture medium. Perform serial dilutions to create a range of 2x concentrations. A suggested starting range is 0.01 µM to 100 µM.
-
Treatment: Remove the existing medium from the cells and add 50 µL of fresh medium. Then, add 50 µL of the 2x MPA serial dilutions to the appropriate wells, resulting in a 1x final concentration. Include untreated and vehicle-only (e.g., DMSO) control wells.
-
Incubation: Incubate the plates for a period relevant to your experiment, typically 48-72 hours.
-
Proliferation Assessment: Quantify cell proliferation/viability using a standard method:
-
Data Analysis: Plot the percentage of proliferation inhibition against the log of the MPA concentration. Use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value for each cell type.
Protocol 2: Guanosine Rescue Assay
This protocol determines if an observed inhibitory effect of MPA is due to its primary mechanism of guanosine depletion.
-
Experimental Setup: Seed your non-lymphoid cells as described in Protocol 1.
-
Treatment Groups: Prepare treatment media for the following conditions:
-
Control (medium only)
-
MPA alone (at a concentration known to be inhibitory, e.g., 2x the IC50)
-
MPA + Guanosine (a range of concentrations, e.g., 10 µM, 50 µM, 100 µM)
-
Guanosine alone (as a control for guanosine's effects)
-
-
Treatment and Incubation: Apply the treatment media to the cells and incubate for 48-72 hours.
-
Assessment: Measure cell proliferation/viability as described in Protocol 1.
-
Interpretation: If proliferation in the "MPA + Guanosine" wells is restored to levels near the control group, the inhibitory effect of MPA is primarily due to guanosine depletion. If proliferation is not restored, MPA is likely acting through a different, IMPDH-independent pathway in that cell type.[10]
Section 4: Visual Guides and Workflows
Diagram 1: MMF Mechanism of Action and Cellular Selectivity
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound: an update on its mechanism of action and effect on lymphoid tissue [frontiersin.org]
- 4. This compound--clinical and experimental experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. m.youtube.com [m.youtube.com]
- 7. This compound does not suppress the graft-versus-leukemia effect or the activity of lymphokine-activated killer (LAK) cells in a murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of action of this compound in preventing acute and chronic allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of mycophenolic acid on endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro evidence for a direct antifibrotic role of the immunosuppressive drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of endothelial receptor expression and of T-cell ligand activity by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound (MMF, RS-61443) inhibits inflammation and smooth muscle cell proliferation in rat aortic allografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of this compound on proliferation and mucin-5AC expression in human conjunctival goblet cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound Alone and in Combination with Tacrolimus Inhibits the Proliferation of HT-29 Human Colonic Adenocarcinoma Cell Line and Might Interfere with Colonic Tumorigenesis | Anticancer Research [ar.iiarjournals.org]
- 17. This compound inhibits differentiation, maturation and allostimulatory function of human monocyte-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound impairs the maturation and function of murine dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. spandidos-publications.com [spandidos-publications.com]
- 20. Antiproliferative effect of this compound on cultured human Tenon fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Topical application of this compound prevents epidural fibrosis by inhibiting the proliferation and migration of fibroblasts [cjter.com]
- 22. researchgate.net [researchgate.net]
- 23. Inhibition of monocyte/endothelial cell interactions and monocyte adhesion molecule expression by the immunosuppressant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Minimizing Immunosuppression, an Alternative Approach to Reducing Side Effects: Objectives and Interim Result - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mycophenolate Mofetil (MMF) Experimental Variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize experimental variability when working with Mycophenolate Mofetil (MMF).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (MMF)?
A1: this compound (MMF) is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, mycophenolic acid (MPA).[1] MPA is a selective, reversible, and uncompetitive inhibitor of inosine monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo synthesis of guanine nucleotides.[2] T and B lymphocytes are highly dependent on this pathway for their proliferation, making them particularly susceptible to the effects of MPA.[2] By depleting guanosine nucleotides, MPA inhibits lymphocyte proliferation, thereby suppressing cell-mediated immune responses and antibody formation.[1]
Q2: What are the main sources of experimental variability when using MMF?
A2: Experimental variability with MMF can arise from several factors, including:
-
Pharmacokinetics: There is significant inter- and intra-patient variability in the absorption, metabolism, and clearance of MMF, leading to different plasma levels of the active metabolite, MPA.[3] Factors such as renal function, serum albumin levels, and co-administration of other drugs can influence MPA exposure.[4][5]
-
Formulation and Stability: The stability of MMF in solution is dependent on pH and temperature. Improper storage or preparation of MMF solutions can lead to degradation and reduced potency.
-
Experimental Model: The response to MMF can vary significantly between different cell lines and animal models due to differences in metabolism and target sensitivity.
-
Experimental Procedures: Inconsistent timing of drug administration, variations in cell culture conditions, and differences in endpoint measurements can all contribute to variability.
Q3: How should I prepare and store MMF for in vitro and in vivo experiments?
A3: For in vitro experiments, MMF can be dissolved in a suitable solvent like DMSO to create a stock solution, which should be stored at -20°C. Working solutions should be freshly prepared in cell culture medium for each experiment. For in vivo studies, MMF is often administered orally. An oral suspension can be prepared from commercially available capsules or tablets. The stability of these suspensions can vary, but they are generally stable for at least 14 days when stored at 5°C.
Troubleshooting Guides
In Vitro Experiments
Problem: High variability in cell proliferation assays.
| Possible Cause | Troubleshooting Step |
| Inconsistent MMF concentration | Ensure accurate and consistent preparation of MMF stock and working solutions. Use a calibrated pipette and perform serial dilutions carefully. |
| Cell density variation | Seed cells at a consistent density across all wells and plates. Use a hemocytometer or automated cell counter for accurate cell counting. |
| Edge effects in microplates | Avoid using the outer wells of microplates, as they are more prone to evaporation, or fill them with sterile PBS or media. |
| Mycoplasma contamination | Regularly test cell cultures for mycoplasma contamination, as it can affect cell proliferation and response to drugs. |
Problem: Unexpected cytotoxicity.
| Possible Cause | Troubleshooting Step |
| High MMF concentration | Perform a dose-response experiment to determine the optimal non-toxic concentration range for your specific cell line. |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your cells (typically <0.5%). |
| Incorrect pH of media | Check the pH of the culture medium after adding MMF, as some formulations can alter the pH. |
In Vivo Experiments
Problem: Inconsistent drug exposure (plasma MPA levels).
| Possible Cause | Troubleshooting Step |
| Variable oral absorption | Administer MMF at the same time each day and consider the fasting state of the animals, as food can affect absorption. Ensure consistent formulation and administration technique (e.g., gavage volume). |
| Differences in animal metabolism | Use animals of the same age, sex, and strain to minimize metabolic variability. |
| Drug-drug interactions | Be aware of any co-administered drugs that may affect the metabolism or excretion of MMF. |
Problem: Lack of expected therapeutic effect.
| Possible Cause | Troubleshooting Step |
| Sub-therapeutic dosage | Consult literature for appropriate dosage ranges for your specific animal model and disease.[6][7][8][9] A dose of 60 mg/kg/day has been shown to be effective in a mouse model of lupus.[8] |
| Degraded MMF | Prepare fresh MMF suspensions regularly and store them appropriately to prevent degradation. |
| Timing of treatment | Initiate treatment at a consistent and relevant point in the disease progression of the animal model. |
Quantitative Data
Table 1: IC50 Values of this compound (MMF) in Different Cell Lines
| Cell Line | Assay Type | IC50 (µM) | Reference |
| Human Mesangial Cells | [3H]thymidine incorporation | 0.19 ± 0.06 | [10] |
| Rat Mesangial Cells | [3H]thymidine incorporation | 0.45 ± 0.13 | [10] |
Table 2: Pharmacokinetic Parameters of Mycophenolic Acid (MPA) in Different Animal Models
| Animal Model | Dose (mg/kg) | Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Reference |
| Juvenile Dachshunds | 13 | Oral | 9.33 ± 7.04 | 0.5 (median) | 12.84 ± 6.60 | [11] |
| Horses | 5 | Oral (single dose) | 1.78 ± 0.44 | 0.71 ± 0.29 | - | [12] |
| Neonatal Swine | 0.5 g/m²/day | Oral | - | - | 22.00 ± 3.32 | [13] |
| Neonatal Swine | 1 g/m²/day | Oral | - | - | 57.57 ± 34.30 | [13] |
| Neonatal Swine | 2 g/m²/day | Oral | - | - | 140.00 ± 19.70 | [13] |
| Rat (Kidney Allograft) | 5 | Oral | - | 0.25 - 0.5 | 32.7 (day 7) | [14] |
| Rat (Kidney Allograft) | 10 | Oral | - | 0.25 - 0.5 | 38.6 (day 7) | [14] |
| Rat (Kidney Allograft) | 15 | Oral | - | 0.25 - 0.5 | 78.8 (day 7) | [14] |
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 12 hours at 37°C in a 5% CO2 incubator.
-
Serum Starvation: After incubation, replace the medium with serum-free medium and culture for another 24 hours.
-
MMF Treatment: Prepare serial dilutions of MMF in the appropriate culture medium. Remove the serum-free medium and add 100 µL of the MMF-containing medium to each well. Include a vehicle control (medium with the same concentration of solvent used to dissolve MMF).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Therapeutic Drug Monitoring (TDM) of MPA in Plasma
-
Sample Collection: Collect blood samples at predetermined time points after MMF administration. For trough level (C0) monitoring, collect the sample immediately before the next dose. For Area Under the Curve (AUC) estimation, multiple samples are required over a dosing interval (e.g., 0, 1, 2, 4, 8, and 12 hours post-dose).
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store plasma samples at -80°C until analysis.
-
MPA Quantification: Measure the concentration of MPA in the plasma using a validated method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Pharmacokinetic Analysis: Calculate relevant pharmacokinetic parameters such as Cmax, Tmax, and AUC. A target therapeutic range for MPA AUC0-12 is generally considered to be 30-60 mg·h/L.[5]
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for an in vitro cell proliferation assay with MMF.
Caption: Troubleshooting flowchart for MMF experimental variability.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound and its mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mycophenolic Acid Trough Concentration and Dose Are Associated with Hematologic Abnormalities but Not Rejection in Kidney Transplant Recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determinants of mycophenolic acid levels after renal transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oatext.com [oatext.com]
- 6. This compound in the treatment of lupus nephritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunosuppression With this compound Attenuates Hypertension in an Experimental Model of Autoimmune Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Immunosuppression With this compound Attenuates Hypertension in an Experimental Model of Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Attenuation of murine lupus nephritis by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. PHARMACOKINETICS AND DYNAMICS OF this compound AFTER SINGE DOSE ORAL ADMINISTRATION IN JUVENILE DACHSHUNDS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. avmajournals.avma.org [avmajournals.avma.org]
- 13. Short-term pharmacokinetic study of this compound in neonatal swine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetic studies of this compound in rat kidney allograft recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
In vitro comparison of Mycophenolate Mofetil and Tacrolimus on T-cell activation
For researchers, scientists, and drug development professionals, understanding the nuanced differences between immunosuppressive agents is critical. This guide provides an objective in vitro comparison of two widely used immunosuppressants, Mycophenolate Mofetil (MMF) and Tacrolimus, focusing on their direct effects on T-cell activation. The information is supported by experimental data, detailed protocols, and visual representations of their mechanisms of action.
This compound (MMF), the prodrug of mycophenolic acid (MPA), and Tacrolimus (also known as FK-506) are mainstays in preventing organ transplant rejection and treating autoimmune diseases. Their primary mechanism involves the suppression of T-lymphocyte activity, a cornerstone of the adaptive immune response. While both are effective, their modes of action and in vitro performance profiles exhibit key distinctions.
Mechanism of Action: Two Distinct Pathways to Immunosuppression
This compound and Tacrolimus interrupt T-cell activation at different points in the signaling cascade that begins with T-cell receptor (TCR) engagement.
This compound: The active metabolite, mycophenolic acid (MPA), is a potent, reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH). This enzyme is crucial for the de novo pathway of guanosine nucleotide synthesis. Because T and B lymphocytes are highly dependent on this pathway for their proliferation, MPA selectively inhibits their expansion.
Tacrolimus: This macrolide immunosuppressant binds to the intracellular protein FKBP12. The resulting complex then binds to and inhibits calcineurin, a calcium and calmodulin-dependent phosphatase. The inhibition of calcineurin prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT), a key transcription factor. By blocking NFAT's translocation to the nucleus, Tacrolimus prevents the transcription of genes encoding for pro-inflammatory cytokines, most notably Interleukin-2 (IL-2), which is essential for T-cell proliferation and activation.
Figure 1: this compound's Mechanism of Action.
Figure 2: Tacrolimus's Mechanism of Action.
Quantitative Comparison of In Vitro T-Cell Inhibition
The following tables summarize the quantitative data on the inhibitory effects of Mycophenolic Acid (MPA) and Tacrolimus on T-cell functions.
T-Cell Proliferation
A key measure of immunosuppressive potency is the half-maximal inhibitory concentration (IC50) for T-cell proliferation.
| Drug | T-Cell Mitogen | IC50 (nmol/L) |
| Mycophenolic Acid (MPA) | Phytohemagglutinin (PHA) | 232[1] |
| Tacrolimus (FK 506) | Phytohemagglutinin (PHA) | 0.72[1] |
| Table 1: Comparative IC50 values for MPA and Tacrolimus on PHA-stimulated T-cell proliferation. Data extracted from a study comparing multiple immunosuppressive agents.[1] |
Cytokine Production
The inhibition of key pro-inflammatory cytokines is a primary goal of immunosuppressive therapy.
| Drug | Cytokine | Concentration | % Inhibition | Experimental System |
| Mycophenolic Acid (MPA) | IFN-γ | 1 µg/mL | Significant Inhibition | anti-CD3 stimulated PBMCs[2] |
| IL-10 | 1 µg/mL | Significant Inhibition | anti-CD3 stimulated PBMCs[2] | |
| Tacrolimus (FK 506) | IFN-γ | 10 ng/mL | Significant Inhibition | anti-CD3 stimulated PBMCs[2] |
| IL-10 | 10 ng/mL | Significant Inhibition | anti-CD3 stimulated PBMCs[2] | |
| Table 2: Comparative effects of MPA and Tacrolimus on cytokine production. Note: Data are from the same study but presented to show the effect of each drug at a therapeutically relevant concentration.[2] |
T-Cell Activation Markers
The expression of surface markers such as CD25 (the alpha chain of the IL-2 receptor) and CD69 (an early activation marker) is indicative of T-cell activation status.
| Drug | Activation Marker | Effect | Cell Type |
| This compound (MMF) | CD69 | Significant reduction in CD69+ CD4+ T-cells | CD4+ T-cells from uveitis patients[3][4] |
| Tacrolimus | CD25 | Inhibition of CD25 expression | Activated T-cells |
| Table 3: Effects of MMF and Tacrolimus on T-cell activation markers. Note: Data are from separate studies and different experimental contexts. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the in vitro assessment of immunosuppressive drug effects on T-cell activation.
T-Cell Proliferation Assay (Mixed Lymphocyte Reaction - MLR)
The MLR is a standard assay to assess the proliferative response of T-cells to allogeneic stimulation, mimicking the recognition of foreign tissues.[5]
Figure 3: Experimental workflow for a Mixed Lymphocyte Reaction.
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from two healthy, unrelated donors using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Resuspend PBMCs in complete RPMI-1640 medium.
-
Assay Setup: In a 96-well plate, co-culture PBMCs from both donors at a 1:1 ratio.
-
Drug Treatment: Add serial dilutions of this compound or Tacrolimus to the co-cultures. Include a vehicle control.
-
Incubation: Incubate the plate for 5-7 days at 37°C in a humidified CO2 incubator.
-
Proliferation Measurement: 18-24 hours before harvesting, add [3H]-thymidine to each well. Harvest the cells and measure the incorporation of [3H]-thymidine using a scintillation counter to quantify cell proliferation.
Cytokine Production and Activation Marker Expression Assay
This protocol utilizes polyclonal stimulation to activate a broad range of T-cells, allowing for the assessment of drug effects on cytokine secretion and surface marker expression.
-
PBMC Isolation: Isolate PBMCs from healthy donor blood.
-
T-Cell Stimulation: Stimulate PBMCs with anti-CD3 and anti-CD28 antibodies, either soluble or plate-bound, to mimic the primary and co-stimulatory signals of T-cell activation.[6][7]
-
Drug Treatment: Concurrently with stimulation, treat the cells with various concentrations of MMF or Tacrolimus.
-
Incubation: Incubate the cells for 24-72 hours.
-
Cytokine Analysis: Collect the culture supernatant and measure the concentration of cytokines such as IL-2 and IFN-γ using ELISA or a multiplex bead array.
-
Activation Marker Analysis: Harvest the cells and stain with fluorescently labeled antibodies against CD4, CD8, CD25, and CD69. Analyze the expression of these markers on T-cell subsets using flow cytometry.
Summary and Conclusion
The in vitro data clearly demonstrate that both this compound and Tacrolimus are potent inhibitors of T-cell activation, albeit through distinct molecular mechanisms. Tacrolimus exhibits a significantly lower IC50 for the inhibition of T-cell proliferation compared to Mycophenolic Acid, indicating greater potency on a molar basis in this specific assay.[1] Both drugs effectively suppress the production of key cytokines involved in the inflammatory response.
The choice between these agents in a research or clinical setting will depend on the specific application, the desired therapeutic window, and the potential for off-target effects. The experimental protocols provided here offer a framework for researchers to conduct their own comparative studies and further elucidate the subtle yet significant differences in the immunomodulatory profiles of these two important drugs.
References
- 1. Comparative In Vitro Studies on the Immunosuppressive Activities of Mycophenolic Acid, Bredinin, FK 506, Cyclosporine, and Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Turkish Journal of Immunology — [turkishimmunology.org]
- 3. bdbiosciences.com [bdbiosciences.com]
- 4. Mixed Lymphocyte Reactions | Mixed Lymphocyte Reaction [xenodiagnostics.com]
- 5. marinbio.com [marinbio.com]
- 6. T Cell Activation via Anti-CD3 and Anti-CD28 Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 7. T cell stimulation and expansion using anti-CD3/CD28 beads - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Immunosuppressive Effects of MMF Using Primary Human Cells: A Comparative Guide
Mycophenolate Mofetil (MMF), the prodrug of mycophenolic acid (MPA), is a potent immunosuppressive agent widely used in clinical practice to prevent allograft rejection and to treat autoimmune diseases.[1][2][3][4] Its efficacy stems from its targeted inhibition of lymphocyte proliferation, a critical process in the adaptive immune response. This guide provides a comparative analysis of MMF's immunosuppressive effects on primary human cells, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Mechanism of Action: Selective Inhibition of Lymphocyte Proliferation
MMF's primary mechanism of action is the reversible, non-competitive inhibition of inosine monophosphate dehydrogenase (IMPDH).[5][6] This enzyme is crucial for the de novo synthesis of guanosine nucleotides, which are essential for DNA and RNA synthesis. T and B lymphocytes are particularly dependent on this de novo pathway for their proliferation, making them highly susceptible to the effects of MPA.[3][5][6] Other cell types can utilize a salvage pathway for purine synthesis, rendering MMF's cytostatic effects relatively specific to lymphocytes.[3]
The downstream effects of IMPDH inhibition by MPA include:
-
Inhibition of T and B Cell Proliferation: By depleting the intracellular pool of guanosine nucleotides, MPA effectively halts the proliferation of activated T and B lymphocytes.[1][2][7]
-
Induction of Apoptosis in Activated T Cells: MPA has been shown to induce apoptosis, or programmed cell death, in activated T lymphocytes, further contributing to its immunosuppressive activity.[5][8][9]
-
Suppression of Antibody Production: By inhibiting B cell proliferation and differentiation into antibody-producing plasma cells, MMF curtails humoral immune responses.[1][6][10]
-
Inhibition of Adhesion Molecule Expression: MPA can interfere with the glycosylation of adhesion molecules, thereby reducing the recruitment of lymphocytes and other immune cells to sites of inflammation.[1][4]
Comparative Analysis of Immunosuppressive Effects
To objectively evaluate the immunosuppressive potency of MMF, its effects on primary human T and B cells were compared with those of other commonly used immunosuppressants, Azathioprine (AZA) and Cyclophosphamide (CYC). The following table summarizes the key findings from in vitro studies.
| Parameter | This compound (MMF) | Azathioprine (AZA) | Cyclophosphamide (CYC) |
| T Cell Proliferation | Strong inhibition | Moderate inhibition | Moderate to strong inhibition |
| B Cell Proliferation | Strong inhibition | Moderate inhibition | Strong inhibition |
| Plasmablast/Plasma Cell Count | Significant reduction[11] | Less pronounced reduction | Less pronounced reduction |
| Apoptosis of Activated T Cells | Increased[8][9] | Variable | Induces apoptosis |
| IgG Production | Significantly suppressed[12] | Moderate suppression | Strong suppression |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
T and B Cell Proliferation Assay
This assay measures the extent to which a compound inhibits the proliferation of stimulated lymphocytes.
1. Cell Isolation and Culture:
- Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation.
- Isolate T cells and B cells from PBMCs using magnetic-activated cell sorting (MACS) with CD3 and CD19 microbeads, respectively.
- Culture the isolated T and B cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin-streptomycin, and appropriate stimulants (e.g., anti-CD3/CD28 antibodies for T cells, CpG oligodeoxynucleotides for B cells).
2. Compound Treatment:
- Plate the cells in 96-well plates and treat with a range of concentrations of MMF, AZA, or CYC. Include a vehicle control (e.g., DMSO).
3. Proliferation Measurement (CFSE Staining):
- Label the cells with Carboxyfluorescein succinimidyl ester (CFSE) prior to stimulation and treatment.
- After a 3-5 day incubation period, harvest the cells and analyze CFSE fluorescence by flow cytometry. Proliferating cells will exhibit a stepwise reduction in CFSE intensity.
4. Data Analysis:
- Calculate the percentage of proliferating cells for each treatment condition. Determine the IC50 value (the concentration of the compound that inhibits proliferation by 50%) for each drug.
Apoptosis Assay
This assay quantifies the induction of apoptosis in activated T cells following drug treatment.
1. T Cell Activation and Treatment:
- Activate isolated primary human T cells with anti-CD3/CD28 antibodies for 24-48 hours.
- Treat the activated T cells with various concentrations of MMF, AZA, or CYC for an additional 24-48 hours.
2. Apoptosis Staining:
- Harvest the cells and stain with Annexin V and a viability dye (e.g., Propidium Iodide or 7-AAD) according to the manufacturer's protocol.
3. Flow Cytometry Analysis:
- Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and viability dye negative, while late apoptotic/necrotic cells will be positive for both markers.
4. Data Analysis:
- Quantify the percentage of apoptotic cells in each treatment group and compare to the vehicle control.
Visualizing the Molecular Pathway and Experimental Workflow
To further elucidate the mechanisms and experimental designs, the following diagrams are provided.
Caption: Mechanism of action of this compound (MMF).
Caption: Experimental workflow for the cell proliferation assay.
Conclusion
This compound is a potent immunosuppressive agent that effectively inhibits the proliferation of primary human T and B lymphocytes. Its targeted mechanism of action on the de novo purine synthesis pathway provides a selective advantage in suppressing adaptive immune responses. The experimental data and protocols presented in this guide offer a framework for the validation and comparative analysis of MMF's immunosuppressive effects, aiding researchers and drug development professionals in their evaluation of this important therapeutic agent.
References
- 1. Mechanisms of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Mechanisms of action of this compound | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Purine metabolism and immunosuppressive effects of this compound (MMF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: an update on its mechanism of action and effect on lymphoid tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound: effects on cellular immune subsets, infectious complications, and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Positive effect on T-cell regulatory apoptosis by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Differential effects of cyclophosphamide and this compound on cellular and serological parameters in patients with systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. B-cell dysfunction and depletion using this compound in a pediatric combined liver and kidney graft recipient - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Species Metabolism of Mycophenolate Mofetil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolism of Mycophenolate Mofetil (MMF) across various species, with a focus on humans, monkeys, rats, and mice. This information is critical for the preclinical evaluation and clinical development of MMF, an essential immunosuppressive agent.
This compound is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, mycophenolic acid (MPA).[1][2][3][4] MPA is a potent, selective, noncompetitive, and reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for the de novo synthesis of guanosine nucleotides.[2][4] This inhibition ultimately suppresses the proliferation of T and B lymphocytes, which are highly dependent on this pathway.[2][4] The metabolic journey of MMF to MPA and its subsequent metabolites exhibits notable differences across species, influencing the pharmacokinetic and pharmacodynamic profiles of the drug.
Metabolic Pathways of this compound
The primary metabolic pathway of MMF involves its conversion to MPA, which is then predominantly metabolized through glucuronidation. The two main metabolites are the pharmacologically inactive 7-O-phenolic glucuronide of MPA (MPAG) and a pharmacologically active acyl-glucuronide (AcMPAG).[1][5][6] The liver, gastrointestinal tract, and kidneys are the primary sites of MPA metabolism.[5] A secondary peak in the plasma concentration-time profile of MPA is often observed 6-12 hours after dosing, which is attributed to the enterohepatic recirculation of MPA following the deconjugation of MPAG by gut bacteria.[1][5]
Below is a diagram illustrating the key metabolic steps of this compound.
References
- 1. pmr.lf1.cuni.cz [pmr.lf1.cuni.cz]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Clinical pharmacokinetics and pharmacodynamics of mycophenolate in solid organ transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of mycophenolic acid after this compound administration in liver transplant patients treated with tacrolimus - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head study of Mycophenolate Mofetil versus Sirolimus in a transplant model
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of two widely used immunosuppressive agents, Mycophenolate Mofetil (MMF) and Sirolimus, in the context of solid organ transplantation. We delve into their mechanisms of action, present supporting experimental data from a preclinical transplant model, and offer detailed experimental protocols for researchers.
At a Glance: MMF vs. Sirolimus
| Feature | This compound (MMF) | Sirolimus |
| Primary Mechanism | Inhibition of inosine monophosphate dehydrogenase (IMPDH), leading to suppression of de novo purine synthesis. | Inhibition of mammalian target of rapamycin (mTOR), a key kinase in cell cycle progression. |
| Cellular Target | Proliferating T and B lymphocytes. | Various cell types, including T cells and dendritic cells. |
| Therapeutic Effect | Potent anti-proliferative effects on lymphocytes. | Inhibition of cytokine-driven T-cell proliferation. |
Mechanism of Action
This compound is a prodrug that is rapidly hydrolyzed to its active form, mycophenolic acid (MPA).[1] MPA is a potent, reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH), a crucial enzyme in the de novo pathway of guanine nucleotide synthesis.[2][3] By blocking this pathway, MMF selectively inhibits the proliferation of T and B lymphocytes, which are highly dependent on de novo purine synthesis.[1][3]
Sirolimus, a macrolide antibiotic, exerts its immunosuppressive effects by inhibiting the mammalian target of rapamycin (mTOR), a serine-threonine kinase that plays a central role in regulating cell growth, proliferation, and survival.[4] Sirolimus forms a complex with the immunophilin FK-binding protein 12 (FKBP12), which then binds to and inhibits mTORC1, one of the two distinct mTOR complexes.[5] This inhibition blocks the signal transduction pathways downstream of cytokine receptors, particularly the interleukin-2 (IL-2) receptor, thereby preventing T-cell proliferation and differentiation.[4][5]
Signaling Pathway Diagrams
Caption: this compound's mechanism of action.
Caption: Sirolimus's mechanism of action.
Performance in a Preclinical Transplant Model
A head-to-head comparison in a rat cardiac allograft model provides valuable insights into the monotherapeutic efficacy of MMF and Sirolimus in preventing acute rejection.
Quantitative Data Summary
Table 1: Allograft Survival in a Rat Cardiac Transplant Model
| Treatment Group | Dose (mg/kg/day) | Mean Survival Time (days ± SD) |
| Control (Untreated) | - | 6.5 ± 0.6 |
| This compound | 10 | 12.5 ± 2.6 |
| 20 | 19.3 ± 9.0 | |
| Sirolimus | 0.2 | 19.2 ± 2.0 |
| 0.4 | 30.0 ± 7.3 | |
| 0.8 | 50.8 ± 12.5 | |
| 1.8 | 51.2 ± 2.6 |
Data from a study on Brown Norway to Lewis rat heart transplants.[2]
Experimental Protocols
A murine skin transplantation model is a standard and stringent method to evaluate the efficacy of immunosuppressive agents.
Murine Skin Transplantation Protocol
1. Donor Skin Harvest:
-
Euthanize the donor mouse (e.g., C57BL/6) in accordance with institutional guidelines.
-
Wet the hair on the donor's back with 70% ethanol.
-
Excise a section of full-thickness dorsal skin and place it in sterile, ice-cold phosphate-buffered saline (PBS).
-
Under a dissecting microscope, remove any adipose and connective tissue from the dermal side of the skin graft.
-
Cut the skin into uniform grafts of approximately 1 cm x 1 cm.
2. Recipient Preparation and Grafting:
-
Anesthetize the recipient mouse (e.g., BALB/c) using an approved anesthetic protocol.
-
Shave a graft bed on the dorsal thorax of the recipient mouse.
-
Prepare a graft bed by excising a section of skin slightly smaller than the donor graft.
-
Place the donor skin graft onto the prepared bed.
-
Suture the graft in place with 6-0 or 7-0 sutures.
3. Post-Operative Care and Monitoring:
-
Apply a protective bandage over the graft site.
-
Administer analgesics as required.
-
House the mice individually to prevent fighting and bandage removal.
-
Remove the bandage after 7 days and monitor the graft daily for signs of rejection (e.g., inflammation, necrosis, eschar formation).
-
Document graft survival, with rejection typically defined as the loss of more than 80% of the graft tissue.
Experimental Workflow Diagram
Caption: Workflow for a comparative skin transplant study.
Logical Relationship: Head-to-Head Comparison
The comparison between this compound and Sirolimus is centered on their ability to prevent allograft rejection, which is achieved through distinct molecular mechanisms.
Caption: Logical flow of the comparative study.
Conclusion
Both this compound and Sirolimus are effective immunosuppressive agents that operate through distinct and well-characterized signaling pathways. The preclinical data from the rat cardiac transplant model suggests a dose-dependent effect on allograft survival for both drugs, with Sirolimus demonstrating prolonged graft survival at the tested dosages. The choice between these agents in a clinical or research setting will depend on the specific transplant type, the desired level of immunosuppression, and the management of their respective side-effect profiles. The provided experimental protocol for a murine skin transplant model offers a robust framework for further head-to-head investigations into the efficacy and underlying immunological mechanisms of these and other immunosuppressive drugs.
References
- 1. This compound vs. sirolimus in kidney transplant recipients receiving tacrolimus-based immunosuppressive regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergistic effects of this compound and sirolimus in prevention of acute heart, pancreas, and kidney allograft rejection and in reversal of ongoing heart allograft rejection in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of Sirolimus and this compound? [medscape.com]
- 4. oatext.com [oatext.com]
- 5. De novo low-dose sirolimus versus this compound in combination with extended-release tacrolimus in kidney transplant recipients: a multicentre, open-label, randomized, controlled, non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Effects of Mycophenolate Mofetil with Other Immunosuppressive Drugs: A Comparative Guide
Mycophenolate Mofetil (MMF), an ester prodrug of mycophenolic acid (MPA), is a cornerstone of immunosuppressive regimens for the prevention of allograft rejection and the treatment of autoimmune diseases. Its primary mechanism of action is the potent, reversible, and non-competitive inhibition of inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for the de novo synthesis of guanosine nucleotides. This selectively targets the proliferation of T and B lymphocytes, which are highly dependent on this pathway. The synergistic effects of MMF with other immunosuppressive agents, such as calcineurin inhibitors (tacrolimus and cyclosporine), mTOR inhibitors (sirolimus), and corticosteroids, allow for multi-pronged attacks on the immune response, often leading to enhanced efficacy and the potential for dose reduction and mitigation of side effects.
This guide provides a comparative analysis of the synergistic effects of MMF with other commonly used immunosuppressive drugs, supported by experimental data from clinical and preclinical studies.
This compound in Combination with Calcineurin Inhibitors (CNIs)
Calcineurin inhibitors, such as tacrolimus and cyclosporine, exert their immunosuppressive effects by inhibiting calcineurin, a phosphatase that activates the nuclear factor of activated T cells (NFAT). This ultimately blocks the transcription of interleukin-2 (IL-2) and other pro-inflammatory cytokines essential for T-cell activation and proliferation. The combination of MMF with a CNI targets two distinct and critical pathways in T-cell activation, leading to a potent synergistic effect.
MMF and Tacrolimus
The combination of MMF and tacrolimus is a widely used maintenance immunosuppressive regimen in solid organ transplantation.[1] Studies have shown that this combination can significantly reduce the incidence of acute rejection compared to tacrolimus monotherapy.[2] Furthermore, the addition of MMF may allow for lower doses of tacrolimus, thereby reducing the risk of calcineurin inhibitor-associated nephrotoxicity.[2]
Clinical Efficacy and Safety Data:
| Study/Trial | Patient Population | Treatment Arms | Acute Rejection Rate | Graft Survival | Key Adverse Events |
| Prospective Randomized Trial (208 adult renal transplant recipients) | Kidney Transplant | Tacrolimus/Prednisone vs. Tacrolimus/Prednisone/MMF | 44% vs. 27% (P=0.014) | Not significantly different | Increased incidence of CMV in the triple-therapy group (not statistically significant) |
| Phase I/II Cardiac Transplant Study (45 patients) | Heart Transplant | Tacrolimus/Steroids/MMF (Phase I: fixed MMF dose; Phase II: MPA-guided MMF dose) | Phase I: 66.7%; Phase II: 10.0% | Phase I: 100%; Phase II: 96.7% | Aspergillosis (1 patient death in Phase II) |
Experimental Protocol: In Vivo Cardiac Allograft Model
A common preclinical model to assess the efficacy of immunosuppressive drugs is the heterotopic heart transplantation model in rats.
-
Animal Model: Male Lewis rats as recipients and male Brown Norway rats as donors.
-
Surgical Procedure: The donor heart is transplanted into the recipient's abdomen, with anastomosis of the donor aorta to the recipient's abdominal aorta and the donor pulmonary artery to the recipient's inferior vena cava.
-
Drug Administration: MMF (e.g., 20 mg/kg/day, oral gavage) and Tacrolimus (e.g., 0.5 mg/kg/day, intramuscular injection) are administered daily starting from the day of transplantation.
-
Assessment: Graft survival is monitored by daily palpation of the cardiac graft. Rejection is confirmed by the cessation of a palpable heartbeat and subsequent histological analysis of the explanted graft for signs of cellular infiltration and tissue damage.
Signaling Pathway
MMF and Cyclosporine
Cyclosporine, like tacrolimus, is a calcineurin inhibitor, though they bind to different intracellular proteins (cyclophilin for cyclosporine and FKBP12 for tacrolimus). The combination of MMF and cyclosporine has been a long-standing regimen in transplantation, demonstrating a reduction in acute rejection episodes compared to older regimens.[3] However, cyclosporine has a narrower therapeutic index and a more pronounced nephrotoxic and hypertensive profile compared to tacrolimus.
Clinical Efficacy and Safety Data:
| Study/Trial | Patient Population | Treatment Arms | Acute GVHD (Grade 2-4) | Chronic GVHD | Key Adverse Events |
| Retrospective Myeloablative HCT Study (241 patients) | Hematopoietic Cell Transplant | Cyclosporine/MMF vs. Cyclosporine/Methotrexate | 37% vs. 39% | 46% vs. 56% | MMF group had faster neutrophil and platelet recovery, less severe mucositis, and shorter hospital stays. MMF+CSA was associated with an increased risk of severe grade 3-4 acute GVHD in multivariable analysis. |
Experimental Protocol: In Vitro Mixed Lymphocyte Reaction (MLR)
The MLR is a standard in vitro assay to assess the cell-mediated immune response and the efficacy of immunosuppressive drugs.[4][5][6][7][8]
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from two different healthy donors using Ficoll-Paque density gradient centrifugation.
-
One-Way MLR Setup: PBMCs from one donor (stimulator cells) are irradiated or treated with mitomycin C to prevent their proliferation. The other donor's PBMCs serve as responder cells.
-
Co-culture: Responder cells are co-cultured with stimulator cells in a 96-well plate.
-
Drug Treatment: Different concentrations of MMF, Cyclosporine, and their combination are added to the co-cultures.
-
Proliferation Assay: After a 5-day incubation, T-cell proliferation is measured by the incorporation of a radioactive tracer (e.g., ³H-thymidine) or a fluorescent dye (e.g., CFSE).
-
Cytokine Analysis: Supernatants can be collected to measure the levels of cytokines like IL-2 and IFN-γ using ELISA or multiplex bead arrays.
This compound in Combination with mTOR Inhibitors
Mammalian target of rapamycin (mTOR) inhibitors, such as sirolimus, act at a later stage in T-cell activation than CNIs. They block the signal transduction pathway initiated by IL-2 binding to its receptor, thereby inhibiting T-cell proliferation and differentiation. Combining MMF with an mTOR inhibitor provides a CNI-free regimen, which is an attractive option for patients at risk of CNI-induced nephrotoxicity.
MMF and Sirolimus
The combination of MMF and sirolimus offers a non-nephrotoxic immunosuppressive regimen.[9] However, early clinical experience with this combination without induction therapy resulted in higher rates of acute rejection.[9] The addition of induction therapy with lymphocyte-depleting agents has improved the efficacy of this regimen.[9] This combination has also been associated with a higher incidence of certain side effects, such as impaired wound healing and hematological complications.[9]
Clinical Efficacy and Safety Data:
| Study/Trial | Patient Population | Treatment Arms | Biopsy-Proven Acute Rejection (at 1 year) | Graft Loss (at 1 year) | Key Adverse Events |
| Meta-analysis of Kidney Transplant Recipients | Kidney Transplant | mTOR inhibitor + CNI vs. MPA + CNI | No significant difference | Increased risk in mTOR-I group (RR=1.20) | mTOR-I group had lower CMV infection risk but higher risk of new-onset diabetes and dyslipidemia. |
Signaling Pathway
This compound in Combination with Corticosteroids
Corticosteroids are potent anti-inflammatory and immunosuppressive agents with a broad mechanism of action. They bind to intracellular glucocorticoid receptors, and the activated complex translocates to the nucleus to regulate the transcription of a wide range of genes. They upregulate the expression of anti-inflammatory proteins and downregulate the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. The combination of MMF with corticosteroids is a mainstay in the management of autoimmune diseases, particularly lupus nephritis, and is also a component of most immunosuppressive regimens in organ transplantation.
Clinical Efficacy and Safety Data:
| Study/Trial | Patient Population | Treatment Arms | Remission Rate | Key Adverse Events |
| Study in Takayasu Arteritis (10 patients) | Takayasu Arteritis | MMF + Prednisone | Clinical activity disappeared in 9/10 patients. Significant reduction in prednisone dose. | One patient withdrew due to headache. |
| Study in Immune Checkpoint Inhibitor-Induced Colitis (11 patients) | Metastatic Melanoma | MMF + High-dose Corticosteroids | 7/11 patients did not have a colitis flare during corticosteroid wean. | Colitis flare in 4/11 patients, which responded to infliximab. |
Experimental Workflow: Murine Model of Acute Lung Injury
-
Animal Model: Male Swiss mice.
-
Induction of Injury: Acute lung injury is induced by intrapleural injection of lipopolysaccharide (LPS).
-
Drug Treatment: MMF (e.g., 30 mg/kg, intraperitoneally) and/or Dexamethasone (a corticosteroid, e.g., 1 mg/kg, subcutaneously) are administered prior to LPS injection.
-
Assessment:
-
Leukocyte Migration: Bronchoalveolar lavage (BAL) is performed to collect fluid, and total and differential cell counts are determined.
-
Exudation: The amount of protein in the BAL fluid is measured.
-
Inflammatory Markers: Levels of myeloperoxidase (MPO), adenosine deaminase (ADA), nitric oxide, TNF-α, and IL-1β are measured in the lung tissue or BAL fluid.
-
Gene Expression: mRNA expression of pro-inflammatory cytokines in lung tissue is quantified by RT-PCR.
-
Signaling Pathway
Conclusion
The combination of this compound with other immunosuppressive drugs offers significant advantages in clinical practice. The synergistic or additive effects of these combinations allow for more effective control of the immune response, leading to improved outcomes in organ transplantation and autoimmune diseases. By targeting multiple, distinct pathways in the immune cascade, these combination therapies can reduce the incidence of rejection and disease flares. Furthermore, the potential for dose reduction of individual agents can help to minimize their associated toxicities, thereby improving the overall safety profile of immunosuppressive regimens. The choice of a specific combination therapy should be tailored to the individual patient, considering the clinical context, potential side effects, and the desired level of immunosuppression. Further research into the intricate molecular interactions of these drug combinations will continue to refine and optimize therapeutic strategies for patients requiring long-term immunosuppression.
References
- 1. Combination therapy with tacrolimus and this compound following cardiac transplantation: importance of mycophenolic acid therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of tacrolimus combination therapy with this compound in the prevention of organ rejection in kidney transplant patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclosporine in combination with this compound versus methotrexate for graft versus host disease prevention in myeloablative HLA-identical sibling donor allogeneic hematopoietic cell transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. marinbio.com [marinbio.com]
- 5. sartorius.com [sartorius.com]
- 6. marinbio.com [marinbio.com]
- 7. Alloresponses of Mixed Lymphocyte Hepatocyte Culture to Immunosuppressive Drugs as an In-Vitro Model of Hepatocyte Transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. This compound and sirolimus combination in renal transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking New Immunosuppressive Compounds Against Mycophenolate Mofetil: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Mycophenolate Mofetil (MMF) has long been a cornerstone of immunosuppressive regimens, particularly in solid organ transplantation and autoimmune diseases. Its mechanism, centered on the inhibition of inosine-5'-monophosphate dehydrogenase (IMPDH), effectively curtails the proliferation of T and B lymphocytes.[1][2][3][4] However, the quest for immunosuppressants with improved efficacy, better safety profiles, and alternative mechanisms of action is a continuous endeavor in transplant medicine and immunology.[5][6][7] This guide provides a comprehensive comparison of emerging immunosuppressive compounds benchmarked against MMF, supported by available experimental data and detailed protocols for key assays.
This compound (MMF): The Benchmark
MMF is a prodrug of mycophenolic acid (MPA), a potent, reversible inhibitor of IMPDH.[1][2] This enzyme is crucial for the de novo synthesis of guanosine nucleotides, a pathway upon which lymphocytes are highly dependent for their proliferation.[2][3][4] By depleting the guanosine nucleotide pool, MPA selectively inhibits lymphocyte proliferation, thereby suppressing cell-mediated and humoral immune responses.[1][3]
Novel Immunosuppressive Compounds: A Comparative Analysis
Several new agents with diverse mechanisms of action are being developed and tested as alternatives or adjuncts to MMF. This section provides a comparative overview of some of the most promising compounds.
Sphingosine-1-Phosphate (S1P) Receptor Modulators: FTY720 (Fingolimod)
FTY720 is a sphingosine-1-phosphate receptor modulator that acts by sequestering lymphocytes in the lymph nodes, preventing their migration to sites of inflammation and allografts.[8] This distinct mechanism of action offers a potential advantage over direct antiproliferative agents.
Quantitative Data Summary: FTY720 vs. MMF in de novo Renal Transplantation
| Endpoint (at 6 months) | FTY720 (2.5 mg) + Full-Dose Cyclosporine | MMF + Full-Dose Cyclosporine |
| Treated Biopsy-Proven Acute Rejection (BPAR) | 24.1% | 29.2% |
| Composite Endpoint (BPAR, graft loss, death, or premature study discontinuation) | 29.2% | 39.4% |
| Creatinine Clearance | 51.7 ml/min | 62.5 ml/min |
Data from a Phase IIb, double-blind, randomized study.[2] A one-year Phase III study showed that FTY720 2.5 mg with full-dose cyclosporine was non-inferior to MMF with full-dose cyclosporine in terms of the primary efficacy endpoint (a composite of first treated BPAR, graft loss, death, or premature study discontinuation).[9] However, FTY720 was associated with a lower creatinine clearance.[9]
Dihydroorotate Dehydrogenase (DHODH) Inhibitors: FK778
FK778 is an inhibitor of dihydroorotate dehydrogenase, a key enzyme in the de novo pyrimidine synthesis pathway. Similar to MMF's effect on purine synthesis, FK778 targets lymphocyte proliferation by limiting pyrimidine availability.
Preclinical Data Summary: FK778 vs. MMF in a Rat Cardiac Transplantation Model
| Treatment Group | Mean Graft Survival Time (days) |
| Control (untreated) | 6.2 +/- 0.4 |
| Low-Dose FK778 (5 mg/kg/day) | 6.7 +/- 0.8 |
| Low-Dose MMF (10 mg/kg/day) | 8.7 +/- 1.4 |
| High-Dose FK778 (20 mg/kg/day) | 17.0 +/- 2.8 |
| High-Dose MMF (40 mg/kg/day) | 20.7 +/- 3.8 |
| Low-Dose FK778 + Low-Dose MMF | 12.3 +/- 2.9 (Synergistic) |
| High-Dose FK778 + High-Dose MMF | 24.0 +/- 1.4 (Antagonistic) |
Data from a preclinical study in a Brown Norway-Lewis rat heterotopic heart transplantation model.[10] A Phase II study in renal transplantation compared different concentration-controlled ranges of FK778 with MMF, both in combination with tacrolimus and corticosteroids.[11]
Janus Kinase (JAK) Inhibitors: Tofacitinib (CP-690,550)
Tofacitinib is an inhibitor of Janus kinases, primarily JAK1 and JAK3, which are critical for signaling downstream of several cytokine receptors involved in immune cell activation and function.
Clinical Data Summary: Tofacitinib vs. Methotrexate (MTX) in MTX-Naïve Rheumatoid Arthritis Patients
| Endpoint (at 6 months) | Tofacitinib (5 mg BID) | Methotrexate |
| ACR70 Response Rate | Statistically Superior to MTX | - |
| Mean Change from Baseline in mTSS | Statistically Superior to MTX | - |
Data from a study in methotrexate-naïve patients with rheumatoid arthritis.[12] While direct comparative data with MMF in transplantation is limited, real-world data in rheumatoid arthritis suggests that tofacitinib monotherapy can be effective.[13][14]
Protein Kinase C (PKC) Inhibitors: Sotrastaurin (AEB-071)
Sotrastaurin is a selective inhibitor of protein kinase C (PKC) isoforms, which play a crucial role in T-cell activation signaling pathways.[15][16]
Clinical Trial Design: Sotrastaurin vs. MMF in de novo Liver Transplantation
A Phase II multicenter, randomized study was designed to compare the efficacy of sotrastaurin-based regimens against a control group of tacrolimus + MMF in preventing the composite endpoint of treated biopsy-proven acute rejection, graft loss, or death.[4] Preclinical studies in a rat cardiac allograft model showed that sotrastaurin prolonged graft survival.[17]
Costimulation Blockers: Belatacept
Belatacept is a fusion protein that selectively blocks the CD28-mediated costimulatory signal required for T-cell activation. This offers a different immunomodulatory approach compared to the antiproliferative mechanism of MMF.
Clinical Data Summary: Belatacept vs. Cyclosporine in Kidney Transplantation
Long-term follow-up from the BENEFIT trial showed a significant reduction in the risk of death or graft loss in the belatacept group compared to the cyclosporine group.[18] While this trial did not directly compare against an MMF-based regimen as the primary comparator, it's noteworthy that cyclosporine can reduce the exposure to mycophenolic acid.[19] A comparative analysis of belatacept and mycophenolate monotherapy-based regimens in HLA identical living donor kidney transplantation suggested favorable outcomes with belatacept.[20]
Anti-CD40 Monoclonal Antibodies: ASKP1240
ASKP1240 is a fully human anti-CD40 monoclonal antibody that blocks the CD40-CD154 costimulatory pathway, which is essential for T-cell-dependent B-cell activation and humoral immunity.
Preclinical Data Summary: ASKP1240 in Combination with MMF in Cynomolgus Monkey Renal Allograft Model
A study in cynomolgus monkeys demonstrated that a low dose of ASKP1240 (2 mg/kg) in combination with this compound (15 mg/kg) significantly prolonged renal allograft survival time compared to monotherapy groups.[21]
Experimental Protocols
Detailed methodologies are crucial for the objective comparison of immunosuppressive compounds. Below are protocols for key in vitro and in vivo assays.
In Vitro Assay: Lymphocyte Proliferation Assay
This assay measures the ability of a compound to inhibit the proliferation of lymphocytes in response to a stimulus.
Protocol:
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.[1]
-
Cell Culture: Plate the isolated PBMCs in a 96-well plate at a concentration of 1 x 10^5 cells/well in RPMI 1640 medium supplemented with 10% fetal bovine serum.[22]
-
Compound Addition: Add serial dilutions of the test compounds (and MMF as a positive control) to the wells. Include a vehicle control.
-
Stimulation: Stimulate the cells with a mitogen such as phytohemagglutinin (PHA) or in a mixed lymphocyte reaction (MLR).[22][23]
-
Incubation: Incubate the plates for 3-5 days at 37°C in a humidified 5% CO2 incubator.
-
Proliferation Measurement:
-
[3H]-Thymidine Incorporation: Add [3H]-thymidine to each well for the final 18 hours of incubation. Harvest the cells and measure the incorporated radioactivity using a scintillation counter.[23]
-
Dye-Based Proliferation Assays: Alternatively, use a fluorescent dye such as CFSE, which is diluted with each cell division and can be measured by flow cytometry.[24]
-
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) for each compound. The percentage of inhibition is calculated as: (1 - (cpm with drug / cpm without drug)) x 100.[22]
In Vitro Assay: IMPDH Activity Assay
This assay is specific for compounds targeting the same enzyme as MMF.
Protocol:
-
Enzyme Source: Use recombinant human IMPDH2 enzyme or cell lysates containing IMPDH.[5][6]
-
Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, KCl, EDTA, and the substrate inosine-5'-monophosphate (IMP) and the cofactor NAD+.[6]
-
Compound Addition: Add various concentrations of the test compound and MPA (the active metabolite of MMF) as a positive control.
-
Reaction Initiation and Measurement: Initiate the reaction by adding the enzyme. Monitor the production of NADH at 340 nm using a spectrophotometer in kinetic mode.[6][25]
-
Data Analysis: Determine the IC50 value for each compound by plotting the percentage of enzyme inhibition against the compound concentration.
In Vivo Model: Rodent Model of Allograft Rejection
Animal models are essential for evaluating the in vivo efficacy of new immunosuppressants.
Protocol:
-
Animal Model: Use a well-established model of organ transplantation, such as a heterotopic heart or kidney transplant model in rats or mice (e.g., Brown Norway to Lewis rat).[10]
-
Drug Administration: Administer the test compound and MMF (as a comparator) to the recipient animals daily, starting from the day of transplantation, via an appropriate route (e.g., oral gavage).
-
Monitoring: Monitor the allograft function daily. For heart transplants, this can be done by palpation of the heartbeat. For kidney transplants, monitor serum creatinine levels.
-
Endpoint: The primary endpoint is the time to graft rejection, defined as the cessation of function (e.g., cessation of heartbeat or a significant rise in creatinine).
-
Histological Analysis: Upon rejection or at the end of the study, harvest the allograft for histological analysis to assess the severity of rejection (e.g., infiltration of immune cells, tissue damage).
-
Data Analysis: Compare the mean graft survival times between the different treatment groups using survival analysis methods (e.g., Kaplan-Meier curves and log-rank test).
Visualizations
Signaling Pathways
Caption: Mechanism of action of this compound (MMF).
Caption: Mechanism of action of FTY720 (Fingolimod).
Experimental Workflow
Caption: General workflow for benchmarking new immunosuppressants.
Conclusion
The landscape of immunosuppressive therapy is evolving, with several novel compounds demonstrating promise in preclinical and clinical studies. While this compound remains a critical component of many immunosuppressive regimens, agents with alternative mechanisms of action, such as S1P receptor modulators, DHODH inhibitors, JAK inhibitors, PKC inhibitors, costimulation blockers, and anti-CD40 antibodies, offer the potential for improved outcomes and personalized therapeutic strategies. This guide provides a framework for the comparative evaluation of these emerging therapies, emphasizing the importance of standardized experimental protocols and robust data analysis in the identification of the next generation of immunosuppressants. Further head-to-head clinical trials will be essential to definitively establish the role of these new compounds in clinical practice.
References
- 1. Leukocyte Proliferation Assay (Immunostimulation and Immunosuppression) - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. FTY720 versus this compound in de novo renal transplantation: six-month results of a double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bmrservice.com [bmrservice.com]
- 4. novctrd.com [novctrd.com]
- 5. bmrservice.com [bmrservice.com]
- 6. Active Human IMPDH Type 2 Enzyme [novocib.com]
- 7. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 8. FTY720, a novel immunomodulator: efficacy and safety results from the first phase 2A study in de novo renal transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Randomized controlled trial of FTY720 versus MMF in de novo renal transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Immunosuppression with FK778 and this compound in a rat cardiac transplantation model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A multicenter, randomized, double-blind study comparing different FK778 doses (manitimus) with tacrolimus and steroids vs. MMF with tacrolimus and steroids in renal transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Radiographic, Clinical and Functional Comparison of Tofacitinib Monotherapy Versus Methotrexate in Methotrexate-Naïve Patients with Rheumatoid Arthritis - ACR Meeting Abstracts [acrabstracts.org]
- 13. Real-World Comparative Effectiveness of Tofacitinib and Tumor Necrosis Factor Inhibitors as Monotherapy and Combination Therapy for Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tofacitinib Monotherapy in Rheumatoid Arthritis: Clinical Trials and Real-World Data Contextualization of Patients, Efficacy, and Treatment Retention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 17. frontierspartnerships.org [frontierspartnerships.org]
- 18. Landmark Trials of Belatacept in Kidney Transplantation - Renal Fellow Network [renalfellow.org]
- 19. lirias.kuleuven.be [lirias.kuleuven.be]
- 20. Comparative Analysis of Belatacept and Mycophenolate Monotherapy-Based Regimens for HLA Identical Living Donor Kidney Transplantation - ATC Abstracts [atcmeetingabstracts.com]
- 21. Effects of ASKP1240 combined with tacrolimus or this compound on renal allograft survival in Cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Comparative In Vitro Studies on the Immunosuppressive Activities of Mycophenolic Acid, Bredinin, FK 506, Cyclosporine, and Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 23. hanc.info [hanc.info]
- 24. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Enzyme Activity Measurement of IMP Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
Reproducibility of Mycophenolate Mofetil's Effects: A Comparative Guide for Researchers
Mycophenolate Mofetil (MMF), the prodrug of mycophenolic acid (MPA), is a widely utilized immunosuppressive agent in clinical practice, particularly in the prevention of allograft rejection and the treatment of autoimmune diseases.[1][2] Its efficacy hinges on the selective inhibition of inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for the de novo synthesis of guanosine nucleotides.[3][4] This targeted action preferentially depletes guanosine nucleotides in T and B lymphocytes, curbing their proliferation and thereby suppressing cell-mediated immune responses and antibody formation.[2][4] While the fundamental mechanism of MMF is well-established, the reproducibility of its therapeutic effects across different research laboratories and clinical settings can be influenced by a variety of factors, including patient populations, treatment protocols, and co-administered medications. This guide provides a comparative overview of MMF's performance against other immunosuppressants, supported by experimental data, to aid researchers, scientists, and drug development professionals in their work.
Comparison with Alternative Immunosuppressants
MMF is frequently compared with other immunosuppressive drugs such as tacrolimus and azathioprine. Clinical trials and meta-analyses offer insights into its relative efficacy and safety, although outcomes can vary between studies, highlighting the importance of standardized protocols for reproducible results.
MMF vs. Tacrolimus
Tacrolimus, a calcineurin inhibitor, is another potent immunosuppressant. Comparative studies in the context of lupus nephritis (LN) have shown that MMF and tacrolimus have comparable efficacy as induction therapy.
Table 1: Comparison of this compound (MMF) and Tacrolimus (TAC) for Induction Therapy in Lupus Nephritis
| Outcome | MMF | Tacrolimus | p-value | Reference |
| Complete Renal Response Rate | 59% | 62% | 0.71 | [5] |
| Partial Remission Rate | Not specified | Not specified | - | [5] |
| Proteinuric Renal Flares | 34% | 53% | 0.49 | [5] |
| Nephritic Renal Flares | 37% | 30% | 0.49 | [5] |
| Composite outcome (↓eGFR ≥30%, CKD stage 4/5, or death) at 10 years | 33% | 33% | 0.90 | [5] |
| Herpes Zoster Infection | Higher incidence | Lower incidence (OR 0.137) | 0.005 | [6] |
| Serum Creatinine Elevation | Lower incidence | Higher incidence (OR 8.148) | 0.021 | [6] |
A meta-analysis of eight studies involving 408 individuals found similar complete and partial remission rates between tacrolimus and MMF for LN induction therapy.[6] However, the incidence of herpes zoster infection was significantly lower in the tacrolimus group, while elevated serum creatinine was more common.[6] These findings suggest that while the overall efficacy may be similar, the side-effect profiles differ, which can influence drug choice and reproducibility of outcomes in different patient cohorts.
MMF vs. Azathioprine
Azathioprine (AZA) is a purine analog that has been a mainstay in immunosuppressive therapy. In the maintenance therapy of lupus nephritis, MMF and AZA have demonstrated similar efficacy.
Table 2: Comparison of this compound (MMF) and Azathioprine (AZA) for Maintenance Therapy in Lupus Nephritis
| Outcome | MMF | Azathioprine | p-value | Reference |
| Total Remission Rate | 82% | 87% | Not significant | [7] |
| Complete Remission Rate | 58% | 60% | Not significant | [7] |
| Partial Remission Rate | 22% | 27% | Not significant | [7] |
| Leukopenia | Lower incidence (RR 0.12) | Higher incidence | 0.0004 | [8] |
| Amenorrhea | Lower incidence (RR 0.17) | Higher incidence | 0.02 | [8] |
A meta-analysis of four randomized controlled trials with 328 patients concluded that MMF and AZA have a similar prognosis for maintenance therapy in lupus nephritis in terms of preventing relapse, end-stage renal failure, and death.[8] However, MMF appeared to be safer, with a lower incidence of leukopenia and amenorrhea.[8] Another study also found no significant difference in the rates of doubling of serum creatinine or progression to end-stage renal failure between the two groups.[7]
Experimental Protocols
To ensure the reproducibility of research findings, detailed methodologies are crucial. Below are summaries of experimental protocols from key studies.
In Vitro Study: MMF's Effect on Lymphocyte Proliferation
-
Objective: To assess the inhibitory effect of MPA on T and B cell proliferation.
-
Methodology:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors.
-
Culture PBMCs in the presence of varying concentrations of MPA (the active metabolite of MMF).
-
Stimulate cell proliferation using mitogens such as phytohemagglutinin (PHA) for T cells or pokeweed mitogen for B cells.
-
After a set incubation period (e.g., 48-96 hours), assess cell proliferation using methods like BrdU incorporation or CFSE dilution assays.[9]
-
-
Key Findings: MPA significantly inhibits the proliferation of both T and B lymphocytes in a dose-dependent manner.[2][4]
Animal Model: MMF in a Mouse Model of Acute Lung Injury
-
Objective: To evaluate the anti-inflammatory effects of MMF in a murine model of lipopolysaccharide (LPS)-induced acute lung injury (ALI).
-
Methodology:
-
Induce ALI in mice via intrapleural injection of LPS.
-
Treat a group of mice with MMF at a specified dosage (e.g., 20mg/kg/day).[10]
-
Evaluate inflammatory parameters such as leukocyte migration, exudation, myeloperoxidase activity, and levels of pro-inflammatory cytokines (TNF-α, IL-1β) in bronchoalveolar lavage fluid.[11]
-
-
Key Findings: MMF significantly reduces inflammatory markers in the ALI model, demonstrating its potent anti-inflammatory properties.[11]
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of action and experimental designs can enhance understanding and reproducibility.
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vivo MMF Efficacy Study
Caption: Workflow for an in vivo MMF efficacy study.
References
- 1. This compound in animal models of autoimmune disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. droracle.ai [droracle.ai]
- 5. Long-term outcome of a randomised controlled trial comparing tacrolimus with this compound as induction therapy for active lupus nephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of tacrolimus versus this compound as induction treatment and low-dose tacrolimus as treatment for lupus nephritis: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound versus azathioprine in the maintenance therapy of lupus nephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound versus azathioprine as maintenance therapy for lupus nephritis: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | this compound: an update on its mechanism of action and effect on lymphoid tissue [frontiersin.org]
- 10. Low-dose this compound improves survival in a murine model of Staphylococcus aureus sepsis by increasing bacterial clearance and phagocyte function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound has potent anti-inflammatory actions in a mouse model of acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of the Anti-Proliferative Effects of Mycophenolate Mofetil and its Metabolites
A comprehensive guide for researchers, scientists, and drug development professionals on the anti-proliferative properties of Mycophenolate Mofetil (MMF) and its primary metabolites, focusing on Mycophenolic Acid (MPA).
This compound (MMF) is an ester prodrug that undergoes rapid in vivo hydrolysis to its pharmacologically active metabolite, mycophenolic acid (MPA). MPA is a potent, selective, non-competitive, and reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH), an essential enzyme in the de novo synthesis of guanine nucleotides. This pathway is of particular importance for the proliferation of T and B lymphocytes, rendering MPA a cornerstone of immunosuppressive therapy. Beyond MPA, other metabolites are formed, including the pharmacologically inactive 7-O-mycophenolic acid glucuronide (MPAG) and an acyl-glucuronide (AcMPAG), which exhibits some biological activity. This guide presents a comparative analysis of the anti-proliferative effects of MMF and its metabolites, substantiated by experimental data and detailed methodologies.
Comparative Anti-proliferative Efficacy
The anti-proliferative potency of MMF and its metabolites is commonly expressed as the half-maximal inhibitory concentration (IC50), which signifies the concentration required to inhibit cell proliferation by 50% in vitro. The tables below compile available IC50 values for these compounds across various cell types.
Table 1: IC50 Values for MMF and MPA on Different Cell Lines
| Compound | Cell Line | Cell Type | IC50 (µM) |
| MMF | Human Tenon Fibroblasts (HTF) | Fibroblast | 0.85 ± 0.05[1] |
| MPA | Human Peripheral Blood Mononuclear Cells (PBMCs) | Lymphocytes | Low µM range[2] |
| MPA | Jurkat | T-lymphocyte | Low µM range[2] |
| MPA | Human T-cells | T-lymphocyte | Estimated ≤ 2 mg/L (~6.2 µM)[3] |
Note: As a prodrug, MMF is anticipated to show lower in vitro activity than its active form, MPA. There is a limited availability of studies directly comparing the IC50 values of MMF, MPA, and other metabolites within the same lymphocyte cell lines.
Table 2: Anti-proliferative Activity of MPA and its Metabolite AcMPAG
| Compound | Target | Activity |
| MPA | IMPDH Inhibition | Potent inhibitor[4] |
| AcMPAG | IMPDH Inhibition | Less potent than MPA[4] |
| AcMPAG | Lymphocyte Proliferation | Inhibits proliferation[4] |
Note: AcMPAG demonstrates a lower potency in inhibiting IMPDH compared to MPA. However, it has been observed to inhibit the proliferation of human mononuclear leukocytes, indicating a potential, possibly IMPDH-independent, contribution to the overall immunosuppressive effect of MMF.[4]
Experimental Protocols
This section provides detailed methodologies for key experiments utilized in the assessment of the anti-proliferative effects of MMF and its metabolites.
MTT Assay for Cell Proliferation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and metabolic activity. The conversion of MTT to formazan by mitochondrial dehydrogenases in living cells serves as an indicator of the viable cell number.
Materials:
-
96-well microplates
-
Target cells (e.g., lymphocytes, fibroblasts)
-
Complete cell culture medium
-
Test compounds (MMF, MPA, etc.) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubated overnight at 37°C in a humidified 5% CO2 atmosphere to allow for attachment.
-
Compound Treatment: Serial dilutions of the test compounds are prepared in culture medium. The existing medium is aspirated from the wells and replaced with 100 µL of medium containing the various concentrations of the test compounds. Control wells with vehicle (solvent) only and untreated cells are included.
-
Incubation: The plate is incubated for a designated period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.
-
MTT Addition: Following the incubation period, 20 µL of MTT solution (5 mg/mL) is added to each well, and the plate is incubated for an additional 3-4 hours at 37°C. This allows for the formation of formazan crystals in metabolically active cells.
-
Solubilization: The medium is carefully removed, and 150 µL of the solubilization solution is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 590 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage relative to the untreated control. The IC50 value is calculated by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
BrdU Assay for DNA Synthesis
The BrdU (5-bromo-2'-deoxyuridine) assay is a method to quantify cell proliferation by measuring the incorporation of BrdU, a synthetic analog of thymidine, into newly synthesized DNA.
Materials:
-
96-well microplates
-
Target cells
-
Complete cell culture medium
-
Test compounds
-
BrdU labeling solution (e.g., 10 µM)
-
Fixing and Denaturing solution
-
Anti-BrdU antibody (conjugated to an enzyme like HRP or a fluorophore)
-
Enzyme substrate (e.g., TMB for HRP)
-
Stop solution
-
Microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Steps 1 and 2 of the MTT assay protocol are followed.
-
BrdU Labeling: After the treatment incubation, BrdU labeling solution is added to each well, followed by an additional incubation for 2-24 hours to permit BrdU incorporation into the DNA of proliferating cells.
-
Fixation and Denaturation: The culture medium is removed, and the cells are fixed and their DNA denatured by adding a specialized solution for 30 minutes at room temperature. This step is critical for allowing the anti-BrdU antibody to access the incorporated BrdU.
-
Antibody Incubation: The wells are washed with PBS, and the anti-BrdU antibody solution is added to each well, followed by incubation for 1-2 hours at room temperature.
-
Detection:
-
For colorimetric detection, the wells are washed, and a substrate solution is added. Following a brief incubation, a stop solution is added, and the absorbance is measured.
-
For fluorescent detection, the wells are washed, and if a primary unlabeled antibody was used, a fluorescently labeled secondary antibody is added. After incubation and subsequent washes, fluorescence is measured.
-
-
Data Analysis: The level of BrdU incorporation is directly proportional to the number of proliferating cells. The IC50 value is determined as previously described for the MTT assay.
CFSE Assay for Cell Division
The CFSE (Carboxyfluorescein succinimidyl ester) assay is a fluorescence-based technique for monitoring cell division. CFSE forms covalent bonds with intracellular proteins, and its fluorescence intensity is halved with each subsequent cell division, enabling the tracking of cell generations by flow cytometry.
Materials:
-
Target cells (typically suspension cells like lymphocytes)
-
PBS or serum-free medium
-
CFSE stock solution (e.g., 5 mM in DMSO)
-
Complete cell culture medium
-
Test compounds
-
Flow cytometer
Procedure:
-
Cell Labeling: Cells are resuspended in pre-warmed PBS or serum-free medium at a concentration of 1-10 x 10^6 cells/mL. The CFSE stock solution is added to a final concentration of 1-5 µM, and the cells are incubated for 10-15 minutes at 37°C, protected from light.
-
Quenching: The labeling reaction is halted by adding 5 volumes of cold complete culture medium. Serum proteins in the medium will quench any unbound CFSE. The cells are then incubated for 5 minutes on ice.
-
Washing: The cells are washed 2-3 times with complete culture medium to remove any remaining unbound CFSE.
-
Cell Culture and Treatment: The CFSE-labeled cells are resuspended in complete culture medium, plated in suitable culture vessels, and treated with the test compounds at various concentrations.
-
Incubation: The cells are incubated for a duration that allows for multiple rounds of cell division (e.g., 3-5 days).
-
Flow Cytometry Analysis: The cells are harvested and analyzed using a flow cytometer, with CFSE fluorescence typically detected in the FITC channel.
-
Data Analysis: Proliferating cells will exhibit a stepwise reduction in CFSE fluorescence intensity. The percentage of proliferating cells and the number of cell divisions are quantified. The IC50 is determined by analyzing the decrease in the percentage of divided cells as the compound concentration increases.
Visualizations
Signaling Pathway of Mycophenolic Acid
The principal mechanism of action for mycophenolic acid involves the inhibition of the de novo purine synthesis pathway, which is essential for the proliferation of lymphocytes.
Caption: Mechanism of action of Mycophenolic Acid (MPA).
Experimental Workflow for Assessing Anti-proliferative Effects
The diagram below outlines a standard workflow for assessing the anti-proliferative activity of a compound.
Caption: General workflow for in vitro anti-proliferative assays.
References
- 1. Antiproliferative effect of this compound on cultured human Tenon fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of T-cell activation and proliferation by mycophenolic acid in patients awaiting liver transplantation: PK/PD relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validating In Vitro Findings of Mycophenolate Mofetil in In Vivo Models: A Comparison Guide
Mycophenolate Mofetil (MMF) is a potent immunosuppressive agent widely utilized in transplantation medicine and autoimmune diseases. Its efficacy stems from its active metabolite, mycophenolic acid (MPA), which primarily targets the proliferation of B and T lymphocytes. This guide provides a comprehensive comparison of the in vitro findings of MMF with its validation in in vivo models, offering researchers, scientists, and drug development professionals a consolidated resource supported by experimental data.
Core Mechanism of Action: From Benchtop to Preclinical Models
In vitro studies have unequivocally established that MMF's active form, MPA, is a selective, non-competitive, and reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH). This enzyme is crucial for the de novo synthesis of guanosine nucleotides, a pathway upon which T and B lymphocytes are highly dependent for their proliferation.[1] This targeted action leads to a potent cytostatic effect on these key immune cells. Further in vitro investigations have revealed additional mechanisms, including the induction of apoptosis in activated T-lymphocytes and the suppression of adhesion molecule expression, which in turn reduces the recruitment of immune cells to sites of inflammation.
These foundational in vitro findings have been substantially validated in various in vivo animal models, primarily in the context of autoimmune diseases like systemic lupus erythematosus (SLE) and in transplantation studies.[2] Animal models have consistently demonstrated MMF's ability to reduce lymphocyte populations, ameliorate disease symptoms, and prolong allograft survival, confirming the translation of its in vitro immunosuppressive effects to a complex biological system.
Quantitative Data Comparison: In Vitro vs. In Vivo
The following tables summarize the quantitative data from both in vitro and in vivo studies, providing a clear comparison of MMF's effects on key immunological and pathological parameters.
Table 1: Effect of this compound on Lymphocyte Proliferation and Viability
| Parameter | In Vitro Findings | In Vivo Findings (Murine Models) | Citations |
| T-Lymphocyte Count | Significant reduction in absolute counts of CD4+ and CD8+ T-cells in culture. | Significant depletion of CD4+ and CD8+ T-cells in lymph nodes and spleen. | [3] |
| B-Lymphocyte Count | Significant reduction in absolute counts of CD19+ B-cells in culture. | Significant reduction in circulating CD45R+ B-cells.[4] In heart transplant recipients, a nearly 50% reduction in B-cell count was observed after one year of MMF therapy.[5] | [4][5] |
| Lymphocyte Activation | Decreased expression of activation markers like CD25 on T-cells. | Downregulation of activation markers on B-cells (CD38) and T-cells (CD4+/CD25+, CD8+/CD38+). | [3][5] |
| Apoptosis | Induction of apoptosis in activated T-lymphocytes. | Proapoptotic action on effector CD4+ and CD8+ T-cells and B-cells. | [3] |
Table 2: Anti-Inflammatory and Anti-Fibrotic Effects of this compound
| Parameter | In Vitro Findings | In Vivo Findings | Citations |
| Pro-inflammatory Cytokines | Reduction in the synthesis of pro-inflammatory cytokines. | In a mouse model of acute lung injury, MMF significantly decreased TNF-α and IL-1β levels.[6] | [6][7] |
| Collagen Production | Dose- and time-dependent reduction in the synthesis and expression of type I collagen by fibroblasts. | In a rat model of Peyronie's disease, MMF treatment led to a reversal of collagen III/collagen I ratio towards normal levels. | |
| Fibroblast Proliferation | Inhibition of fibroblast proliferation. | MMF inhibits the proliferation of fibroblasts in vivo.[8] | [8] |
Comparative Efficacy with Other Immunosuppressants
MMF is often used in combination with or as an alternative to other immunosuppressive drugs. In vivo studies and clinical trials have provided valuable comparative data.
Table 3: Comparison of this compound with Azathioprine and Cyclosporine
| Parameter | MMF vs. Azathioprine (AZA) | MMF vs. Cyclosporine (CsA) | Citations |
| Efficacy in Lupus Nephritis | Fewer renal flares observed with MMF, although the difference was not always statistically significant. | MMF showed a favorable side-effect profile, particularly regarding nephrotoxicity, but there was a trend towards a higher relapse risk in nephrotic syndrome compared to CsA. | [8][9] |
| Graft Rejection (Kidney) | MMF demonstrated a markedly reduced rate of biopsy-proven kidney rejection compared to AZA (31% vs. 75%). | Animal studies show a synergistic effect of MMF and CsA in preventing acute graft-versus-host disease. | [10][11] |
| Side Effect Profile | Hematological cytopenias were more frequent in the AZA group. | MMF is not associated with the nephrotoxicity commonly seen with CsA. | [8][9] |
Detailed Experimental Protocols
To facilitate the replication and further investigation of the cited findings, detailed methodologies for key experiments are provided below.
In Vivo Murine Model of Systemic Lupus Erythematosus (SLE)
-
Animal Model: Female NZB/NZW F1 mice, a well-established model for SLE.
-
MMF Administration: Mice are typically treated with MMF daily for a specified period (e.g., 8 weeks). Dosages can range from 30 mg/kg to 100 mg/kg, administered orally or via intraperitoneal injection.[4][12][13]
-
Sample Collection: Blood samples are collected periodically to analyze lymphocyte populations and autoantibody levels. At the end of the study, organs such as the spleen and kidneys are harvested for histological and immunohistochemical analysis.
-
Lymphocyte Analysis: Circulating B-cells (CD45R+) and T-cells (CD4+, CD8+) are quantified using flow cytometry.
-
Autoantibody Measurement: Plasma levels of anti-double-stranded DNA (anti-dsDNA) IgG autoantibodies are measured by ELISA.
-
Assessment of Renal Injury: Renal function is assessed by measuring urinary albumin excretion. Glomerulosclerosis is evaluated by histological staining (e.g., Periodic acid-Schiff) of kidney sections.[4]
In Vivo Rat Model of Peyronie's Disease (Fibrosis)
-
Animal Model: Adult male Wistar rats.
-
Induction of Fibrosis: Peyronie's disease-like fibrotic plaques are induced in the tunica albuginea of the penis by a single injection of transforming growth factor-beta 1 (TGF-β1).
-
MMF Treatment: A treatment group receives daily oral MMF (e.g., 20 mg/kg) for a specified duration (e.g., 30 days) following the induction of fibrosis.
-
Histological Analysis: Penile tissues are harvested, sectioned, and stained with Masson's trichrome to assess the collagen deposition and organization. The ratio of collagen type III to type I is determined using picrosirius red staining observed under polarized light.
Visualizing the Pathways and Processes
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by MMF, a typical experimental workflow for in vivo validation, and the logical relationship between in vitro and in vivo findings.
References
- 1. This compound in the Treatment of Systemic Lupus Erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound in animal models of autoimmune disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: an update on its mechanism of action and effect on lymphoid tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunosuppression With this compound Attenuates Hypertension in an Experimental Model of Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of this compound therapy on lymphocyte activation in heart transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound has potent anti-inflammatory actions in a mouse model of acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Azathioprine versus this compound for long-term immunosuppression in lupus nephritis: results from the MAINTAIN Nephritis Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound versus cyclosporine for remission maintenance in nephrotic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A study comparing this compound to azathioprine in simultaneous pancreas-kidney transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound and cyclosporine as graft-versus-host disease prophylaxis after allogeneic blood stem cell transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound ameliorates perivascular T lymphocyte inflammation and reduces the double-negative T cell population in SLE-prone MRLlpr/lpr mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound in the treatment of lupus nephritis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Mycophenolate Mofetil: A Guide for Laboratory Professionals
The safe and compliant disposal of Mycophenolate Mofetil (MMF) is critical for ensuring personnel safety and environmental protection. Due to its teratogenic effects and classification as a hazardous substance, MMF and its associated waste must be managed according to stringent protocols.[1] This guide provides detailed, step-by-step procedures for the proper handling and disposal of this compound in a research and development setting.
Core Disposal Principle
Under no circumstances should this compound or its contaminated materials be disposed of in standard trash or via wastewater systems like sinks or drains.[2] All disposal activities must comply with prevailing country, federal, state, and local regulations for hazardous pharmaceutical waste.[3][4][5][6] It is recommended to engage a licensed pharmaceutical or hazardous waste contractor for final disposal, which is often done via incineration.[5][7]
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for safely handling and disposing of all forms of MMF waste generated in a laboratory setting.
Step 1: Identify and Segregate MMF Waste
Properly identify and segregate all materials that have come into contact with this compound. This includes, but is not limited to:
-
Expired or unused pure compound (powder).
-
Remaining reconstituted solutions or suspensions.
-
Contaminated personal protective equipment (PPE), such as gloves, lab coats, and respirator masks.
-
All labware used for handling the substance (e.g., vials, pipette tips, flasks, weigh boats).
-
Materials used for cleaning up spills (e.g., absorbent pads, wetted paper towels).
Step 2: Wear Appropriate Personal Protective Equipment (PPE)
Before handling MMF waste, personnel must don the appropriate PPE to prevent exposure through inhalation or skin contact.[3] this compound tablets and capsules should not be crushed or opened to avoid generating dust.[1]
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Nitrile) | Prevents direct skin contact.[3][8] |
| Eye Protection | Safety goggles with side-shields | Protects eyes from dust or splashes.[3] |
| Lab Coat/Gown | Impervious clothing | Protects skin and personal clothing from contamination.[3] |
| Respiratory | NIOSH/MSHA approved respirator | Required if there is a risk of inhaling dust or aerosols, especially when handling the powder form.[9] |
Step 3: Contain and Label Waste
-
Primary Containment: Place all MMF waste into a designated, sealable, and clearly labeled hazardous waste container.[6][9]
-
Labeling: The container must be labeled in accordance with EPA/RCRA regulations and institutional guidelines. At a minimum, the label should state "Hazardous Waste," list the chemical name "this compound," and indicate the associated hazards (e.g., "Toxic," "Teratogen").
-
Storage: Keep the waste container tightly sealed and store it in a secure, well-ventilated, designated area away from incompatible materials like strong oxidizing agents.[3]
Step 4: Manage Spills and Decontamination
Accidental spills generate hazardous waste and must be managed immediately.
-
Evacuate: Evacuate non-essential personnel from the area.[3][4]
-
Ventilate: Ensure the area is well-ventilated.[3]
-
Contain: Prevent the spill from spreading or entering drains.[3]
-
Clean-up:
-
Decontaminate: Scrub the spill surface and any contaminated equipment with alcohol.[3]
-
Dispose: Collect all cleanup materials and place them in the designated hazardous waste container as described in Step 3.
Step 5: Final Disposal
Arrange for the collection of the hazardous waste container by a licensed and approved waste disposal contractor.[7] Ensure all required documentation, such as a hazardous waste manifest, is completed accurately as per regulatory requirements.[10]
This compound Waste Disposal Workflow
The following diagram illustrates the decision-making process for the proper management and disposal of MMF waste in a laboratory environment.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. globalrph.com [globalrph.com]
- 2. This compound (CellCept) Suspension (Administration) [singhealth.com.sg]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. abmole.com [abmole.com]
- 5. Strides [strides.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. vistapharm.com [vistapharm.com]
- 8. media.childrenshealthireland.ie [media.childrenshealthireland.ie]
- 9. fishersci.com [fishersci.com]
- 10. mcfenvironmental.com [mcfenvironmental.com]
Safeguarding Researchers: A Comprehensive Guide to Handling Mycophenolate Mofetil
Mycophenolate Mofetil (MMF), a potent immunosuppressive agent, is a critical tool in drug development and scientific research. However, its handling requires stringent safety protocols due to its potential health risks, including teratogenicity and acute toxicity. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound in a laboratory setting, ensuring the well-being of researchers and the integrity of their work.
Hazard Identification and Risk Assessment
This compound is classified as a hazardous drug.[1][2][3] Exposure can occur through inhalation, ingestion, or skin contact.[1][4] The primary health concerns associated with MMF are:
-
Teratogenicity: MMF has demonstrated teratogenic effects in animal studies, meaning it can cause harm to a developing fetus.[5][6]
-
Organ Toxicity: It can cause damage to organs through prolonged or repeated exposure.[2]
-
Irritation: May cause skin, eye, and respiratory tract irritation.[3][7]
A thorough risk assessment should be conducted before any handling of this compound to identify potential exposure scenarios and implement appropriate control measures.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to personal protective equipment is mandatory to minimize exposure. The following table summarizes the required PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Gloves | Double gloving with chemotherapy-tested nitrile gloves is recommended.[8] | Prevents skin contact with the powdered form of the drug. |
| Lab Coat | A disposable, back-closing gown made of a low-permeability fabric. | Protects clothing and skin from contamination. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[9] | Prevents eye contact with airborne particles or splashes. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powder outside of a containment device.[1][10][11] | Minimizes inhalation of aerosolized powder. |
Operational Plan for Safe Handling
1. Preparation and Weighing:
-
All handling of powdered this compound must be conducted within a certified chemical fume hood, biological safety cabinet, or other containment primary engineering control (C-PEC).[8]
-
Use a dedicated set of utensils (spatulas, weigh boats) for MMF.
-
Dampen the powder with a suitable solvent to reduce dust generation when possible.[10]
2. Solution Preparation:
-
When dissolving MMF, add the solvent slowly to the powder to avoid splashing.
-
Ensure the container is securely capped before mixing or vortexing.
3. Administration (In Vitro/In Vivo):
-
When administering MMF to cell cultures or animals, wear all prescribed PPE.
-
Use Luer-lock syringes and needles to prevent accidental disconnection and leakage.
4. Spill Management:
-
In case of a spill, immediately alert others in the area.
-
For small powder spills, gently cover with damp absorbent material to avoid making the powder airborne.[10]
-
For liquid spills, absorb with an inert material.
-
Clean the spill area with a suitable decontaminating solution.
-
All materials used for spill cleanup must be disposed of as hazardous waste.
Disposal Plan
All this compound waste is considered hazardous and must be disposed of according to institutional and regulatory guidelines.
-
Solid Waste: Contaminated PPE, weigh boats, and other disposable materials should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions containing MMF should be collected in a designated, sealed hazardous waste container. Do not pour MMF solutions down the drain.[1]
-
Sharps: Needles and syringes used for MMF administration must be disposed of in a designated sharps container.
The following diagram illustrates the workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Strides [strides.com]
- 5. Safe Handling of Hazardous Drugs | Blogs | CDC [blogs.cdc.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. vistapharm.com [vistapharm.com]
- 8. safety.duke.edu [safety.duke.edu]
- 9. viatris.com [viatris.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. Article - Laboratory Safety Manual - ... [policies.unc.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
